molecular formula C7H5ClIN3 B1486485 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 833481-37-1

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1486485
CAS No.: 833481-37-1
M. Wt: 293.49 g/mol
InChI Key: CCVSDXKTRGSGEN-UHFFFAOYSA-N
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Description

4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-2-4(9)5-6(8)10-3-11-7(5)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVSDXKTRGSGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CN=C2Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655010
Record name 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833481-37-1
Record name 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate in the synthesis of various kinase inhibitors, a thorough understanding of its structural and spectral characteristics is paramount for researchers in the field. This document details the expected spectroscopic data based on analysis of analogous structures and provides detailed, field-proven protocols for its empirical determination.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif in a multitude of biologically active molecules, including potent inhibitors of Janus kinases (JAKs) and other protein kinases. The specific substitution pattern of this compound (CAS 833481-37-1) makes it a versatile building block for the synthesis of targeted therapeutics. The chloro group at the 4-position serves as a reactive handle for nucleophilic substitution, the iodo group at the 5-position allows for the introduction of further diversity through cross-coupling reactions, and the methyl group at the 7-position modulates solubility and metabolic stability. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this crucial intermediate.

Molecular Structure and Expected Spectroscopic Features

The structural framework of this compound dictates a unique spectroscopic fingerprint. Understanding the expected chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS) is essential for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the three different types of protons in the molecule.

  • H-6 Proton: This lone aromatic proton on the pyrrole ring is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent iodo group and the overall electron-withdrawing nature of the pyrimidine ring.

  • N-CH₃ Protons: The three protons of the methyl group attached to the N-7 position will also appear as a singlet.

  • H-2 Proton: The proton at the 2-position of the pyrimidine ring will be observed as a singlet, typically at a downfield chemical shift due to the influence of the two adjacent nitrogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. Based on the structure, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the attached atoms (Cl, I, N) and the aromaticity of the bicyclic system.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~151
C4-~152
C5-~75
C6~7.5~130
C7a-~150
C4a-~118
N-CH₃~3.8~32
H-2~8.6-
H-6~7.5-
N-CH₃~3.8-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic rings and the various C-H, C-N, C-Cl, and C-I bonds.

Expected Vibrational Frequencies:

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=N and C=C (ring stretching)1600-1450
C-N stretching1350-1250
C-Cl stretching800-600
C-I stretching600-500

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic, showing the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may occur through the loss of a methyl radical, a chlorine atom, or an iodine atom.

Predicted Mass Spectrometry Data:

Ion Predicted m/z Notes
[M]⁺293.93Molecular ion (for ³⁵Cl)
[M+2]⁺295.93Isotope peak for ³⁷Cl
[M-CH₃]⁺278.92Loss of a methyl group
[M-Cl]⁺258.96Loss of a chlorine atom
[M-I]⁺166.02Loss of an iodine atom

Experimental Protocols

The following are detailed, field-proven methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a two-step process starting from commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Iodination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Dissolve the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from the previous step in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of Target Compound purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Purity & Structure ms Mass Spectrometry (HRMS) purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups

Caption: Experimental workflow for synthesis and spectroscopic analysis.

Data Interpretation and Structural Validation

A cohesive analysis of the data from all three spectroscopic techniques is essential for the unambiguous confirmation of the structure of this compound.

NMR Data Interpretation

The ¹H NMR spectrum should be integrated to confirm the proton count for each signal. The chemical shifts should align with the predicted values, taking into account the electronic environment of each proton. The ¹³C NMR spectrum should show the correct number of signals, and the chemical shifts will be indicative of the carbon types (aromatic, aliphatic, and those attached to heteroatoms).

IR Spectrum Analysis

The presence of the characteristic absorption bands for aromatic C-H, C=N, and C=C stretching will confirm the pyrrolopyrimidine core. The absence of a broad N-H stretching band (around 3400-3200 cm⁻¹) is a key indicator of successful N-methylation.

Mass Spectrum Validation

The molecular ion peak in the high-resolution mass spectrum should have a mass-to-charge ratio that corresponds to the calculated exact mass of C₇H₅ClIN₃. The observed isotopic pattern for the molecular ion must match the theoretical pattern for a compound containing one chlorine atom.

structural_validation compound This compound nmr NMR Data (¹H & ¹³C) compound->nmr ms MS Data (Molecular Weight & Isotopic Pattern) compound->ms ir IR Data (Functional Groups) compound->ir structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed

Caption: Logical relationship for structural validation.

Conclusion

This technical guide has outlined the expected spectroscopic characteristics of this compound and provided robust protocols for its synthesis and analysis. By leveraging the combined power of NMR, IR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent drug discovery and development efforts. The principles and methodologies described herein are foundational for the successful characterization of novel heterocyclic compounds.

References

  • Synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives. While specific data for the title compound is not detailed, analogous synthetic procedures are available in various publications.
  • Spectroscopic Data of Pyrrolo[2,3-d]pyrimidines. Spectroscopic data for a wide range of substituted pyrrolo[2,3-d]pyrimidines can be found in the supplementary information of medicinal chemistry journals. These serve as excellent references for predicting and interpreting spectra.
  • Chemical Supplier Information. Commercial suppliers such as BLDpharm and Sigma-Aldrich provide basic physical and safety data for this compound (CAS 833481-37-1).[1]

Sources

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rise of a Versatile Pharmacophore

The pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, enzymes that play a pivotal role in cellular signaling.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them prime therapeutic targets.[4] This guide provides a comprehensive technical overview of the mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives, delving into their molecular interactions, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This has led to the successful development of several FDA-approved drugs, including tofacitinib and baricitinib, which are used in the treatment of rheumatoid arthritis, and a multitude of candidates in clinical and preclinical development for oncology.[2]

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their inhibitory effects is through competitive inhibition at the ATP-binding site of protein kinases.[3] The nitrogen atoms within the pyrimidine ring of the scaffold act as hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP with the hinge region of the kinase.[2] This interaction anchors the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The specificity and potency of these inhibitors are largely dictated by the various substituents appended to the core scaffold. These substituents extend into different pockets of the ATP-binding site, forming additional interactions with specific amino acid residues, thereby determining the inhibitor's affinity and selectivity for a particular kinase.

Targeting Key Kinase Families and Signaling Pathways

Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed to target a diverse range of protein kinases, leading to the modulation of critical cellular signaling pathways.

Janus Kinases (JAKs) and the JAK-STAT Pathway

A prominent class of pyrrolo[2,3-d]pyrimidine derivatives targets the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are central to cytokine signaling. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is crucial for immune cell development, differentiation, and function.

  • Mechanism: Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene expression. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as tofacitinib, bind to the ATP-binding site of JAKs, preventing the phosphorylation of both the receptor and STATs, thereby blocking downstream signaling.

  • Therapeutic Relevance: Inhibition of the JAK-STAT pathway is a validated strategy for the treatment of autoimmune diseases like rheumatoid arthritis.[6][7] By blocking the signaling of pro-inflammatory cytokines, these inhibitors can reduce inflammation and joint damage.[7]

Diagram of the JAK-STAT Signaling Pathway and its Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates (P) pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates Pyrrolo_Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_Inhibitor->JAK Inhibits (ATP Competition)

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.

Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[8] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[5]

  • Mechanism: Binding of epidermal growth factor (EGF) to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for signaling proteins that activate downstream pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and survival. Pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors compete with ATP for the kinase domain, preventing autophosphorylation and the activation of downstream signaling.[1][8] Some derivatives have been designed to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition.[5]

  • Therapeutic Relevance: EGFR inhibitors are a cornerstone of targeted therapy for EGFR-mutant NSCLC.[5] By selectively inhibiting the mutated, constitutively active EGFR, these drugs can induce tumor regression.[5]

Other Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has enabled the development of inhibitors for a wide range of other kinases, including:

  • RET (Rearranged during Transfection): A receptor tyrosine kinase whose mutations and fusions are oncogenic drivers in certain types of thyroid and lung cancers.[2]

  • Axl: A receptor tyrosine kinase implicated in tumor growth, metastasis, and drug resistance.[9]

  • Discoidin Domain Receptor 2 (DDR2): A receptor tyrosine kinase that is activated by collagen and is involved in cancer cell invasion and proliferation.[10]

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell signaling, making it a target for B-cell malignancies and autoimmune diseases.[7]

  • Multi-targeted Kinase Inhibitors: Some derivatives have been designed to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2, which can be an effective strategy to overcome drug resistance.[11][12][13]

Experimental Validation of Mechanism of Action

A multi-faceted experimental approach is essential to thoroughly characterize the mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[14] They are crucial for determining potency (e.g., IC50 value) and selectivity.[14]

Table 1: Example IC50 Values of Pyrrolo[2,3-d]pyrimidine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 12i EGFR (T790M mutant)0.21[5]
Compound 12i EGFR (wild-type)22[5]
Compound 28a BTK3.0[7]
Compound 5k EGFR40[11]
Compound 5k Her285[11]
Compound 5k VEGFR2120[11]
Compound 5k CDK2204[11]
Compound 8g (cell-based vs HT-29)4010[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized example and may require optimization for specific kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the pyrrolo[2,3-d]pyrimidine derivative in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the purified kinase enzyme in kinase buffer.

    • Prepare a solution of the specific substrate peptide in kinase buffer.

    • Prepare a solution of ATP in kinase buffer at a concentration close to its Km for the specific kinase.

    • Prepare a commercial ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Assay Procedure:

    • Add 2.5 µL of the test compound at various concentrations (in 10% DMSO) to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (10% DMSO).

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of ADP generated is proportional to the kinase activity.

    • The luminescent signal is proportional to the amount of ADP.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.[15]

Diagram of a Typical Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start Plate_Compound Plate serial dilutions of inhibitor Start->Plate_Compound Add_Kinase_Substrate Add kinase and substrate mixture Plate_Compound->Add_Kinase_Substrate Add_ATP Add ATP to start reaction Add_Kinase_Substrate->Add_ATP Incubate_1 Incubate (e.g., 1 hr) Add_ATP->Incubate_1 Stop_Reaction Add stop reagent (deplete ATP) Incubate_1->Stop_Reaction Incubate_2 Incubate (e.g., 40 min) Stop_Reaction->Incubate_2 Add_Detection_Reagent Add detection reagent (convert ADP to ATP, generate light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (e.g., 30 min) Add_Detection_Reagent->Incubate_3 Read_Plate Measure luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cellular Assays

Cellular assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.

  • Western Blotting for Phospho-Proteins: This technique is used to measure the phosphorylation status of the target kinase and its downstream substrates in treated cells. A decrease in the phosphorylation of these proteins indicates target engagement and inhibition of the signaling pathway.[16]

Experimental Protocol: Western Blotting for Phospho-EGFR

  • Cell Culture and Treatment:

    • Culture EGFR-dependent cancer cells (e.g., HCC827) to 70-80% confluency.

    • Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine EGFR inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

    • Stimulate the cells with EGF for 15 minutes before harvesting, if necessary, to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS containing phosphatase inhibitors.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of p-EGFR.

  • Cell Proliferation/Viability Assays: These assays (e.g., MTT, CellTiter-Glo) measure the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on the target kinase. A reduction in cell proliferation or viability provides evidence of the compound's anti-cancer activity.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry can be used to determine if the inhibitor induces programmed cell death (apoptosis) or causes cell cycle arrest, which are common downstream effects of kinase inhibition in cancer cells.[12][13]

Conclusion and Future Perspectives

Pyrrolo[2,3-d]pyrimidine derivatives have solidified their position as a highly valuable scaffold in the development of kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors has been successfully exploited to target a wide range of kinases implicated in cancer, inflammation, and other diseases. The continued exploration of this versatile heterocycle, driven by a deep understanding of its mechanism of action and structure-activity relationships, holds immense promise for the discovery of next-generation targeted therapies with improved efficacy and safety profiles. Future efforts will likely focus on developing inhibitors with novel resistance-breaking mechanisms, enhanced selectivity to minimize off-target effects, and the ability to modulate multiple signaling pathways for synergistic therapeutic benefits.

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  • PubMed. (2021). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • PubMed. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. [Link]

  • PubMed. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). [Link]

  • ResearchGate. (2020). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. [Link]

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A Technical Guide to the Biological Activity of Substituted 7H-Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives. We will delve into their prominent role as kinase inhibitors, their broad anticancer and antiviral properties, and other emerging therapeutic applications. The narrative synthesizes data from seminal studies, focusing on structure-activity relationships (SAR), mechanistic insights, and detailed experimental protocols to provide a field-proven resource for professionals in drug discovery and development.

The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom.[3] This modification significantly alters the electronic properties of the ring system, making the pyrrole moiety more electron-rich and providing a vector for substitution at the C7 position, which is not possible in purines.[3] This unique structural feature allows for enhanced binding affinity to target enzymes and improved base-pairing in nucleic acids.[3] Consequently, this scaffold has been successfully leveraged to develop a multitude of potent and selective therapeutic agents targeting enzymes, receptors, and signaling pathways implicated in a wide range of diseases, including cancer, autoimmune disorders, and viral infections.[4][5]

General Synthesis Approach

The functionalization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is key to its therapeutic versatility. A common synthetic strategy involves the construction of the core followed by site-selective modifications. For instance, starting from a substituted pyrimidine, cyclization can yield the pyrrolo[2,3-d]pyrimidine core. Subsequent halogenation, typically at the C4 position, provides a key intermediate that can be subjected to nucleophilic substitution with various amines or other nucleophiles. The N7 position of the pyrrole ring is also a common site for introducing substituents to modulate solubility, cell permeability, and target engagement.

G cluster_0 Core Synthesis & Functionalization cluster_1 Substitution Reactions Start Substituted Pyrimidine Core 7H-pyrrolo[2,3-d]pyrimidine Core Start->Core Cyclization Intermediate 4-Chloro Intermediate Core->Intermediate Halogenation (e.g., POCl3) Final Substituted Derivatives Intermediate->Final R1_Source Amines (R1-NH2) R1_Source->Final C4-Substitution (Nucleophilic Aromatic Substitution) R2_Source Alkyl/Aryl Halides (R2-X) R2_Source->Final N7-Alkylation

Caption: General synthetic workflow for substituted 7H-pyrrolo[2,3-d]pyrimidines.

Kinase Inhibition: A Preeminent Therapeutic Application

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases makes it an ideal starting point for inhibitor design.[6]

Janus Kinase (JAK) Inhibition

Janus kinases are critical components of cytokine signaling pathways that regulate immune cell function. Dysregulation of JAK signaling is a hallmark of autoimmune diseases like rheumatoid arthritis (RA).

Substituted 7H-pyrrolo[2,3-d]pyrimidines have been optimized to yield highly selective JAK3 inhibitors. For example, compound 9a from a recent study demonstrated an IC50 of 0.29 nM for JAK3 and over 3300-fold selectivity against other JAK family members.[7] This high selectivity is crucial for minimizing off-target effects. The mechanism involves the irreversible binding of the inhibitor to a cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to potent and sustained inhibition of the signaling pathway.[7]

G Cytokine Cytokine (e.g., IL-2, IL-4) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK3 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., 9a) Inhibitor->JAK Inhibits (Covalent)

Caption: Inhibition of the JAK-STAT signaling pathway by a covalent inhibitor.

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and proliferation. Its overexpression is linked to the progression and metastasis of various cancers. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives featuring a dimethylphosphine oxide moiety were developed as potent FAK inhibitors.[8] The representative compound 25b showed potent FAK inhibition (IC50 = 5.4 nM) and strong anti-proliferative activity against breast (MDA-MB-231) and lung (A549) cancer cell lines.[8]

Other Prominent Kinase Targets

The versatility of the scaffold extends to numerous other kinase families:

  • Casein Kinase 1α (CK1α): Identified as a promising therapeutic target in acute myeloid leukemia (AML), novel 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent CK1α inhibitors. Compound 7a exhibited an IC50 of 10.96 nM, which was nine times more potent than a clinical candidate, BTX-A51.[9]

  • p21-Activated Kinase 4 (PAK4): As a key driver of tumor progression, PAK4 is a validated cancer target. Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown potent enzymatic inhibition of PAK4, with compound 5n displaying an IC50 of 2.7 nM and inducing apoptosis in the MV4-11 cell line.[10][11]

  • Interleukin-2-inducible T-cell kinase (Itk): Covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been discovered for Itk, a potential target for inflammatory and autoimmune diseases.[12]

  • Multi-Kinase Inhibition: Some derivatives have been designed as multi-targeted kinase inhibitors, simultaneously targeting enzymes like EGFR, Her2, VEGFR2, and CDK2.[13][14] This polypharmacology can be advantageous in treating complex diseases like cancer.

Compound IDTarget Kinase(s)IC50 (nM)Reference
9a JAK30.29[7]
25b FAK5.4[8]
7a CK1α10.96[9]
5n PAK42.7[10]
5k EGFR, Her2, VEGFR2, CDK240 - 204[14]

Broad-Spectrum Anticancer Activity

Beyond specific kinase inhibition, substituted 7H-pyrrolo[2,3-d]pyrimidines exhibit broad cytotoxic effects against a range of cancer cell lines. This activity is often a result of inducing cell cycle arrest and apoptosis.[14][15] For instance, compound 13i was found to be a potent agent against human RT-112 bladder cancer cells by strongly inhibiting CK1δ, leading to cell cycle accumulation in the sub-G1 phase and apoptosis.[15] Similarly, compound 5k induced apoptosis in HepG2 cells, evidenced by an increase in pro-apoptotic proteins like caspase-3 and Bax.[14]

Compound SeriesCancer Cell LineActivity/IC50Key MechanismReference
13i RT-112 (Bladder)PotentCK1δ inhibition, Apoptosis[15]
5k HepG2 (Liver)29-59 µMMulti-kinase inhibition, Apoptosis[14][16]
8g HT-29 (Colon)4.01 µMDDR2 Inhibition (putative)[2]
11 Gastric Cancer Organoids3.5 µMAurora A Inhibition[17]
8j, 9j, etc. MDA-MB-468 (Breast)<6.17 µMCytotoxicity[18]

Antiviral Properties

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is also a fruitful source of antiviral agents. Its structural similarity to purine nucleosides allows these compounds to be recognized by viral polymerases or other enzymes involved in viral replication.[3]

  • Anti-Flavivirus Activity: 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising agents against Zika virus (ZIKV) and dengue virus (DENV).[19]

  • Anti-Herpesvirus Activity: Certain 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[20]

  • Gastroenteric Viruses: Novel derivatives have demonstrated significant antiviral activity against Rotavirus and Coxsackievirus B4, with molecular docking studies suggesting they target the viral polymerase enzymes.[21]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7H-pyrrolo[2,3-d]pyrimidine core has yielded crucial insights into the structural requirements for various biological activities.

Caption: Key SAR points for the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • C4-Position: Substitution at the C4 position is paramount for kinase inhibitory activity. An amino linkage at this position is a common feature, as the NH group often acts as a hydrogen bond donor to the backbone of the kinase hinge region.[6]

  • N7-Position: Modifications at the N7 position are crucial for tuning pharmacokinetic properties and exploring additional binding pockets. For instance, in PfCDPK4 inhibitors, both hydrophobic (cyclopropylmethyl) and hydrophilic groups at N7 were found to enhance binding.[22]

  • C5-Position: The C5 position of the pyrrole ring provides an important vector for improving potency and selectivity. Halogenation (e.g., with iodine) or the introduction of other small groups can lead to beneficial interactions within the target's active site.[9][20]

Key Experimental Protocols

The validation of biological activity for novel compounds requires robust and reproducible assays. Below are standardized protocols representative of those used in the cited literature.

Protocol: In Vitro Kinase Inhibition Assay (e.g., FAK)

Objective: To determine the concentration at which a test compound inhibits 50% of the kinase activity (IC50).

Principle: This protocol describes a luminescent kinase assay that quantifies the amount of ADP produced during the kinase reaction. Lower luminescence indicates less ADP produced, and therefore, higher kinase inhibition.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a solution of FAK enzyme and substrate in kinase assay buffer. Add this solution to all wells.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal in each well using a plate reader.

Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

Objective: To measure the cytotoxic or anti-proliferative effect of test compounds on a cancer cell line (e.g., A549).

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting purple formazan product is soluble in DMSO and its absorbance is proportional to the number of viable cells.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Clear, flat-bottomed 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

G Start Seed cells in 96-well plate Adhere Incubate 24h (Allow adherence) Start->Adhere Treat Add serially diluted compounds Adhere->Treat Incubate Incubate 48-72h Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate 4h (Formazan formation) AddMTT->IncubateMTT Solubilize Remove medium, add DMSO IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Experimental workflow for a standard MTT cell viability assay.

Conclusion and Future Outlook

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is unequivocally a cornerstone of modern medicinal chemistry, with a proven track record of producing potent modulators of key biological targets. Its application as a kinase inhibitor has yielded significant clinical and preclinical candidates for cancer and autoimmune diseases. Furthermore, its demonstrated efficacy in antiviral and antiparasitic contexts highlights its vast therapeutic potential.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity for specific kinase isoforms or viral targets to improve safety profiles.

  • Novel Mechanisms: Exploring the scaffold's potential to inhibit novel targets beyond kinases, such as epigenetic modulators or protein-protein interactions.

  • Targeted Drug Delivery: Conjugating pyrrolo[2,3-d]pyrimidine warheads to antibodies or other targeting moieties to deliver them specifically to diseased cells, maximizing efficacy and minimizing systemic toxicity.

The chemical tractability and inherent biological relevance of the 7H-pyrrolo[2,3-d]pyrimidine core ensure that it will remain a highly valuable scaffold for the discovery of novel medicines for years to come.

References

  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. (Source: NIH, URL: )
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). (Source: PubMed, URL: )
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (Source: PubMed Central, URL: )
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. (Source: ACS Medicinal Chemistry Letters, URL: )
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: MDPI, URL: )
  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. (Source: PubMed, URL: )
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: PubMed, URL: )
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (Source: PubMed, URL: )
  • Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review).
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (Source: Semantic Scholar, URL: )
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (Source: N/A, URL: )
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (Source: PubMed Central, URL: )
  • Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. (Source: Taylor & Francis Online, URL: )
  • Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. (Source: PubMed, URL: )
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (Source: PubMed, URL: )
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (Source: PubMed, URL: )
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (Source: PubMed, URL: )
  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (Source: Journal of Applied Pharmaceutical Science, URL: )
  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids.

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A Technical Guide to the Structural Analogs of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the structural analogs of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate and pharmacophore in modern drug discovery. We will delve into the synthetic strategies for modifying this core scaffold and discuss the structure-activity relationships (SAR) that drive the design of potent and selective therapeutic agents.

The Privileged Scaffold: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows molecules containing this scaffold to competitively bind to the ATP-binding sites of various enzymes, particularly kinases.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] Consequently, the 7-deazapurine scaffold has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of approved drugs and clinical candidates.

The parent compound of interest, this compound, presents three key points for diversification, each offering a unique opportunity to modulate the compound's biological activity, selectivity, and pharmacokinetic properties.

Strategic Modifications of the 7-Deazapurine Core

The exploration of structural analogs of this compound is a systematic process of chemical modification at three primary positions: the 4-position (C4), the 5-position (C5), and the 7-position (N7). Each of these positions plays a distinct role in the molecule's interaction with its biological targets.

Diversification at the C4-Position: From a Leaving Group to a Key Interaction Point

The chlorine atom at the C4 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functionalities, most notably amino groups, which can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

This protocol describes a typical nucleophilic aromatic substitution to replace the C4-chloro with an amino group.

Materials:

  • This compound

  • Ammonia in methanol (7 N solution)

  • Sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq) in a 7 N solution of ammonia in methanol.

  • Seal the vessel tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the desired 4-amino-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Causality behind Experimental Choices:

  • Sealed Vessel: The use of a sealed vessel is crucial to maintain the concentration of the volatile ammonia reagent and to allow the reaction to be heated above the boiling point of the solvent, thereby accelerating the reaction rate.

  • Methanol as Solvent: Methanol is a polar protic solvent that can solvate both the starting material and the ammonia, facilitating the reaction.

  • Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.

The introduction of substituted amines at the C4 position has been a cornerstone of developing selective kinase inhibitors. The nature of the substituent can influence interactions with the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.

The C5-Position: A Vector for Exploring Chemical Space

The iodine atom at the C5 position is a versatile handle for introducing a vast array of substituents through palladium-catalyzed cross-coupling reactions. This position often extends into the ribose-binding pocket or towards the outer region of the ATP-binding site, making it a critical determinant of selectivity.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between the C5 position and various aryl or heteroaryl boronic acids or esters.[1][3][4][5] This allows for the exploration of a wide range of substituents that can engage in various interactions, such as pi-stacking and hydrophobic interactions.

Materials:

  • This compound (or its C4-amino analog) (1.0 eq)

  • Arylboronic acid (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,2-dimethoxyethane (DME)/water, dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Trustworthiness of the Protocol:

This protocol is self-validating as the progress of the reaction can be easily monitored by TLC or LC-MS. The formation of a new, less polar spot (the coupled product) and the disappearance of the starting material indicates a successful reaction. The identity of the product can be confirmed by standard analytical techniques such as ¹H NMR and mass spectrometry.

The Sonogashira coupling reaction enables the introduction of terminal alkynes at the C5 position, providing linear and rigid linkers to append other functional groups.[1][6][7][8] This modification can be used to probe deeper pockets within the enzyme active site or to attach solubilizing groups.

Materials:

  • This compound (or its C4-amino analog) (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the 5-iodo-pyrrolo[2,3-d]pyrimidine derivative, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The N7-Position: Modulating Solubility and Targeting Specific Interactions

The methyl group at the N7 position of the pyrrole ring can be replaced with a variety of substituents to influence the molecule's physicochemical properties, such as solubility and membrane permeability.[9] Furthermore, the N7-substituent can be designed to form specific interactions with the protein target, potentially enhancing potency and selectivity.

This protocol describes the introduction of a substituent at the N7 position of the unprotected pyrrolo[2,3-d]pyrimidine core.

Materials:

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, NaH) (1.2 - 2.0 eq)

  • Solvent (e.g., DMF, acetonitrile)

  • Magnetic stirrer

Procedure:

  • To a solution of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel column chromatography.

Structure-Activity Relationships (SAR): A Summary

The biological activity of 4,5,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines is highly dependent on the nature of the substituents at each position. The following table summarizes general SAR trends observed for this class of compounds, primarily as kinase inhibitors.

PositionModificationGeneral Impact on Activity
C4 Small, hydrogen-bond donating groups (e.g., -NH₂, -NHMe)Often essential for hinge-binding in kinases.
Bulky amino substituentsCan enhance selectivity by interacting with specific residues.
C5 Small hydrophobic groups (e.g., -Me, -Et)Can improve potency by filling a hydrophobic pocket.
Aryl or heteroaryl groupsCan significantly increase potency through additional interactions.
Hydrogen bond acceptors/donorsCan improve potency and selectivity by forming specific interactions.
N7 Small alkyl groups (e.g., -Me, -Et)Generally well-tolerated and can improve cell permeability.
Larger or more polar groupsCan be used to modulate solubility and pharmacokinetic properties.

Visualizing Synthetic Pathways and Logical Relationships

Diagrams are essential for visualizing complex synthetic routes and the logical flow of analog design.

Synthetic_Pathway start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 Iodination (NIS) start->step1 intermediate1 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 step2 N7-Methylation (MeI, Base) intermediate1->step2 core This compound step2->core step3a C4-Amination (NH3/MeOH) core->step3a step3b C5-Suzuki Coupling (ArB(OH)2, Pd catalyst) core->step3b step3c C5-Sonogashira Coupling (Alkyne, Pd/Cu catalyst) core->step3c analog1 4-amino-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step3a->analog1 analog2 4-chloro-5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step3b->analog2 analog3 4-chloro-5-alkynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine step3c->analog3

Caption: Synthetic route to the core scaffold and its primary analogs.

SAR_Logic Core Core Scaffold C4 C4-Position (Hinge Binding) Core->C4 C5 C5-Position (Selectivity Pocket) Core->C5 N7 N7-Position (Solubility/PK) Core->N7 Potency Potency C4->Potency C5->Potency Selectivity Selectivity C5->Selectivity N7->Selectivity PK_Properties PK Properties N7->PK_Properties

Sources

A Technical Guide to the Strategic Role of 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its inherent ability to mimic the purine core of ATP allows it to effectively target the hinge region of numerous protein kinases. This technical guide delves into the specific and strategic role of a key intermediate, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , in the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale behind its design, its application in the synthesis of inhibitors for critical oncogenic and inflammatory targets like Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs), and provide detailed, field-proven experimental protocols for its utilization.[3][4][5]

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3][6] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is particularly effective. It typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, providing a stable foundation for further interactions that dictate potency and selectivity.

Dissecting the Intermediate: this compound

The subject of this guide, this compound (Empirical Formula: C₇H₅ClIN₃), is not an active kinase inhibitor itself. Instead, it is a highly versatile and strategically designed synthetic intermediate. Its structure is engineered to allow for sequential, regioselective modifications, making it an invaluable building block in a drug discovery campaign.

Molecular Structure and Properties:

PropertyValue
Molecular FormulaC₇H₅ClIN₃
Molecular Weight293.49 g/mol
AppearanceSolid
Key Functional Groups4-Chloro (Leaving Group), 5-Iodo (Coupling Site), 7-Methyl (Protecting/Tuning Group)

Let's analyze the causality behind its design:

  • The 4-Chloro Position: The chlorine atom at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This site is typically where the primary pharmacophore responsible for hinge-binding is introduced. In many potent inhibitors, this position is substituted with an amine, which then acts as the crucial hydrogen bond donor to the kinase hinge.

  • The 5-Iodo Position: The iodine atom at the C5 position is a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8][9] This allows for the introduction of a wide variety of aryl or heteroaryl groups. These groups extend into the solvent-exposed region of the ATP-binding pocket or target other sub-pockets, critically influencing the inhibitor's potency and selectivity profile.

  • The 7-Methyl Group: The methyl group on the N7 position of the pyrrole ring serves a dual purpose. It prevents N-H reactivity at this position, thereby directing synthetic modifications to the desired C4 and C5 positions. Additionally, this substitution can subtly modulate the electronic properties and solubility of the molecule and its downstream derivatives.

Application in the Synthesis of Potent Kinase Inhibitors

This intermediate is a gateway to synthesizing inhibitors for some of the most sought-after kinase targets in drug development.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime target for B-cell malignancies and autoimmune diseases.[4][10] Inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold have shown significant promise.[5]

The synthesis of a potent BTK inhibitor often follows a path where the this compound intermediate is first subjected to a Suzuki coupling at the C5 position, followed by a nucleophilic substitution at the C4 position. This sequence allows for the construction of complex molecules with high precision. For instance, compound 42 from a recent study demonstrated an IC₅₀ of 0.7 nM against BTK and significant tumor growth inhibition in xenograft models.[4]

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade and the point at which inhibitors developed from our core intermediate exert their effect.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Activation BCR->LYN_SYK triggers Antigen Antigen Antigen->BCR BTK BTK Phosphorylation LYN_SYK->BTK PLCG2 PLCγ2 Phosphorylation BTK->PLCG2 Signaling Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Signaling Response B-Cell Proliferation, Survival, Adhesion Signaling->Response Inhibitor BTK Inhibitor (Derived from Intermediate) Inhibitor->BTK Covalent/ Reversible Inhibition

Caption: BTK is a key kinase in the B-cell receptor (BCR) signaling pathway.[11]

Case Study: Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to the immune response, transmitting signals from cytokines and growth factors.[12][13] Dysregulation of this pathway is implicated in numerous autoimmune and myeloproliferative disorders.[12] Pyrrolo[2,3-d]pyrimidine-based compounds are effective JAK inhibitors.[3][14] For example, Tofacitinib, a marketed JAK inhibitor, is synthesized using a related pyrrolo[2,3-d]pyrimidine intermediate.[15]

Research has shown that derivatives synthesized from this scaffold can be highly potent and selective. For example, compound 16c was identified as a lead compound with an IC₅₀ of 6 nM for JAK2 and over 97-fold selectivity against JAK3.[14][16]

The following diagram shows the mechanism of the JAK-STAT pathway and how inhibitors block the signal transduction.

JAK_STAT_Signaling cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT_inactive Inactive STAT (monomer) JAK->STAT_inactive phosphorylates Cytokine Cytokine Cytokine->Receptor binds STAT_active Active STAT (dimer) STAT_inactive->STAT_active dimerizes Nucleus Nucleus STAT_active->Nucleus translocates to Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (Derived from Intermediate) Inhibitor->JAK Inhibition

Caption: JAK inhibitors block the phosphorylation of STAT proteins.[13]

Representative Inhibitor Potency Data:

Target KinaseLead CompoundIC₅₀ (nM)Reference
BTKCompound 42 0.7[4]
JAK2Compound 16c 6[14][16]

Experimental Protocols: From Intermediate to Inhibitor

The true value of a synthetic intermediate is realized through robust and reproducible reaction protocols. Below are representative, step-by-step methodologies for the key transformations involving this compound.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling (C5-Arylation)

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C5 position of the pyrimidine core. Microwave irradiation is often used to accelerate the reaction.[7][9]

Suzuki_Workflow Start Combine Reactants: - Intermediate - Boronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (Dioxane/H₂O) Inert Degas with Inert Gas (Ar or N₂) Start->Inert Microwave Microwave Irradiation (e.g., 100°C, 15 min) Inert->Microwave Workup Aqueous Workup & Extraction (e.g., EtOAc) Microwave->Workup Purify Purification (Column Chromatography) Workup->Purify Product 5-Aryl Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a microwave reactor vial, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).[17]

  • Solvent Addition: Add a mixture of 1,4-dioxane (7 mL) and water (3 mL) to the vial.

  • Inert Atmosphere: Displace the air in the vial by bubbling argon or nitrogen gas through the solution for 10-15 minutes.

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 15-30 minutes, monitoring the reaction progress by TLC or LC-MS.[18]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Protocol: Buchwald-Hartwig Amination (C4-Substitution)

This protocol details the palladium-catalyzed C-N bond formation at the C4 position, a crucial step for installing the hinge-binding moiety.[19][20][21]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 5-aryl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 10 mL).

  • Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like EtOAc or CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the final kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To evaluate the potency of the newly synthesized compounds, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during a kinase reaction.[10][22]

Kinase_Assay_Workflow Setup Assay Setup: - Kinase (e.g., BTK) - Substrate - Test Compound (serial dilution) - ATP Incubate Kinase Reaction (e.g., 30°C, 60 min) Setup->Incubate Terminate Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate->Terminate Detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Terminate->Detect Read Measure Luminescence (Plate Reader) Detect->Read Analyze Calculate IC₅₀ Read->Analyze

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.[22]

  • Reagent Preparation: Prepare a 2X kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[22] Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add:

    • 1 µL of test compound dilution (or DMSO for control).

    • 2 µL of kinase enzyme (e.g., active BTK) in kinase buffer.

    • 2 µL of substrate/ATP mix in kinase buffer.

  • Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is more than a simple chemical; it is a testament to strategic design in modern drug discovery. Its carefully orchestrated functional groups provide medicinal chemists with a robust and flexible platform for synthesizing highly potent and selective kinase inhibitors. By enabling precise, sequential modifications at the C4 and C5 positions, this intermediate has become a critical tool in the development of targeted therapies for cancer and autoimmune diseases. The protocols and insights provided in this guide serve to underscore its pivotal role and empower researchers to leverage its full potential in their own discovery programs.

References

A comprehensive, numbered list of all sources cited within this guide.

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007). Google Patents.
  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. (2025). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. (2016). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. (2022). PubMed. Retrieved from [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2 inhibitors. (2016). ScienceDirect. Retrieved from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. (2015). PubMed. Retrieved from [Link]

  • Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2022). PubMed. Retrieved from [Link]

  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. (2021). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • JAK-STAT Signalling and Cytokines: The What, How, and Why. (n.d.). Assay Genie. Retrieved from [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central. Retrieved from [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (2021). PubMed. Retrieved from [Link]

  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Google Patents.
  • Inhibition of Janus kinase/signal transducer and activator of transcription (JAK/STAT) signalling pathway in rheumatoid synovial fibroblasts using small molecule compounds. (n.d.). NIH. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Market Size. (2025). openPR.com. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability... (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

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A Guide to 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Cornerstone Intermediate in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, particularly in oncology, the development of highly specific kinase inhibitors is paramount. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide focuses on a key derivative, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , a meticulously functionalized intermediate designed for strategic, sequential elaboration into complex pharmaceutical agents.

Its true value lies in the orthogonal reactivity of its two halogen substituents. The iodine at the C5 position and the chlorine at the C4 position serve as versatile handles for introducing molecular complexity through distinct, well-controlled chemical transformations. This dual functionality allows for the precise and regioselective construction of intricate molecular architectures, a critical requirement in the synthesis of targeted therapies. This guide will provide an in-depth examination of its synthesis, properties, and its pivotal role in the construction of next-generation therapeutics, exemplified by its application in the synthesis of KRAS G12C inhibitors like Adagrasib.[3][4][5][6]

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in process development and scale-up.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
Molecular Formula C₇H₅ClIN₃[7]
Molecular Weight 293.49 g/mol [7]
CAS Number 1195379-42-8Sigma-Aldrich
Appearance Solid[7]
InChI Key CCVSDXKTRGSGEN-UHFFFAOYSA-N[7]
Solubility Soluble in organic solvents such as DMSO, DMF. Insoluble in water.[8]
Stability Stable under normal storage conditions.[1]

Rational Synthesis of the Core Intermediate

The synthesis of this compound is a strategic, multi-step process designed to install the key reactive handles in a controlled manner. The common starting material is the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1][9] The process involves two critical transformations: N-methylation and C-iodination.

Synthetic Workflow Overview

Synthesis_Workflow SM 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine INT1 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine SM->INT1  Step 1: N-Methylation (e.g., MeI, K2CO3, DMF) PROD 4-Chloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine INT1->PROD  Step 2: C5-Iodination (NIS, DMF)

Caption: Synthetic pathway from the starting material to the target intermediate.

Step 1: Regioselective N-Methylation

Causality: The initial step involves the methylation of the pyrrole nitrogen (N7). This is not merely an addition of a methyl group; it serves two critical functions. Firstly, it protects the nitrogen, preventing unwanted side reactions in subsequent steps. Secondly, and more importantly, the identity of the N7 substituent can profoundly influence the downstream biological activity and pharmacokinetic properties of the final drug molecule. The choice of a methyl group is common for establishing a baseline structure.

The reaction proceeds via a standard SN2 mechanism where a base, such as potassium carbonate (K₂CO₃), deprotonates the acidic N-H of the pyrrole ring, creating a nucleophilic anion. This anion then attacks the methylating agent, typically methyl iodide (MeI) or dimethyl sulfate, to form the N-methylated product. Dichloromethane (DCM) or Dimethylformamide (DMF) are common solvents for this transformation.

Step 2: Electrophilic C5-Iodination

Causality: With the N7 position protected, the next strategic move is the installation of iodine at the C5 position of the pyrrole ring. This is achieved through an electrophilic aromatic substitution. The pyrrolo[2,3-d]pyrimidine ring system is electron-rich, making it susceptible to attack by electrophiles. The C5 position is particularly activated for this substitution. The choice of iodine is deliberate; the resulting carbon-iodine bond is significantly more reactive than the carbon-chlorine bond at the C4 position in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This differential reactivity is the cornerstone of its utility as an intermediate.

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[8] It serves as a mild and efficient source of an electrophilic iodine species (I⁺). The reaction is typically carried out in an aprotic polar solvent like DMF.[8]

Experimental Protocol: Synthesis of this compound
  • Part A: Synthesis of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 3-5 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice water and stir.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-methylated intermediate.

  • Part B: Synthesis of this compound

    • Dissolve the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from Part A in anhydrous DMF.

    • Cool the solution to 0°C using an ice bath.

    • Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise, maintaining the temperature at 0°C.[8]

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Once complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess NIS.[8]

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final title compound.

Application in Drug Synthesis: The Suzuki-Miyaura Coupling

The strategic placement of iodine at C5 and chlorine at C4 allows for sequential, site-selective functionalization. The C-I bond is readily activated by palladium catalysts, making it the preferred site for initial cross-coupling reactions, leaving the C-Cl bond intact for subsequent transformations. This is powerfully demonstrated in the synthesis of KRAS inhibitors.[11]

Mechanism: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[12][13] The reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[14][15]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-I Pd0->ArPdX Oxidative Addition (Ar-I) ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation (R'-B(OR)2, Base) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of our intermediate, forming a Pd(II) complex.[12][14] This is the rate-determining step and occurs preferentially at the weaker C-I bond.

  • Transmetalation: The boronic acid (or ester), activated by a base (e.g., K₃PO₄), transfers its organic group (R') to the palladium complex, displacing the iodide.[12][14]

  • Reductive Elimination: The two organic groups on the palladium complex (the pyrrolopyrimidine core and the newly added R' group) couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.[12][14]

Exemplary Protocol: Suzuki Coupling for a KRAS Inhibitor Precursor

This protocol describes the coupling of our title intermediate with a substituted naphthylboronic acid, a key step in the synthesis of Adagrasib and related structures.

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).[12]

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more advanced catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos).[12][13]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water.[12]

  • Heat the reaction mixture, typically to 80-100°C, and stir for several hours until the starting material is consumed (monitored by LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via silica gel chromatography to yield the C5-arylated pyrrolo[2,3-d]pyrimidine, which still retains the C4-chloro substituent for further diversification.

Analytical Characterization

To ensure the identity and purity of the synthesized intermediate, a standard battery of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the methyl group and the correct substitution pattern on the heterocyclic core.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of both the methyl group and the iodine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which is critical for its use in subsequent GMP (Good Manufacturing Practice) synthesis.

Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)[7]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[7]

  • Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[7]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory.

Conclusion

This compound is more than just a chemical; it is a product of strategic synthetic design. Its carefully orchestrated functionalization provides two distinct points of reactivity, enabling a modular and efficient approach to building complex, biologically active molecules. The ability to perform selective C-C bond formation at the C5 position while preserving the C4-chloro handle for subsequent nucleophilic aromatic substitution (SₙAr) reactions is a powerful tactic in medicinal chemistry. As researchers continue to push the boundaries of targeted therapies, the demand for such versatile, high-value intermediates will only grow, cementing the role of this pyrrolo[2,3-d]pyrimidine derivative as a cornerstone in the synthesis of life-saving medicines.

References

  • Processes and intermediates for synthesis of adagrasib.
  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer . National Institutes of Health (NIH). [Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer . ACS Publications. [Link]

  • PROCESSES AND INTERMEDIATES FOR SYNTHESIS OF ADAGRASIB . WIPO Patentscope. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry . Srini Chem. [Link]

  • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity . National Institutes of Health (NIH). [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs . National Institutes of Health (NIH). [Link]

  • Synthesis of key intermediate of KRAS G12C inhibitor compound.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs . PubMed. [Link]

  • 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine CAS#123148-78-7 . Jennychem. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- . PubChem. [Link]

  • Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects . PubMed. [Link]

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine . Oakwood Chemical. [Link]

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  • Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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The Strategic Core: A Technical Guide to the 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine ring system, a deaza-isostere of adenine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to the core of ATP allows derivatives to function as potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[1] This guide provides an in-depth exploration of a particularly strategic intermediate: 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . We will dissect its synthesis, explore its versatile reactivity, and illuminate its application as a cornerstone for the rational design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful molecular framework.

Introduction: The Architectural Advantage of the Scaffold

The therapeutic efficacy of kinase inhibitors often hinges on their ability to bind to the ATP-binding pocket of the target kinase. The 7H-pyrrolo[2,3-d]pyrimidine core masterfully mimics the adenine component of ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase active site.[2]

The specific functionalization of the This compound scaffold offers a trifecta of advantages for drug discovery:

  • The 7-Methyl Group: N-alkylation of the pyrrole nitrogen prevents the formation of alternative hydrogen bond donors or acceptors, directing the hinge-binding interaction exclusively through the pyrimidine N1 and N6-amino group (once installed). This methylation also enhances solubility and can improve cell permeability.

  • The 4-Chloro Group: This position is a versatile synthetic handle. The chlorine atom can be readily displaced by nucleophiles, most notably amines, in a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This allows for the introduction of a wide array of side chains that can interact with solvent-exposed regions of the ATP-binding pocket, significantly influencing potency and selectivity.

  • The 5-Iodo Group: The iodine atom provides a second, orthogonal site for modification, primarily through transition-metal-catalyzed cross-coupling reactions. Its greater reactivity compared to the 4-chloro position in reactions like Suzuki and Sonogashira couplings allows for selective, sequential functionalization. This position often points towards the ribose-binding pocket, and modifications here can fine-tune the inhibitor's profile.

This multi-functionalized core provides a robust platform for generating vast libraries of diverse compounds, enabling a systematic exploration of the structure-activity relationship (SAR) for a given kinase target.

Synthesis of the Core Scaffold

The preparation of this compound is a multi-step process that begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The sequence of iodination and methylation is critical to achieving the desired product efficiently.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Iodination (NIS, DMF) Start->Step1 Intermediate1 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Methylation (MeI, K2CO3, DMF) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Synthetic workflow for the target scaffold.

Step 1: Regioselective Iodination

The first step involves the regioselective iodination of the electron-rich pyrrole ring at the C5 position. N-Iodosuccinimide (NIS) is the reagent of choice for this transformation due to its mild nature and high selectivity.

Protocol 1: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine [3]

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted NIS. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine as a solid.[3]

Causality Insight: The use of DMF as a solvent is crucial as it solubilizes the starting material and the polar intermediates. The reaction is performed at room temperature to ensure complete conversion without promoting side reactions. The aqueous thiosulfate workup is a classic and effective method for removing excess iodinating agent.

Step 2: N-Methylation

The subsequent step is the alkylation of the pyrrole nitrogen. A variety of methylating agents can be used, with methyl iodide being a common and effective choice, in the presence of a mild base to deprotonate the pyrrole nitrogen.

Protocol 2: Synthesis of this compound

  • Reaction Setup: Suspend 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in anhydrous DMF.

  • Reagent Addition: Add methyl iodide (MeI) (1.5 eq) dropwise to the suspension at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Causality Insight: Potassium carbonate is a sufficiently strong base to deprotonate the pyrrole NH, which has a pKa of approximately 16-17, without affecting other parts of the molecule. The excess of methyl iodide and base drives the reaction to completion. The choice of an aprotic polar solvent like DMF facilitates the SN2 reaction.

Strategic Functionalization: A Tale of Two Halogens

The key to unlocking the potential of this scaffold lies in the differential reactivity of the C4-chloro and C5-iodo substituents. The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference allows for selective cross-coupling reactions at the C5 position while leaving the C4-chloro group intact for subsequent SNAr reactions.

Reactivity_Diagram Scaffold 4-Chloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine C5_Coupling C5 Cross-Coupling (Suzuki, Sonogashira, etc.) Scaffold->C5_Coupling Pd(0), Base (Higher Reactivity of C-I) Intermediate_C5 C5-Functionalized Intermediate C5_Coupling->Intermediate_C5 C4_SNAr C4 Nucleophilic Substitution (Buchwald-Hartwig, S_NAr with R-NH2) Final_Product Di-substituted Kinase Inhibitor C4_SNAr->Final_Product Intermediate_C5->C4_SNAr R-NH2, Base or Pd Catalyst (C-Cl bond remains)

Caption: Orthogonal reactivity of the C4 and C5 positions.

C5-Selective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the primary methods for elaborating the C5 position.

The Suzuki-Miyaura coupling is ideal for forming C-C bonds by coupling the C5-iodo position with a variety of aryl or heteroaryl boronic acids or esters.[4]

Protocol 3: C5-Selective Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like Na2CO3 or K2CO3 (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Causality Insight: The choice of a Pd(0) catalyst is standard for the Suzuki reaction's catalytic cycle.[5] The base is crucial for the transmetalation step, activating the boronic acid. The aqueous-organic solvent mixture facilitates the dissolution of both the organic-soluble reactants and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

The Sonogashira coupling enables the installation of alkyne moieties, which can serve as linkers or pharmacophores that access different regions of the kinase active site.[6]

Protocol 4: C5-Selective Sonogashira Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst like PdCl2(PPh3)2 (0.02 eq), a copper(I) co-catalyst such as CuI (0.04 eq), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at a temperature ranging from room temperature to 60 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues. The filtrate is concentrated, and the residue is taken up in an organic solvent, washed, dried, and purified by column chromatography.

Causality Insight: The Sonogashira reaction employs a dual-catalyst system.[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step. The amine base is required to neutralize the HX formed during the reaction and to deprotonate the terminal alkyne.

C4-Position Functionalization

After selective modification at C5, the C4-chloro group becomes the target for introducing the key amine side chains that often dictate the inhibitor's potency and selectivity.

For less nucleophilic amines or when SNAr is sluggish, the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation.[8]

Protocol 5: C4-Selective Buchwald-Hartwig Amination

  • Reaction Setup: Combine the C5-functionalized 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3) in an inert atmosphere glovebox or Schlenk line.

  • Solvent and Execution: Add an anhydrous aprotic solvent such as toluene or dioxane. Heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Work-up and Purification: Cool the reaction, quench with water or saturated aqueous NH4Cl, and extract with an organic solvent. The product is then purified by standard chromatographic methods.

Causality Insight: The Buchwald-Hartwig reaction relies on a Pd(0)/Pd(II) catalytic cycle.[9] The bulky, electron-rich phosphine ligands are critical; they promote the rate-limiting reductive elimination step and stabilize the active palladium species. The strong base is necessary to deprotonate the amine, forming the active palladium-amido intermediate.

Application in Kinase Inhibitor Design

The true power of the this compound scaffold is realized in its application to the synthesis of potent and selective kinase inhibitors.

The Hinge-Binding Motif

The N1 nitrogen and the exocyclic amino group at the C4 position (after displacement of the chloride) act as a hydrogen bond donor-acceptor pair, forming two or three key hydrogen bonds with the backbone of the kinase hinge region. This interaction is a hallmark of many successful pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[1][10]

Kinase_Hinge_Binding Inhibitor N1 Pyrrolo[2,3-d]pyrimidine Core C4-NH-R Hinge Backbone NH Kinase Hinge Region Backbone C=O Inhibitor:n1->Hinge:b1 H-Bond (Acceptor) Inhibitor:c4->Hinge:b2 H-Bond (Donor)

Caption: Hydrogen bonding with the kinase hinge region.

Structure-Activity Relationship (SAR) Summary

The systematic modification of the scaffold at its key positions has led to a deep understanding of the SAR for various kinase families. The following table summarizes general trends observed in the field.

PositionModification TypeGeneral Impact on ActivityRationale
C4 Introduction of substituted anilines or other amino-heterocyclesMajor driver of potency and selectivity.Side chains can access and form specific interactions (hydrophobic, H-bonding) with the solvent-front region or unique sub-pockets of the ATP-binding site.
C5 Small aryl or alkynyl groupsFine-tunes potency and can improve pharmacokinetic properties.Substituents at this position can occupy the ribose-binding pocket, potentially displacing water molecules or making additional van der Waals contacts.
N7 Small alkyl groups (e.g., Methyl)Generally improves cell permeability and metabolic stability.Blocks a potential site of metabolism and removes a hydrogen-bond donor, which can be beneficial for membrane crossing.

Conclusion

The this compound scaffold is a testament to the power of strategic molecular design. Its inherent structural features, combined with the orthogonal reactivity of its halogen substituents, provide an exceptionally versatile and powerful platform for the synthesis of targeted kinase inhibitors. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this core, paving the way for the discovery of next-generation therapeutics.

References

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]

  • Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to purine allows it to function as a bioisostere, leading to the development of potent antiviral and cytostatic agents.[1] The strategic functionalization of the 7-deazapurine nucleus is a key approach to modulating the biological activity of these compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the synthesis of a diverse array of substituted heterocycles.[2][3]

This guide provides a detailed protocol for the selective Suzuki coupling of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. The presence of two distinct halogen substituents—an iodo group at the C5 position and a chloro group at the C4 position—presents an opportunity for regioselective synthesis. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, this protocol facilitates the selective introduction of an aryl or heteroaryl moiety at the C5 position. This leaves the C4-chloro substituent intact for potential subsequent transformations, a valuable strategy for building molecular complexity and generating libraries of novel compounds for drug discovery programs.[1]

Scientific Principles: Mechanism and Regioselectivity

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboronic acid (or its ester) and an organic halide.[4][5] The catalytic cycle, which is central to understanding the reaction's efficiency and selectivity, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: A palladium(0) complex inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate. This step is often the rate-determining step of the catalytic cycle.[3]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide.[3][4] The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

The high regioselectivity observed in the Suzuki coupling of this compound is a direct consequence of the difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.[7] Consequently, under appropriately controlled conditions, the palladium catalyst will preferentially react with the C-I bond at the 5-position, leaving the more robust C-Cl bond at the 4-position untouched. This inherent reactivity difference is the cornerstone of this selective synthetic strategy.

Experimental Protocol: Selective C5-Arylation

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C5 position of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStarting material (1.0 equiv)
Arylboronic Acid≥97%Commercially AvailableCoupling partner (1.2–1.5 equiv)
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))Catalyst GradeCommercially Available2–5 mol %
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)AnhydrousCommercially Available2.0–3.0 equiv
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous, DegassedCommercially AvailableReaction concentration: 0.1–0.5 M
Water (optional, for solvent mixtures)Degassed, Deionized-
Inert GasHigh Purity Argon or Nitrogen-For maintaining an inert atmosphere
Standard Glassware--Schlenk flask or sealed reaction tube
Analytical Supplies--TLC plates, celite, anhydrous Na₂SO₄ or MgSO₄
Purification Supplies--Silica gel, solvents for chromatography
Reaction Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Substrate, Boronic Acid, and Base to a dry Schlenk flask. prep2 2. Seal flask and establish an inert atmosphere (evacuate/backfill with Ar/N₂ 3x). prep1->prep2 prep3 3. Add anhydrous, degassed solvent via syringe. prep2->prep3 prep4 4. Add Palladium catalyst under positive inert gas pressure. prep3->prep4 react1 5. Place the reaction vessel in a preheated oil bath (80-110 °C). prep4->react1 Start Reaction react2 6. Stir vigorously and monitor progress by TLC or LC-MS. react1->react2 workup1 7. Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). react2->workup1 Reaction Complete workup2 8. Filter through a pad of celite to remove catalyst. workup1->workup2 workup3 9. Wash filtrate with water and brine. workup2->workup3 workup4 10. Dry organic layer over Na₂SO₄, filter, and concentrate. workup3->workup4 workup5 11. Purify the crude product by flash column chromatography. workup4->workup5 product product workup5->product Final Product: 4-chloro-5-aryl-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine

Caption: Workflow for the selective Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: In a dry Schlenk flask or sealable reaction tube equipped with a magnetic stir bar, combine the this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Through the septum, add the anhydrous and degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a reaction concentration between 0.1 and 0.5 M.[1] If a solvent mixture with water is used, ensure the water is also thoroughly degassed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol %).

  • Reaction Execution: Immerse the reaction vessel in a preheated oil bath or place it on a heating block set to the desired temperature (typically in the range of 80–110 °C). Stir the mixture vigorously.[1]

  • Monitoring the Reaction: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filtration: Filter the diluted mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-chloro-5-aryl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Use a fresh batch of catalyst. Consider a pre-catalyst activation step if applicable. Increase the reaction temperature in 10 °C increments. Ensure all reagents are pure and solvents are anhydrous and properly degassed.
Formation of Side Products (e.g., Homocoupling of Boronic Acid) Reaction temperature is too high; Incorrect base.Lower the reaction temperature. Screen different bases; milder bases like K₂CO₃ may be preferable to stronger bases like K₃PO₄ in some cases.
Dehalogenation of Starting Material Presence of protic sources; Impurities in reagents.Ensure solvents are strictly anhydrous. Use high-purity reagents. The addition of a small amount of a phase-transfer catalyst can sometimes suppress this side reaction.
Reaction Stalls Before Completion Catalyst deactivation.Increase the catalyst loading slightly (e.g., from 2 mol % to 4 mol %). Consider using more robust phosphine ligands that are less prone to degradation at high temperatures.[8][9]
Poor Selectivity (Reaction at C-Cl bond) Reaction conditions are too harsh (high temperature, prolonged reaction time).Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Using a less active catalyst system might also improve selectivity.

Conclusion

The protocol described provides a reliable and efficient method for the selective C5-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction. The strategic exploitation of the differential reactivity between the C-I and C-Cl bonds allows for a controlled and predictable functionalization of this important heterocyclic scaffold. This method serves as a powerful tool for medicinal chemists and drug development professionals in the synthesis of novel 7-deazapurine derivatives with potential therapeutic applications. Further optimization of reaction parameters, such as the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrate combinations to achieve maximum yield and purity.[10]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Thieme. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • American Chemical Society. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Synthesis of Fluorescent 2-Substituted 6-(Het)aryl-7-deazapurine Bases {4-(Het)aryl-pyrrolo[2,3-d]pyrimidines} by Aqueous Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • American Chemical Society. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]

  • American Chemical Society. (2005). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. [Link]

  • MDPI. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. [Link]

  • Institut Pasteur. (2016). Synthesis of Fluorescent 2-Substituted 6-(Het)aryl-7-deazapurine Bases {4-(Het)aryl-pyrrolo[2,3-d]pyrimidines} by Aqueous Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • American Chemical Society. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]

  • ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. (2011). ChemInform Abstract: Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines (6,7-Diaryl-7-deazapurines) by Consecutive Suzuki and Liebeskind-Srogl Cross-Couplings. [Link]

Sources

Application Note: Selective Buchwald-Hartwig Amination of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1] The ability to precisely functionalize this heterocycle is paramount for drug discovery and development. The Buchwald-Hartwig amination stands as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds, a transformation that has revolutionized the synthesis of aryl amines.[2][3]

This application note provides a detailed guide for the selective Buchwald-Hartwig amination of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This substrate presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms. By leveraging the differential reactivity of the C-I and C-Cl bonds, we can achieve highly selective mono-amination at the C5-position, preserving the C4-chloro for subsequent orthogonal functionalization. This guide explains the mechanistic rationale behind experimental choices and provides a robust, field-proven protocol for researchers in synthetic and medicinal chemistry.

Mechanistic Rationale and The Principle of Selectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[2][4][5] A simplified representation of this catalytic cycle is shown below. The process begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[5][6]

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L₂Pd(0) Active Catalyst OA_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OA_complex + Ar-X (Oxidative Addition) Amine_complex Amine Coordination [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex + HNR¹R² Amido_complex Palladium Amido Complex L₂Pd(II)(Ar)(NR¹R²) Amine_complex->Amido_complex + Base - [Base-H]⁺X⁻ Product Ar-NR¹R² Amido_complex->Product Reductive Elimination Catalyst_regen L₂Pd(0) Amido_complex->Catalyst_regen

Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

The cornerstone of achieving selectivity in the amination of this compound is the differential reactivity of the carbon-halogen bonds in the oxidative addition step. The general order of reactivity for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl.[7] The weaker C-I bond undergoes oxidative addition to the Pd(0) center much more readily and under milder conditions than the stronger C-Cl bond. By carefully controlling reaction parameters, we can exploit this kinetic difference to exclusively form the C5-amino product.

Key Parameters for a Successful Selective Amination

Optimizing the following parameters is critical for achieving high yield and selectivity while minimizing side reactions such as hydro-dehalogenation.[8]

  • Palladium Precatalyst: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are often preferred. These precatalysts offer greater air stability and rapidly generate the active monoligated Pd(0) species upon exposure to a base, leading to more reproducible results and often lower catalyst loadings.[9]

  • Ligand Selection: The choice of phosphine ligand is arguably the most crucial factor. Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard for this transformation.[10][11]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for coupling a wide range of amines with aryl chlorides and bromides. Its bulk and electron-donating properties facilitate both the oxidative addition and the final reductive elimination step.[11]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent, highly active ligand, particularly for sterically hindered couplings.

    • Justification: These ligands stabilize the Pd(0) center, promote the difficult oxidative addition of the C-I bond at lower temperatures, and accelerate the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions.

  • Base: The base serves to deprotonate the amine nucleophile (or the N-H of the pyrrole, if unprotected) to generate the active amido species.

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective but can be incompatible with base-sensitive functional groups.[7]

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that are suitable for more sensitive substrates, though they may require higher temperatures or longer reaction times. For selective C-I amination, a strong base like NaOtBu is often optimal as it facilitates the reaction at a lower temperature, further enhancing selectivity over the C-Cl position.

  • Solvent and Temperature: Anhydrous, aprotic solvents are required.

    • Toluene, Dioxane, or tert-Butanol: These are the most commonly used solvents. Toluene is often a good first choice due to its high boiling point and poor solubility for inorganic salts, which can sometimes drive the reaction forward.[6][7]

    • Temperature: To ensure selectivity for the C-I bond, the reaction should be conducted at the lowest temperature that affords a reasonable reaction rate, typically between 80-100 °C.[7] Attempting to aminate the C-Cl bond would necessitate significantly higher temperatures.

Experimental Protocol: Selective Mono-Amination at the C5-Position

This protocol describes a general procedure for the selective amination of the C5-iodo position. Reagent quantities are based on a 1.0 mmol scale of the starting halide.

Figure 2: Experimental Workflow for Selective Amination A 1. Reagent Preparation B 2. Assemble Reaction Vessel A->B C 3. Degas & Establish Inert Atmosphere (Argon/Nitrogen) B->C D 4. Add Amine & Solvent C->D E 5. Heat to Reaction Temperature (e.g., 100 °C) D->E F 6. Monitor Reaction by TLC/LC-MS E->F G 7. Reaction Quench & Workup F->G Upon Completion H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Figure 2: Experimental Workflow for Selective Amination.

Materials:

  • This compound (1.0 equiv, 293.5 mg)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (0.02 equiv, 16.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Reaction vial with a stir bar and a screw cap with a PTFE septum

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add this compound (1.0 mmol), XPhos Pd G3 (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

    • Scientist's Note: It is critical to handle the reagents, especially the catalyst and base, under inert conditions to prevent catalyst deactivation and ensure reproducibility.

  • Reagent Addition: Seal the vial with the screw cap. Add the anhydrous toluene (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Degassing (Optional but Recommended): If not working in a glovebox, briefly bubble argon through the reaction mixture for 5-10 minutes to ensure all oxygen is removed.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 2-16 hours.

    • Monitoring: The reaction progress should be monitored by TLC or LC-MS. A small aliquot can be removed via syringe, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-5-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine product.

Data Summary: Optimized Conditions for Various Amines

The following table provides recommended starting conditions for the selective C5-amination with different classes of amines. Optimization may be required for specific substrates.

Amine TypeAmine (equiv)Catalyst SystemBase (equiv)SolventTemp (°C)Typical Time (h)
Primary Aliphatic1.2XPhos Pd G3 (2 mol%)NaOtBu (1.4)Toluene1002-6
Secondary Aliphatic1.2RuPhos Pd G3 (2 mol%)NaOtBu (1.4)Toluene1004-12
Primary Arylamine1.2XPhos Pd G3 (2 mol%)NaOtBu (1.4)Toluene1006-16
N-H Heterocycle1.2XPhos Pd G3 (2 mol%)K₂CO₃ (2.0)Dioxane11012-24

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Base is poor quality or has degraded.1. Use a fresh bottle of catalyst; ensure rigorous inert technique.2. Use freshly distilled/dried solvent.3. Use a fresh bottle of base from a reliable supplier.
Hydro-deiodination 1. Water present in the reaction.2. Reaction temperature too high or time too long.1. Ensure all reagents and solvents are scrupulously dry.2. Reduce reaction temperature or monitor carefully and stop once starting material is consumed.
Formation of Di-amino Product 1. Reaction temperature is too high.1. Lower the reaction temperature to 80-90 °C to increase selectivity for the C-I bond.
Inconsistent Results 1. Oxygen contamination.2. Inaccurate measurement of catalyst.1. Improve inert atmosphere technique; use a glovebox if possible.2. Prepare a stock solution of the catalyst for more accurate dispensing at small scales.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heterocyclic cores like 7H-pyrrolo[2,3-d]pyrimidine. By leveraging the inherent difference in reactivity between C-I and C-Cl bonds, a highly selective and efficient mono-amination of this compound can be achieved. Careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and controlled reaction temperature are the key pillars for success. This protocol provides a robust and reliable starting point for synthesizing valuable 5-amino-pyrrolo[2,3-d]pyrimidine intermediates, enabling further diversification in the pursuit of novel chemical entities.

References

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Gensch, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Online] Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Online] Available at: [Link]

  • Valente, C., et al. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Online] Available at: [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Online] Available at: [Link]

  • Chen, C-Y., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Online] Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Online] Available at: [Link]

  • Törnroos, K. W., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Online] Available at: [Link]

  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Online] Available at: [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Online] Available at: [Link]

  • ResearchGate. (2008). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Online Video]. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Use of 4-Chloro-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidine in the Synthesis of Tofacitinib Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tofacitinib is a potent Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis and ulcerative colitis.[1][2] Its chemical architecture is centered on a pyrrolo[2,3-d]pyrimidine core, which serves as a crucial hinge-binding motif within the kinase active site.[2] The synthesis of Tofacitinib traditionally involves the coupling of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate with a stereochemically defined piperidine derivative.[3][4] This application note provides an in-depth guide to this established synthetic strategy, detailing the rationale behind the protection of the pyrrole nitrogen and the conditions for the key nucleophilic aromatic substitution (SNAr) reaction. Furthermore, we explore the advanced application of a specialized intermediate, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , not for the synthesis of Tofacitinib itself, but as a versatile platform for the generation of novel C5-substituted Tofacitinib analogs. This approach leverages the orthogonal reactivity of the C4-chloro and C5-iodo positions, enabling researchers to build structure-activity relationship (SAR) libraries for the discovery of next-generation JAK inhibitors.[5][6]

Part 1: Biological Context - Tofacitinib and the JAK-STAT Pathway

Tofacitinib exerts its therapeutic effect by interrupting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[7] This pathway is a critical communication cascade used by numerous cytokines and growth factors to regulate immune cell development, activation, and function.[7] Upon cytokine binding, receptor-associated JAKs auto-phosphorylate and then phosphorylate the receptor, creating docking sites for STAT proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and modulate the expression of inflammatory genes. Tofacitinib, by inhibiting JAKs, effectively blocks this phosphorylation cascade and mitigates the inflammatory response.[2][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA (Gene Expression) STAT_dimer->DNA 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Retrosynthesis cluster_synthons Tofacitinib Tofacitinib (1) Piperidine Piperidine Synthon (Protected Amine) Tofacitinib->Piperidine Key Disconnection (SNAr Reaction) Pyrimidine Pyrrolo[2,3-d]pyrimidine Synthon (e.g., 4-Chloro-7-tosyl) Tofacitinib->Pyrimidine Key Disconnection (SNAr Reaction)

Caption: Retrosynthetic approach for Tofacitinib synthesis.

Part 3: Established Protocol via 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

The pyrrole nitrogen of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is nucleophilic and can lead to undesired side reactions. Therefore, protection with an electron-withdrawing group like p-toluenesulfonyl (tosyl) is a common and effective strategy. This protection serves two primary purposes: it prevents N7-alkylation and it acidifies the N-H proton, facilitating deprotonation and increasing the electron-withdrawing nature of the ring system, which in turn activates the C4 position for the crucial SNAr reaction. [7][9]

Protocol 3.1: Tosyl Protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Reagent Setup: To a stirred solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or acetonitrile, add triethylamine (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). [7][10]2. Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white or off-white solid. [10][11]

Protocol 3.2: SNAr Coupling and Deprotection
  • Reagent Setup: In a reaction vessel, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the protected chiral amine (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA). [9][12]Use a high-boiling point polar aprotic solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours. The high temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the formation of the coupled product and consumption of starting materials by HPLC.

  • Tosyl Deprotection: Once the coupling is complete, the tosyl group can be removed under basic conditions. A common method involves adding a solution of sodium hydroxide or lithium hydroxide in a mixture of methanol and water to the reaction mixture and stirring at room temperature or with gentle heating until deprotection is complete.

  • Workup and Isolation: After deprotection, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate. The crude product is then purified using column chromatography to yield the core intermediate, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [4] The final steps involve debenzylation of the piperidine nitrogen followed by coupling with a cyanoacetic acid derivative to furnish Tofacitinib. [4][13]

    Parameter Protocol 3.1 (Protection) Protocol 3.2 (Coupling)
    Key Reagents 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, TsCl, Et₃N 4-chloro-7-tosyl-..., (3R,4R)-amine, K₂CO₃
    Solvent Dichloromethane (DCM) Dimethylformamide (DMF)
    Temperature 0 °C to Room Temp. 90 - 110 °C
    Typical Yield >95% [10] 70 - 85%

    | Purpose | Activate C4 position for SNAr | Form key C-N bond |

Part 4: Advanced Application of this compound

The title compound, this compound, offers a unique synthetic opportunity. The N7-methyl group provides permanent protection, avoiding a deprotection step. More importantly, the C5-iodo group is a versatile functional handle for palladium-catalyzed cross-coupling reactions, while the C4-chloro group retains its reactivity for the initial SNAr coupling. This orthogonal reactivity allows for a two-stage synthesis to build molecular complexity and generate novel Tofacitinib analogs for SAR studies.

Analog_Workflow Start_Pyr 4-chloro-5-iodo-7-methyl- -7H-pyrrolo[2,3-d]pyrimidine Intermediate Coupled Intermediate (C5-Iodo) Start_Pyr->Intermediate Step 1: SNAr (at C4) Start_Pip (3R,4R)-Piperidine Derivative Start_Pip->Intermediate Step 1: SNAr (at C4) Final_Analog Final C5-Alkynyl Tofacitinib Analog Intermediate->Final_Analog Step 2: Sonogashira Coupling (at C5) Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Final_Analog Step 2: Sonogashira Coupling (at C5)

Caption: Workflow for Tofacitinib analog synthesis.

Protocol 4.1: SNAr Coupling with the Iodo-Intermediate

This protocol is analogous to 3.2, leveraging the inherent reactivity of the C4-chloro position.

  • Reagent Setup: In a reaction vessel, combine this compound (1.0 eq), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 eq), and K₂CO₃ (3.0 eq) in DMF.

  • Reaction: Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by HPLC.

  • Workup and Isolation: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate. The organic layers are combined, washed, dried, and concentrated. Purify the crude material by column chromatography to yield the key intermediate: N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-5-iodo-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Protocol 4.2: Sonogashira Cross-Coupling for C5-Functionalization

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne). [14][15]This allows for the introduction of a wide variety of alkynyl substituents at the C5 position.

  • Reagent Setup: To a solution of the C5-iodo intermediate from Protocol 4.1 (1.0 eq) and the desired terminal alkyne (1.5 eq) in an anhydrous solvent like tetrahydrofuran (THF) or DMF, add the catalysts: dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq). [16][17]2. Reaction: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes. Add an amine base, such as triethylamine (Et₃N, 3.0 eq), and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC/HPLC).

  • Workup and Isolation: Once complete, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography to afford the C5-alkynylated Tofacitinib analog.

Part 5: Characterization and Quality Control

Verifying the identity and purity of all intermediates and final products is paramount for trustworthiness and reproducibility.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, ensuring that the substitution has occurred at the correct positions.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compounds. A purity level of >98% is typically desired for compounds intended for biological screening.

Conclusion

While the direct synthesis of Tofacitinib relies on readily available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, the strategic use of This compound opens a gateway for medicinal chemists and drug development professionals. This specialized intermediate enables a robust and modular approach to synthesize novel libraries of C5-substituted Tofacitinib analogs. The orthogonal SNAr and cross-coupling reactions provide a powerful tool to explore the structure-activity relationships of the pyrrolo[2,3-d]pyrimidine core, aiding in the rational design of next-generation JAK inhibitors with potentially improved selectivity, potency, or pharmacokinetic profiles.

References

  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry. Available at: [Link]

  • Pithiya, B., & Savjani, J. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications in rheumatoid arthritis. Journal of Molecular and Clinical Chemistry. Available at: [Link]

  • Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Patel, M. et al. (2017). Process for the preparation of tofacitinib and intermediates thereof. Google Patents (US9670160B2).
  • Pithiya, B., & Savjani, J. (2025). Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applications. Journal of Molecular and Clinical Chemistry. Available at: [Link]

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  • Kim, Y. et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. Available at: [Link]

  • Zhang, Y. et al. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. PubMed. Available at: [Link]

  • Lee, S. J. et al. (2018). Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Royal Society of Chemistry. Available at: [Link]

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Application Notes and Protocols for Kinase Assays with Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Promise of Pyrrolo[2,3-d]pyrimidine Inhibitors

Protein kinases are a vast and crucial family of enzymes that orchestrate a multitude of cellular processes by catalyzing the phosphorylation of specific protein substrates. This post-translational modification acts as a molecular switch, regulating everything from cell cycle progression and proliferation to apoptosis and signal transduction. Given their central role in cellular signaling, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders. This has made protein kinases one of the most important classes of drug targets in modern medicine.

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] This heterocyclic system acts as a bioisostere of adenine, the core component of adenosine triphosphate (ATP), enabling it to competitively bind to the ATP-binding pocket of kinases.[1][3] This competitive inhibition effectively blocks the kinase's ability to transfer a phosphate group to its substrate, thereby disrupting the downstream signaling cascade. Several successful drugs, such as tofacitinib and baricitinib, are based on this scaffold, highlighting its therapeutic potential.[3]

This guide provides a comprehensive overview of the experimental procedures for evaluating the inhibitory activity of pyrrolo[2,3-d]pyrimidine-based compounds against their target kinases. We will delve into the principles of both biochemical and cell-based kinase assays, offering detailed, step-by-step protocols and explaining the rationale behind key experimental choices. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to design, execute, and interpret robust and reproducible kinase inhibition experiments.

Part 1: Foundational Principles of Kinase Inhibition Assays

The primary objective of a kinase inhibition assay is to determine the potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. The choice of assay format is critical and depends on the specific research question, the stage of drug discovery, and the available resources.

Biochemical Assays: A Direct Measure of Enzyme Inhibition

Biochemical assays utilize purified, recombinant kinase, a specific substrate (often a peptide), and ATP in a cell-free system. These assays provide a direct measure of the inhibitor's ability to interfere with the kinase's catalytic activity without the complexities of a cellular environment.

Key Considerations for Biochemical Assays:

  • ATP Concentration: Since pyrrolo[2,3-d]pyrimidine derivatives are ATP-competitive inhibitors, the concentration of ATP in the assay is a critical parameter.[4][5] Running assays at the Michaelis-Menten constant (Km) of ATP for the specific kinase allows for a standardized comparison of inhibitor potencies. However, performing assays at physiological ATP concentrations (typically in the low millimolar range) can provide a more biologically relevant assessment of inhibitor efficacy.[6]

  • Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds within the linear range, avoiding substrate depletion or product inhibition.[7]

  • Assay Detection Technology: A variety of detection methods are available, each with its own advantages and disadvantages. Common formats include:

    • Luminescence-Based Assays: These assays, such as Kinase-Glo® and ADP-Glo™, measure either the amount of ATP remaining or the amount of ADP produced, respectively.[8][9][10] They are highly sensitive, amenable to high-throughput screening (HTS), and offer a straightforward "mix-and-read" format.[11]

    • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are also widely used.[7][8][11][12] HTRF® KinEASE™ is a popular platform that offers a universal method for detecting phosphorylation of serine/threonine and tyrosine residues.[13][14]

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and versatile, suitable for detecting phosphorylation of various substrates.[15][16][17][18][19]

    • Mobility Shift Assays: These assays, often performed using microfluidic devices like the Caliper LabChip® system, separate phosphorylated and non-phosphorylated substrates based on their charge and size, providing a direct and quantitative readout of kinase activity.[6][20][21][22]

Mechanism of ATP-Competitive Inhibition by Pyrrolo[2,3-d]pyrimidines

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylation Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Phosphorylated_Substrate ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: ATP-competitive inhibition by a pyrrolo[2,3-d]pyrimidine inhibitor.

Cell-Based Assays: Assessing Inhibitor Activity in a Physiological Context

Cell-based assays measure the effect of an inhibitor on kinase activity within a living cell. These assays provide a more physiologically relevant assessment of a compound's efficacy, as they account for factors such as cell permeability, off-target effects, and engagement with the target in its native environment.

Common Cell-Based Assay Formats:

  • Phospho-Specific Antibody-Based Detection: This is a widely used method that involves treating cells with the inhibitor, lysing the cells, and then using an antibody that specifically recognizes the phosphorylated form of the kinase's substrate. The amount of phosphorylated substrate can be quantified using various techniques, including:

    • Western Blotting: A traditional method for detecting specific proteins in a complex mixture.

    • In-Cell Westerns: A higher-throughput alternative to traditional western blotting that allows for the quantification of protein phosphorylation directly in microplates.[23]

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that can be adapted to measure protein phosphorylation.

  • Cell Proliferation/Viability Assays: If the target kinase is involved in cell proliferation, its inhibition will lead to a decrease in cell growth or viability. This can be measured using various assays, such as those based on metabolic activity (e.g., MTT or resazurin) or ATP content (e.g., CellTiter-Glo®).

  • Target Engagement Assays: These assays directly measure the binding of the inhibitor to its target kinase within the cell. NanoBRET™ is a popular technology for this purpose.[15]

Part 2: Detailed Experimental Protocols

Here, we provide detailed, step-by-step protocols for a representative biochemical and cell-based kinase assay. These protocols should be considered as a starting point and may require optimization for specific kinases and inhibitors.

Protocol: Biochemical Kinase Inhibition Assay using a Luminescence-Based Readout (e.g., Kinase-Glo®)

This protocol is designed to determine the IC50 of a pyrrolo[2,3-d]pyrimidine inhibitor against a purified kinase.

Materials and Reagents:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP solution (at a concentration twice the desired final concentration, e.g., 2x Km)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

G Start Start Inhibitor_Dilution Prepare serial dilutions of inhibitor Start->Inhibitor_Dilution Assay_Plate_Setup Add inhibitor, kinase, and substrate to plate Inhibitor_Dilution->Assay_Plate_Setup Reaction_Initiation Initiate reaction with ATP Assay_Plate_Setup->Reaction_Initiation Incubation Incubate at room temperature Reaction_Initiation->Incubation Reaction_Termination Stop reaction and detect signal with Kinase-Glo® Incubation->Reaction_Termination Data_Analysis Analyze data and determine IC50 Reaction_Termination->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine inhibitor in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended. Also, prepare a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution (or control) to the wells of a white, opaque microplate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer to each well. The final concentrations of the kinase and substrate should be optimized beforehand.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final volume in each well will be 25 µL.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[24][25]

Data Presentation:

Inhibitor Conc. (µM)Luminescence (RLU)% Inhibition
1005,000100
33.315,00085
11.130,00070
3.760,00040
1.285,00015
0.495,0005
0.1100,0000
0 (Vehicle)100,0000
No Enzyme2,000-
Protocol: Cell-Based Kinase Inhibition Assay using an In-Cell Western

This protocol is designed to measure the inhibition of a specific phosphorylation event in cells treated with a pyrrolo[2,3-d]pyrimidine inhibitor.

Materials and Reagents:

  • Cell line expressing the target kinase and substrate

  • Complete cell culture medium

  • Pyrrolo[2,3-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)

  • Primary antibody against the phosphorylated substrate

  • Primary antibody against the total substrate (for normalization)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Phosphate-buffered saline (PBS)

  • Clear-bottom 96-well cell culture plates

  • Infrared imaging system

Experimental Workflow:

G Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Inhibitor_Treatment Treat cells with serial dilutions of inhibitor Cell_Seeding->Inhibitor_Treatment Cell_Fixing Fix and permeabilize cells Inhibitor_Treatment->Cell_Fixing Antibody_Incubation Incubate with primary and secondary antibodies Cell_Fixing->Antibody_Incubation Imaging Scan plate with an infrared imager Antibody_Incubation->Imaging Data_Analysis Analyze data and determine IC50 Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • The next day, replace the medium with serum-free medium and starve the cells for a few hours.

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in serum-free medium.

    • Add the inhibitor dilutions to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • Cell Fixation and Permeabilization:

    • Remove the medium and fix the cells with fixing solution for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Antibody Incubation:

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with a mixture of the primary antibody against the phosphorylated substrate and the primary antibody against the total substrate overnight at 4°C.

    • The next day, wash the cells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells with a mixture of the two infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

  • Imaging and Data Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the phosphorylated and total substrate in each well.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized phospho-protein signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Troubleshooting and Final Considerations

Common Issues and Solutions:

ProblemPossible CauseSuggested Solution
High variability between replicatesPipetting errors, improper mixingUse calibrated pipettes, ensure thorough mixing of reagents.[26]
Low signal-to-background ratioSuboptimal enzyme/substrate concentrations, inactive enzymeOptimize enzyme and substrate concentrations, use a fresh batch of enzyme.[26]
Inconsistent IC50 valuesAssay conditions not optimized, inhibitor instabilityRe-optimize assay conditions (pH, temperature), check inhibitor solubility and stability.[26]
Discrepancy between biochemical and cellular IC50sPoor cell permeability, off-target effects, efflux pumpsInvestigate compound's physicochemical properties, perform target engagement assays.[5]

Final Considerations:

  • Orthogonal Assays: It is always advisable to confirm the results from one assay format with an orthogonal method to ensure the observed inhibition is not an artifact of the chosen technology.

  • Selectivity Profiling: To assess the selectivity of a pyrrolo[2,3-d]pyrimidine inhibitor, it should be tested against a panel of other kinases.

  • Mechanism of Action Studies: Further experiments, such as enzyme kinetics studies with varying ATP concentrations, can confirm the ATP-competitive mechanism of inhibition.[3]

By following the principles and protocols outlined in this guide, researchers can confidently and accurately assess the inhibitory potential of novel pyrrolo[2,3-d]pyrimidine-based compounds, paving the way for the development of new and effective kinase-targeted therapies.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Gao, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 848.
  • Manupati, K., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 151, 571-585.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kufareva, I., & Abagyan, R. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy. Wiley-VCH.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1554-1576.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • Caliper Life Sciences. (2007, August 7). Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

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cell-based assay protocol for 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput and Mechanistic Cell-Based Assay Protocols for Screening 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and kinase inhibitor discovery.

Abstract

The this compound scaffold, a derivative of 7-deazapurine, is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Developing robust and reproducible cell-based assays is critical for identifying and characterizing novel derivatives with therapeutic potential. This document provides a comprehensive guide for establishing a multi-tiered assay cascade, beginning with a primary high-throughput screen to assess broad anti-proliferative activity, followed by secondary mechanistic assays to elucidate the mode of action, specifically focusing on apoptosis induction. We present detailed, step-by-step protocols, explain the scientific rationale behind key experimental choices, and offer guidance on data analysis and interpretation to ensure the generation of reliable and actionable results.

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine and is central to the structure of many ATP-competitive kinase inhibitors. Its unique heterocyclic system allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Derivatives of this scaffold have been successfully developed into targeted therapies for various cancers. Therefore, the ability to efficiently screen new chemical entities based on this core is paramount in drug discovery.

This guide outlines a logical workflow for characterizing novel this compound derivatives, moving from broad phenotypic effects to specific molecular mechanisms.

Experimental Workflow Overview

The proposed workflow is designed to maximize efficiency by using a high-throughput primary screen to identify "hit" compounds, which are then subjected to more detailed, lower-throughput secondary assays to confirm activity and determine the mechanism of cell death.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound_Library Pyrrolo[2,3-d]pyrimidine Derivative Library Primary_Assay CellTiter-Glo® (Cell Viability Assay) Compound_Library->Primary_Assay Treat Cancer Cell Lines IC50_Calc Dose-Response Curves & IC50 Determination Primary_Assay->IC50_Calc Generate Luminescence Data Hit_Compounds Identify 'Hit' Compounds IC50_Calc->Hit_Compounds Caspase_Assay Caspase-Glo® 3/7 Assay (Apoptosis Induction) Hit_Compounds->Caspase_Assay Test Hits Flow_Cytometry Annexin V / PI Staining (Apoptosis Confirmation) Hit_Compounds->Flow_Cytometry Test Hits Target_Assay Target-Specific Assay (e.g., Phospho-Kinase ELISA) Caspase_Assay->Target_Assay Confirm Mechanism Flow_Cytometry->Target_Assay Confirm Mechanism

Figure 1: A tiered approach for screening novel pyrrolopyrimidine derivatives.

Foundational Knowledge: Best Practices in Cell Culture

The reliability of any cell-based assay is fundamentally dependent on the quality and consistency of cell culture practices. Adherence to best practices is non-negotiable for generating reproducible data.

  • Aseptic Technique: All manipulations must be performed in a certified biological safety cabinet to prevent microbial contamination.[3]

  • Cell Line Authentication: Use cell lines obtained from reputable cell banks (e.g., ATCC). Periodically authenticate cell lines via short tandem repeat (STR) profiling.[4]

  • Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular responses.[5]

  • Controlled Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂, ensuring stable temperature and pH.[6]

  • Record Keeping: Meticulously log all cell culture activities, including passage number, media formulations, and cell observations. Low-passage-number cells should be used for experiments to avoid genetic drift.[4]

Primary Screening: Assessing Anti-proliferative Activity

The initial goal is to determine the concentration at which a compound inhibits cell proliferation or viability by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is an ideal choice for this purpose due to its high sensitivity, broad linear range, and simple "add-mix-measure" format, making it amenable to high-throughput screening (HTS).[7][8]

Principle of the CellTiter-Glo® Assay

This assay quantifies ATP, an indicator of metabolically active cells.[8] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, which, in the presence of ATP from viable cells, generates a stable luminescent signal that is directly proportional to the number of viable cells in culture.[9]

Protocol 3.1: CellTiter-Glo® Viability Assay

Materials:

  • Selected cancer cell line (e.g., A549, HCT116, etc.)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Pyrrolo[2,3-d]pyrimidine derivatives, dissolved in 100% DMSO to create high-concentration stocks (e.g., 10 mM).

  • Solid white, opaque 96-well or 384-well microplates (compatible with luminometers).[10]

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).

  • Multichannel pipette or automated liquid handler.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Determine the optimal cell seeding density through a preliminary titration experiment to ensure growth remains in the linear range of the assay for the duration of the experiment.

    • Seed cells in a volume of 90 µL per well into a 96-well opaque plate and incubate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and resume normal growth.[9]

  • Compound Preparation and Dosing:

    • Prepare a serial dilution series of the test compounds in complete growth medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Scientist's Note: The final DMSO concentration in the wells should be kept constant and low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the test wells.

    • Carefully add 10 µL of the diluted compound or vehicle control to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂. The 72-hour time point is a standard duration for assessing anti-proliferative effects.

  • Assay Execution:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes to ensure consistent enzyme kinetics.[11]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[11]

    • Add 100 µL of the prepared reagent to each well (a 1:1 ratio with the culture medium volume).[9]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[11]

Secondary Assays: Elucidating the Mechanism of Action

Once "hit" compounds are identified and their IC50 values are determined, the next critical step is to understand how they are inducing cell death. A common mechanism for kinase inhibitors is the induction of apoptosis (programmed cell death).

Quantifying Apoptosis via Caspase Activity

Apoptosis is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay provides a sensitive, plate-based method to quantify their activity.

Principle of the Caspase-Glo® 3/7 Assay: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for Caspase-3 and -7.[12] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[12][13]

G Apoptotic_Cell Apoptotic Cell (Active Caspase-3/7) Cleavage Caspase-3/7 Cleavage Apoptotic_Cell->Cleavage Reagent Caspase-Glo® 3/7 Reagent (DEVD-Aminoluciferin Substrate) Reagent->Cleavage Luciferase_Reaction Luciferase + ATP Cleavage->Luciferase_Reaction Releases Aminoluciferin Light Luminescent Signal (Light) Luciferase_Reaction->Light

Figure 2: Principle of the Caspase-Glo® 3/7 luminescent assay.

Protocol 4.1.1: Caspase-Glo® 3/7 Assay

This protocol follows a similar setup to the viability assay.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in an opaque white 96-well plate as described in Protocol 3.1. However, a shorter incubation time (e.g., 24, 48 hours) is often used to capture the peak of caspase activity. It is advisable to run a time-course experiment to determine the optimal endpoint.

  • Assay Execution:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[14]

    • Add 100 µL of reagent to each well.

    • Mix on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours.[13]

  • Data Acquisition: Measure luminescence with a plate reader. A significant increase in luminescence compared to the vehicle control indicates apoptosis induction.

Confirming Apoptosis by Flow Cytometry

Annexin V staining provides a more detailed view of apoptosis at the single-cell level. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V / Propidium Iodide (PI) Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Protocol 4.2.1: Annexin V/PI Staining

Materials:

  • 6-well plates for cell culture.

  • FITC Annexin V Apoptosis Detection Kit (e.g., from Thermo Fisher, Abcam).

  • 1X Binding Buffer (provided in the kit).

  • Propidium Iodide (PI) solution.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Methodology:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat cells with the compound at 1x, 5x, and 10x of its predetermined IC50 value for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating, potentially apoptotic cells).

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.[15]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Analysis and Interpretation

Calculating the IC50 Value
  • Data Normalization: Raw luminescence values are converted to a percentage of the control.

    • % Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100

    • Luminescence_Vehicle is the average of the vehicle-treated wells (representing 100% viability).

    • Luminescence_Background is the average of wells with medium only (no cells).

  • Non-Linear Regression: The IC50 is determined by fitting the dose-response data to a four-parameter logistic (4PL) equation using software like GraphPad Prism.[18][19]

    • The X-axis (concentration) should be log-transformed.

    • The model fits a sigmoidal curve to the data, from which the IC50 (the concentration that gives a response halfway between the top and bottom plateaus) is calculated.[20]

Example Data Presentation

Table 1: Example Dose-Response Data for a Hypothetical Derivative

Concentration (µM) Log(Concentration) % Viability (Mean) Std. Deviation
100.000 2.00 5.2 1.8
33.333 1.52 8.9 2.5
11.111 1.05 15.4 3.1
3.704 0.57 35.8 4.5
1.235 0.09 51.2 5.2
0.412 -0.39 78.9 6.1
0.137 -0.86 95.3 4.8
0.046 -1.34 98.7 3.9
0.015 -1.82 101.2 2.7
0.000 (Vehicle) - 100.0 3.5
Fitted IC50 Value: 1.21 µM

Table 2: Summary of Expected Outcomes

Assay Endpoint Measured Expected Result for Active Compound
CellTiter-Glo® ATP levels (viability) Dose-dependent decrease in luminescence signal.
Caspase-Glo® 3/7 Caspase-3/7 activity Dose-dependent increase in luminescence, indicating apoptosis.

| Annexin V / PI | Phosphatidylserine exposure | Shift in cell population to Annexin V-positive/PI-negative (early) and Annexin V-positive/PI-positive (late). |

Assay Validation and Trustworthiness

To ensure that the assay is robust and reliable, a proper validation framework is essential. While full validation under FDA guidelines is required for late-stage clinical products, applying these principles early ensures data quality.[21]

  • Controls are Critical:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Positive Control: A known inhibitor or cytotoxic agent (e.g., Staurosporine for apoptosis) to confirm the assay is performing as expected.

  • Assay Performance Metrics (for HTS): The Z'-factor is a statistical measure of assay quality.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • An assay with a Z' factor between 0.5 and 1.0 is considered excellent for screening.

Conclusion

This application note provides a structured, multi-faceted approach to the cellular characterization of novel this compound derivatives. By integrating a high-throughput primary viability screen with robust mechanistic assays for apoptosis, researchers can efficiently identify promising lead candidates and build a strong foundational data package for further development. The emphasis on best practices, appropriate controls, and rigorous data analysis ensures the generation of high-quality, trustworthy results, accelerating the path from chemical library to clinical candidate.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO. Retrieved January 20, 2026, from [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 20, 2026, from [Link]

  • CellTiter-Glo Assay. (n.d.). Oslo University Hospital. Retrieved January 20, 2026, from [Link]

  • Best Practices - Cell Culture Techniques. (2021, January 13). Retrieved January 20, 2026, from [Link]

  • Caspase 3/7 Activity. (2025, April 1). Protocols.io. Retrieved January 20, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Best practices in cell culture: an overview. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved January 20, 2026, from [Link]

  • Cell Culture 101: Uses, Techniques, & Best Practices. (2025, May 14). Interpath Services. Retrieved January 20, 2026, from [Link]

  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2025, June 3). YouTube. Retrieved January 20, 2026, from [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025, September 25). Retrieved January 20, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Fitting the absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 20, 2026, from [Link]

  • Equation: Absolute IC50. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 20, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved January 20, 2026, from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved January 20, 2026, from [Link]

  • Equation: [Inhibitor] vs. response. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved January 20, 2026, from [Link]

  • Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. (n.d.). FDA. Retrieved January 20, 2026, from [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 2). Retrieved January 20, 2026, from [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. Retrieved January 20, 2026, from [Link]

  • Potency of Cell and Gene Medicinal Products: New FDA Guideline. (n.d.). DLRC Group. Retrieved January 20, 2026, from [Link]

  • Potency Assay Guide. (n.d.). Pharmaron. Retrieved January 20, 2026, from [Link]

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). Oakwood Chemical. Retrieved January 20, 2026, from [Link]

  • 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine In Stock. (n.d.). Anichem. Retrieved January 20, 2026, from [Link]

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Application Notes & Protocols: Leveraging 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

The 7-Deazapurine Scaffold: A Privileged Structure in Antiviral Research

The pyrrolo[2,3-d]pyrimidine ring system, commonly known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to the natural purines (adenine and guanine) allows it to function as a bioisostere, enabling it to interact with many of the same biological targets, such as viral enzymes.[1][2] The critical difference is the replacement of the nitrogen atom at position 7 (N7) with a carbon atom (C7).[3][4] This substitution has profound and advantageous implications for drug design:

  • Enhanced Electron Density: The replacement of N7 with a carbon makes the five-membered pyrrole ring more electron-rich, which can alter and potentially improve interactions like π-π stacking with enzyme targets.[4]

  • Metabolic Stability: The C-N glycosidic bond in natural nucleosides can be a point of metabolic instability. The C-C bond in 7-deazapurine nucleoside analogs can offer greater resistance to enzymatic cleavage by phosphorylases.

  • Vector for Further Functionalization: The C7 position provides a new, strategic vector for chemical modification, allowing substituents to be introduced that project into the major groove of DNA/RNA or into specific pockets of an enzyme's active site, a possibility not available with natural purines.[4]

These properties have rendered the 7-deazapurine scaffold a cornerstone in the development of a wide range of biologically active molecules, including potent antiviral agents targeting viruses like Human Cytomegalovirus (HCMV), Hepatitis C (HCV), and Rotavirus.[3][5][6][7][8]

Profile of the Key Intermediate: 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

The subject of this guide, this compound, is not merely a compound but a highly versatile synthetic platform. Its structure is strategically pre-functionalized for sequential, regioselective modifications, making it an ideal starting point for building diverse chemical libraries for antiviral screening.

  • C4-Chloro Group: This is an excellent leaving group for nucleophilic aromatic substitution (SNAr). It allows for the facile introduction of various nucleophiles, most commonly amines, to mimic the 4-amino group of adenosine or other functionalities.

  • C5-Iodo Group: The iodine atom is a prime handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This enables the introduction of a vast array of aryl, heteroaryl, or alkynyl substituents to probe structure-activity relationships (SAR).

  • N7-Methyl Group: The methyl group at the N7 position serves two purposes. It blocks this site from undergoing glycosylation or other reactions, directing modifications to the other reactive sites. Secondly, it can influence the compound's solubility and conformational preferences, which can impact target binding.

Table 1: Physicochemical Properties of the Key Intermediate

PropertyValueSource
Molecular Formula C₇H₅ClIN₃
Molecular Weight 293.49 g/mol
Appearance Solid
InChI Key CCVSDXKTRGSGEN-UHFFFAOYSA-N
CAS Number Not publicly available

Synthetic Strategies for Library Generation

The primary application of this compound is as a central scaffold for the rapid generation of a library of analogs through a divergent synthetic approach. The two primary reactive sites can be addressed sequentially to maximize chemical diversity.

G cluster_c4 C4 Modification (SNAr) cluster_c5 C5 Modification (Cross-Coupling) scaffold 4-Chloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine c4_intermediate C4-Substituted Intermediate scaffold->c4_intermediate Nucleophilic Substitution c5_final Final C4,C5-Disubstituted Analog c4_intermediate->c5_final Pd-Catalyzed Cross-Coupling amines R-NH2 amines->c4_intermediate thiols R-SH thiols->c4_intermediate alcohols R-OH alcohols->c4_intermediate suzuki R'-B(OH)2 (Suzuki) suzuki->c5_final sonogashira R'-C≡CH (Sonogashira) sonogashira->c5_final

Figure 1: Divergent synthesis workflow for creating a library of antiviral candidates.

Protocol 3.1: C4-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Rationale: This protocol replaces the C4-chloro group with a primary or secondary amine. This is a fundamental step to create analogs of adenosine or substituted adenosines, which are known to be substrates or inhibitors for many viral polymerases. The use of a mild base is critical to neutralize the HCl generated in situ without degrading the starting material.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent such as n-butanol or 2-propanol (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 - 2.0 eq) to the suspension.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the desired C4-amino-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine analog.

Protocol 3.2: C5-Position Elaboration via Palladium-Catalyzed Suzuki Coupling

Rationale: This protocol installs an aryl or heteroaryl group at the C5 position of the C4-functionalized intermediate. This strategy is employed to explore additional binding pockets within the target enzyme, potentially increasing potency and selectivity. The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the C4-amino-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 - 0.1 eq) or Pd(dppf)Cl₂ (0.05 - 0.1 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), followed by a degassed aqueous solution of a base like Na₂CO₃ or K₂CO₃ (2.0 - 3.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final C4,C5-disubstituted analog.

Workflow for Antiviral Efficacy and Safety Profiling

Once a library of compounds is synthesized, a systematic screening cascade is essential to identify promising antiviral leads. This process involves determining the compound's potency against the virus and its toxicity to the host cells.

G start Synthesized Compound Library cytotoxicity Protocol 4.1: Cytotoxicity Assay (e.g., MTT) on Host Cells start->cytotoxicity antiviral Protocol 4.2: Antiviral Assay (e.g., PRNT) against Target Virus start->antiviral cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 ec50 Determine EC50 (50% Effective Concentration) antiviral->ec50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->si ec50->si hit Prioritize Hits (High SI) si->hit

Figure 2: Standard workflow for primary antiviral screening and hit prioritization.

Protocol 4.1: Assessment of Host Cell Cytotoxicity (CC₅₀ Determination)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which the compound is toxic to the uninfected host cells. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A low CC₅₀ value indicates high cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, Huh-7) at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. Plot the percentage of viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

Protocol 4.2: In Vitro Antiviral Activity (EC₅₀ Determination via Plaque Reduction)

Rationale: The Plaque Reduction Neutralization Test (PRNT) is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus. Each plaque represents a region of cell death initiated by a single infectious virus particle. A reduction in the number of plaques indicates antiviral activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 6-well or 12-well plate with host cells to form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compounds. Mix a standard amount of virus (e.g., 100 Plaque Forming Units, PFU) with each compound dilution and incubate for 1 hour at 37 °C.

  • Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37 °C until plaques are visible (typically 3-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage of reduction against the compound concentration and determine the EC₅₀ value using non-linear regression analysis.

Data Interpretation: The Selectivity Index

The ultimate goal is to find compounds that are highly potent against the virus but have low toxicity for the host. This relationship is quantified by the Selectivity Index (SI) .

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising therapeutic window. Generally, an SI ≥ 10 is considered a good starting point for a potential hit compound.

Table 2: Example Screening Data for Hypothetical Compounds

Compound IDTarget VirusCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
Cpd-001 HCV>1002.5>40
Cpd-002 HCV50153.3
Cpd-003 HCMV750.893.8
Cpd-004 HCMV50.510

Known Viral Targets and Mechanistic Insights

Derivatives of the 7-deazapurine scaffold often act as nucleoside analogs, interfering with the synthesis of viral nucleic acids.[4] After being taken up by the host cell, they are typically phosphorylated by host or viral kinases to their active triphosphate form.[9] This active form can then act as a competitive inhibitor or a chain-terminating substrate for viral DNA or RNA polymerases.[5][9]

  • Hepatitis C Virus (HCV): Many 7-deazapurine derivatives have been developed to target the NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[5]

  • Human Cytomegalovirus (HCMV): Pyrrolo[2,3-d]pyrimidine nucleosides have shown potent activity against HCMV, likely through inhibition of the viral DNA polymerase.[7][8][10]

  • Other Viruses: This scaffold has also yielded compounds with activity against a range of other viruses, including Rotavirus and Coxsackievirus, where the likely targets are also the respective viral polymerases.[6]

Conclusion

This compound is a powerful and versatile building block for modern antiviral drug discovery. Its pre-functionalized nature allows for the systematic and efficient exploration of chemical space around the privileged 7-deazapurine core. By employing the synthetic and screening protocols outlined in this guide, researchers can rapidly generate and evaluate novel compounds, accelerating the identification of potent and selective antiviral agents to combat a wide range of viral diseases.

References

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development of RET inhibitors using 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Development of Selective RET Inhibitors

Utilizing the 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Scaffold

I. Executive Summary

The Rearranged during Transfection (RET) receptor tyrosine kinase is a clinically validated oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). The development of highly selective RET inhibitors has transformed the therapeutic landscape for patients with RET-altered tumors.[1] This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of novel RET inhibitors, starting from the privileged scaffold, This compound . This versatile building block enables strategic modifications to optimize potency, selectivity, and pharmacokinetic properties, paving the way for next-generation targeted therapies.[2][3]

II. The RET Signaling Pathway and Rationale for Inhibition

RET is essential for the normal development of the nervous and renal systems. In a healthy state, RET is activated upon binding its co-receptor/ligand complex (GFL/GFRα). This induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain, initiating downstream signaling cascades like RAS/MAPK and PI3K/AKT that control cell survival and proliferation.

However, oncogenic activation occurs through two primary mechanisms:

  • Chromosomal Rearrangements: Gene fusions (e.g., KIF5B-RET, CCDC6-RET) lead to ligand-independent dimerization and constitutive kinase activity.[2]

  • Activating Point Mutations: Mutations in the kinase domain (e.g., M918T) or cysteine-rich extracellular domain (e.g., C634W) cause aberrant signaling.

Constitutively active RET drives uncontrolled cell growth, making it an ideal therapeutic target. Selective inhibitors are designed to bind to the ATP-binding pocket of the RET kinase domain, blocking its activity and shutting down the oncogenic signaling.

RET_Pathway Figure 1: Aberrant RET Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Fusion RET Fusion Protein (e.g., KIF5B-RET) RAS RAS Fusion->RAS Constitutive Activation PI3K PI3K Fusion->PI3K Mutant Mutant RET (e.g., M918T) Mutant->RAS Constitutive Activation Mutant->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Selective RET Inhibitor Inhibitor->Fusion Inhibition Inhibitor->Mutant Inhibition

Caption: Figure 1: Aberrant RET Signaling Pathway in Cancer.

III. The this compound Scaffold: A Chemist's Guide

This scaffold is a "privileged" structure in kinase inhibitor design. Its pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, mimicking the adenine moiety of ATP. The strategic placement of reactive handles—a chloro group at C4 and an iodo group at C5—allows for sequential and regioselective chemical modifications.

  • C4-Chloro Group: An excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr). This position is typically modified to introduce side chains that project towards the solvent-front region, enabling fine-tuning of solubility, cell permeability, and selectivity.

  • C5-Iodo Group: A versatile handle for palladium-catalyzed cross-coupling reactions, most commonly Suzuki-Miyaura coupling. This position allows for the introduction of aryl or heteroaryl moieties that can extend into a deep hydrophobic "back pocket" of the RET kinase, a key strategy for enhancing potency.[3]

  • N7-Methyl Group: Pre-alkylation at this position simplifies synthesis by preventing competing N-alkylation reactions and can subtly influence the electronic properties and conformation of the core.

Caption: Figure 2: Key reactive sites of the core scaffold.

IV. Experimental Protocols: Synthesis and Biological Evaluation

The development workflow involves a cycle of chemical synthesis, biochemical screening, and cellular characterization.

Workflow Start Start: Core Scaffold Suzuki Protocol 1: Suzuki Coupling (C5) Start->Suzuki SNAr Protocol 2: SNAr Reaction (C4) Suzuki->SNAr Purify Purification & Characterization SNAr->Purify Biochem Protocol 3: Biochemical RET Assay (IC50) Purify->Biochem Cell Protocol 4: Cellular Proliferation Assay (GI50) Biochem->Cell SAR SAR Analysis & Redesign Cell->SAR SAR->Suzuki Iterate

Caption: Figure 3: Iterative drug discovery workflow.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Position

Objective: To introduce an aryl group at the C5 position of the scaffold, targeting the hydrophobic back pocket of the RET kinase.

Rationale: The choice of boronic acid is critical for establishing potent interactions. For this example, we use 3-methoxyphenylboronic acid. The methoxy group can act as a hydrogen bond acceptor and its position can influence the vector of the phenyl ring within the binding site.

Materials:

  • This compound (1.0 eq)

  • (3-methoxyphenyl)boronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • Combine this compound, (3-methoxyphenyl)boronic acid, and Na₂CO₃ in a round-bottom flask equipped with a condenser.

  • Add the 1,4-dioxane/water solvent mixture.

  • Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the system. This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the intermediate, 4-chloro-5-(3-methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Objective: To displace the C4-chloro group with a suitable amine to introduce a side chain that improves physicochemical properties and forms key interactions at the solvent front.

Rationale: We use 1-(piperidin-4-yl)methanamine. The piperidine ring is a common motif in kinase inhibitors that can enhance solubility and be further functionalized. The primary amine provides a strong nucleophile for the SNAr reaction.

Materials:

  • 4-chloro-5-(3-methoxyphenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 1-(piperidin-4-yl)methanamine (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, optional, as a non-nucleophilic base)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the C5-arylated intermediate in NMP or DMSO in a sealed reaction vessel.

  • Add the 1-(piperidin-4-yl)methanamine and DIPEA. The base scavenges the HCl generated during the reaction, driving it to completion.

  • Seal the vessel and heat the reaction to 120-140 °C for 12-24 hours. Monitor progress by LC-MS.

  • After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual NMP/DMSO, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final compound by reverse-phase HPLC or silica gel chromatography.

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: In Vitro Biochemical RET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the wild-type RET kinase and key mutant forms (e.g., V804M, M918T).

Rationale: This assay provides a direct measure of a compound's potency against the isolated target enzyme. A time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based assay (e.g., ADP-Glo) is standard.[4] The ADP-Glo assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's potency.

Materials:

  • Recombinant human RET kinase (wild-type and mutants)

  • Kinase substrate (e.g., a generic tyrosine kinase peptide)

  • ATP (at a concentration near the Kₘ for RET)

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, recombinant RET enzyme, and the diluted test compounds.

  • Allow a pre-incubation period of 15-30 minutes at room temperature. For suspected slow-binding inhibitors, this time can be extended.[5]

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

  • Add the Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP, which drives a luciferase reaction.

  • Measure the luminescence signal.

  • Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cellular Anti-Proliferation Assay

Objective: To measure the ability of the compounds to inhibit the growth of cancer cell lines driven by specific RET alterations.

Rationale: This assay confirms that the compound can penetrate cells and inhibit RET signaling in a biological context. It is crucial to use cell lines with documented RET dependency, such as LC-2/ad (NSCLC, CCDC6-RET fusion) or TT (MTC, RET C634W mutation).[2][6]

Materials:

  • RET-dependent cancer cell lines (e.g., LC-2/ad, TT)

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized inhibitor compounds in DMSO

  • CellTiter-Glo® 2.0 Cell Viability Assay (Promega)

  • 96-well clear-bottom, white-walled plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Luminometer plate reader

Procedure:

  • Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Prepare a serial dilution of the test compounds in the cell culture medium.

  • Treat the cells with the diluted compounds and incubate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence. The signal is directly proportional to the amount of ATP present, which indicates the number of viable cells.

  • Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the log of compound concentration.

V. Data Interpretation and Structure-Activity Relationship (SAR)

The goal is to identify compounds with low nanomolar IC₅₀ and GI₅₀ values and high selectivity against other kinases (e.g., KDR/VEGFR2, a common off-target). The data below illustrates a hypothetical SAR table based on modifications to the core scaffold.

Compound ID C5-Substituent (R¹) C4-Amine (R²) RET IC₅₀ (nM) KDR IC₅₀ (nM) Selectivity Index (KDR/RET) LC-2/ad GI₅₀ (nM)
REF-01 3-methoxyphenyl1-(piperidin-4-yl)methanamine1.215012515
SAR-02 3-hydroxyphenyl1-(piperidin-4-yl)methanamine0.88010011
SAR-03 Phenyl1-(piperidin-4-yl)methanamine5.52504560
SAR-04 3-methoxyphenyl2-(dimethylamino)ethylamine3.145014542
SAR-05 3-methoxyphenylPiperazine2.51807235

Analysis of SAR Table:

  • C5 Position (R¹): Comparing REF-01 to SAR-03 suggests that the 3-methoxy group is crucial for potency, likely forming a key interaction in the hydrophobic pocket. The 3-hydroxy group (SAR-02 ) further improves potency, possibly through a direct hydrogen bond.

  • C4 Position (R²): Comparing REF-01 to SAR-04 and SAR-05 indicates that the bulkier piperidin-4-ylmethyl group is more favorable for RET inhibition than smaller, more flexible amines. This side chain likely optimizes interactions in the solvent-exposed region.

  • Selectivity: High selectivity over KDR is desirable to avoid toxicities associated with VEGFR inhibition.[3] Compounds REF-01 and SAR-04 show excellent selectivity.

VI. Conclusion and Future Directions

The this compound scaffold is a validated and highly effective starting point for the design of novel, potent, and selective RET inhibitors. The synthetic handles at the C4 and C5 positions provide a robust platform for iterative optimization guided by biochemical and cellular data. Future work should focus on characterizing lead compounds in advanced preclinical models, including assessing their pharmacokinetic properties (ADME), in vivo efficacy in xenograft models, and potential to overcome known resistance mutations. This structured approach is fundamental to advancing new therapeutic candidates toward clinical evaluation for patients with RET-driven malignancies.

VII. References

  • Lakkaniga, N. R., Gunaganti, N., Zhang, L., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691. Available at: [Link]

  • PubMed. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]

  • University of Arizona. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available at: [Link]

  • Good, A. C., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1917–1924. Available at: [Link]

  • Squires, M. S., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. Oncotarget, 7(26). Available at: [Link]

  • PubMed. (2021). Discovery and optimization of selective RET inhibitors via scaffold hopping. National Center for Biotechnology Information. Available at: [Link]

  • Cox, J. M., et al. (2020). Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation. Bioorganic & Medicinal Chemistry, 28(1). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pralsetinib. PubChem Compound Summary. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The 7H-pyrrolo[2,3-d]pyrimidine (7-azaindole) core is a privileged scaffold in medicinal chemistry, and successful functionalization is key to many drug discovery programs.[1][2] This di-halogenated substrate presents unique challenges and opportunities for selective C-C bond formation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

Encountering unexpected results is a common part of synthetic chemistry. This section addresses specific failures you might observe during the Suzuki coupling of this compound and provides a logical framework for resolving them.

Logical Troubleshooting Workflow

Before diving into specific issues, use the following decision tree to guide your troubleshooting process.

G Start High Homocoupling, Low Conversion, or Messy Reaction Q_Oxygen Was the reaction rigorously degassed? Start->Q_Oxygen Sol_Degas ACTION: Implement rigorous degassing. (e.g., 3x Freeze-Pump-Thaw cycles or 30 min subsurface sparging) Q_Oxygen->Sol_Degas No Q_Reagents Are reagents high purity? (Boronic acid, base, solvent) Q_Oxygen->Q_Reagents Yes Sol_Degas->Q_Reagents Sol_Reagents ACTION: Use fresh, high-purity boronic acid. Use anhydrous solvent. Q_Reagents->Sol_Reagents No Q_Catalyst Is the catalyst system optimal? (Pd source, ligand, base) Q_Reagents->Q_Catalyst Yes Sol_Reagents->Q_Catalyst Sol_Catalyst ACTION: Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K3PO4, Cs2CO3). Q_Catalyst->Sol_Catalyst No Q_Temp Is the reaction temperature appropriate? Q_Catalyst->Q_Temp Yes Sol_Catalyst->Q_Temp Sol_Temp ACTION: Gradually increase temperature. Monitor for decomposition. Q_Temp->Sol_Temp No End Optimized Reaction Q_Temp->End Yes Sol_Temp->End

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Q1: My reaction shows low to no conversion of the starting material. What's going wrong?

Answer: This is a common issue that typically points to a problem with the catalytic cycle. The root cause is often related to catalyst activity, reaction conditions, or reagent quality.

  • Potential Cause 1: Inactive Catalyst System. The combination of palladium precursor and ligand is critical for success. The standard Pd(PPh₃)₄ may not be active enough for this heterocyclic system.[3]

    • Solution: Employ a more robust catalyst system known for coupling heteroaryl halides. Use a pre-catalyst or generate the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are highly effective for challenging substrates.[3][4] N-heterocyclic carbene (NHC) ligands can also offer superior stability and activity.[3][5]

  • Potential Cause 2: Suboptimal Base or Solvent. The base is crucial for activating the boronic acid to facilitate transmetalation.[6][7] If the base is too weak, insoluble, or incompatible with the solvent, the reaction will stall.

    • Solution: Ensure your base is sufficiently strong and soluble. For this system, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[6] The solvent system (e.g., 1,4-dioxane/water, Toluene/EtOH, or DMF) must be able to dissolve the reactants and facilitate the interaction of the organic and aqueous phases if a biphasic system is used.[1][8]

  • Potential Cause 3: Insufficient Temperature. While many Suzuki couplings can run at room temperature with highly active catalysts, some systems require thermal energy to overcome the activation barrier for oxidative addition or reductive elimination.[9]

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor the reaction by LC-MS or TLC to check for the appearance of the product and to ensure the starting material is not decomposing at higher temperatures.

Q2: I'm observing a large amount of a symmetrical biaryl byproduct. How do I prevent the homocoupling of my boronic acid?

Answer: The formation of a symmetrical biaryl (Ar-Ar from Ar-B(OH)₂) is a classic side reaction known as homocoupling. This process is primarily mediated by the presence of oxygen, which can interfere with the palladium catalytic cycle.[10][11]

  • Primary Cause: Oxygen in the Reaction Mixture. Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the stoichiometric homocoupling of the boronic acid, which regenerates Pd(0) but consumes your nucleophile.[11]

    • Solution 1: Rigorous Degassing. This is the most critical step to prevent homocoupling. Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is highly effective. Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes (subsurface sparging) can also work well.[10][11] Always maintain a positive pressure of inert gas throughout the reaction.

    • Solution 2: Use High-Purity Reagents. Impurities in boronic acids can sometimes promote side reactions.[12] Use freshly purchased or purified boronic acid.

    • Solution 3: Control Stoichiometry and Addition Rate. Using a slight excess of the boronic acid (1.1-1.3 equivalents) is common, but a large excess can favor homocoupling. In some problematic cases, slow addition of the boronic acid solution via syringe pump can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.[13]

Q3: My main product is the deiodinated starting material (4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine). What causes this protodeiodination?

Answer: Protodeiodination is the replacement of the iodine atom with a hydrogen atom. This side reaction competes with the desired cross-coupling and is often promoted by the reaction conditions. A similar process, protodeboronation, can happen to the boronic acid partner.[6][14]

  • Potential Cause 1: Harsh Basic Conditions. Strong bases, particularly in the presence of water or other protic sources, can facilitate the cleavage of the C-B bond in the boronic acid (protodeboronation) or the C-I bond in your substrate.[6]

    • Solution: Screen different bases. While a strong base is needed, one that is overly aggressive can be detrimental. K₃PO₄ often provides a good balance of reactivity while being less harsh than hydroxides.[6] Using an anhydrous solvent system with a base like KF can also minimize protodeboronation.[6][7]

  • Potential Cause 2: Elevated Temperatures. High reaction temperatures can accelerate the rate of protodehalogenation and other decomposition pathways.

    • Solution: Try to run the reaction at the lowest temperature that affords a reasonable reaction rate. If you are using a highly active catalyst system (e.g., with a Buchwald ligand), you may be able to lower the temperature significantly.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first: the C5-Iodo or the C4-Chloro?

Answer: The C5-Iodo position is overwhelmingly more reactive and will undergo Suzuki coupling selectively under appropriate conditions. The rate-limiting step in many Suzuki couplings is the oxidative addition of the aryl halide to the Pd(0) center. The reactivity for this step follows the trend of bond dissociation energy: C-I < C-Br < C-OTf << C-Cl.[15] Therefore, the weaker carbon-iodine bond will react much faster than the stronger carbon-chlorine bond, allowing for highly selective mono-functionalization at the C5 position.[16]

Q2: What are the best general starting conditions for the selective C5-arylation?

Answer: While optimization is always necessary, the following conditions provide a robust starting point for the selective coupling at the C5-iodo position.

ComponentRecommendationRationale & Comments
Substrate This compound1.0 equivalent
Boronic Acid/Ester Arylboronic Acid1.2 equivalents. Quality is critical; use fresh reagent.[12]
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂1-2 mol %. Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand SPhos or XPhos2-4 mol %. These bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3]
Base K₃PO₄ or Cs₂CO₃2.0-3.0 equivalents. These are effective bases for challenging substrates.[6]
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Degas rigorously before adding the catalyst. Anhydrous conditions can also be explored.
Temperature 80-100 °CMonitor by TLC/LC-MS. Increase if the reaction is sluggish.
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and homocoupling.[10]
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

Answer: The choice depends on the stability of your boron reagent and the desired reactivity.

  • Boronic Acids: Generally more reactive and often lead to faster reaction rates.[17] However, they are more prone to decomposition via protodeboronation and can self-condense to form boroxines, which can complicate stoichiometry and reactivity.[17][18]

  • Boronic Esters (e.g., pinacol esters): These are significantly more stable, have a longer shelf-life, and are less susceptible to protodeboronation.[18][19] This stability often comes at the cost of lower reactivity, and they may require higher temperatures or stronger bases to achieve efficient transmetalation. For many applications in drug discovery, the enhanced stability and reproducibility of boronic esters make them the preferred reagent.[20]

Q4: What does the catalytic cycle look like, and where are the potential failure points?

Answer: Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Common Pitfalls Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Ar-I Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation Trans Transmetalation Ar-Pd(II)-Ar' OxAdd->Trans Ar'-B(OR)2 + Base RedElim Reductive Elimination Trans->RedElim Homocoupling Homocoupling (Ar'-Ar') Trans->Homocoupling O2 Protodeboronation Protodeboronation (Ar'-H) Trans->Protodeboronation H+ source RedElim->Pd0 Ar-Ar'

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Reactions for Substituted Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand the unique challenges and immense potential of using the Buchwald-Hartwig amination to functionalize complex heterocyclic cores like pyrrolo[2,3-d]pyrimidines. This scaffold, a key component in many kinase inhibitors and other pharmaceuticals, often presents difficulties not seen with simpler aryl halides. This guide is designed to provide you with a deep, mechanistic understanding and practical, field-proven strategies to overcome these hurdles. We will move beyond simple recipes to explore the causality behind each experimental choice, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers face when applying C-N cross-coupling to the 7-azaindole core of pyrrolo[2,3-d]pyrimidines.

Q1: Why is the pyrrolo[2,3-d]pyrimidine core a "challenging" substrate for Buchwald-Hartwig amination?

A1: The difficulty arises from the inherent electronic and structural properties of the heterocycle itself.

  • Catalyst Inhibition: Pyrrolo[2,3-d]pyrimidines possess multiple nitrogen atoms (N1, N3, and N7) that can act as Lewis bases. These sites can chelate to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[1] This is a common issue with coordinating heterocycles.

  • Substrate Basicity: The basicity of the pyrimidine ring can interfere with the desired catalytic cycle, especially with the choice of base.

  • N-H Acidity: The pyrrole N-H proton adds a layer of complexity. While many modern catalyst systems can tolerate unprotected N-H groups, this site can potentially be deprotonated by strong bases, leading to side reactions or catalyst deactivation.[1][2] However, specific protocols have been developed to selectively aminate the halide in the presence of the unprotected N-H.[2]

  • Electron-Deficient Nature: The pyrimidine ring is electron-deficient, which can make the reductive elimination step—the final, product-forming step in the catalytic cycle—more difficult compared to electron-rich arenes.[3]

Q2: How do I choose the right palladium source? Is a precatalyst necessary?

A2: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they are often unreliable for these complex substrates.[4] Their activation to the active Pd(0) species can be inefficient and lead to inconsistent results.

For this reason, using a well-defined palladium precatalyst is strongly recommended. Precatalysts are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) catalyst upon exposure to a base.[5][6] This ensures a consistent and rapid initiation of the catalytic cycle. The Buchwald group has developed several generations of palladacycle precatalysts (G3, G4, etc.) that are exceptionally effective for challenging couplings.[5][6]

Q3: What is the role of the ligand, and which one should I start with?

A3: The ligand is arguably the most critical component for success. It stabilizes the palladium center, modulates its reactivity, and sterically influences the key steps of the catalytic cycle. For electron-deficient heterocycles and sterically demanding couplings, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[7][8]

  • Mechanism of Action: These bulky ligands promote the formation of a monoligated palladium species (L-Pd), which is highly active. Their steric hindrance accelerates the rate-limiting reductive elimination step while discouraging the formation of inactive catalyst dimers.[7]

  • Starting Recommendations:

    • For secondary amines (e.g., morpholine, piperidine): XPhos or RuPhos are excellent starting points.

    • For primary amines (e.g., aniline, benzylamine): BrettPhos is specifically designed for this class of nucleophiles and often gives superior results.[9]

    • For amides or other weakly nucleophilic amines : More specialized, highly active ligands like tBuBrettPhos may be necessary.[9]

Q4: How does the choice of base impact the reaction, especially with base-sensitive functional groups?

A4: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[10] The choice is a balance between reactivity and functional group tolerance.

  • Strong Bases (NaOtBu, LHMDS): These permit the highest reaction rates and often allow for lower catalyst loadings.[9] However, they are incompatible with base-sensitive functional groups like esters or certain protecting groups.[4][9] LHMDS can be useful when protic functional groups are present on the coupling partners.[1][9]

  • Weak Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are often the best choice for delicate substrates.[5][9] Their main drawback is that they may require higher reaction temperatures, longer reaction times, or slightly higher catalyst loadings.[9] The good solubility of Cs₂CO₃ in some organic solvents makes it a popular choice.[5]

Q5: Which solvent should I use?

A5: Solvent choice is critical for ensuring all components, particularly the inorganic base and the substrate, remain sufficiently soluble throughout the reaction.[5] Poor solubility is a common and often overlooked cause of reaction failure.

  • Recommended Solvents: Aprotic, non-coordinating solvents are standard. Toluene and 1,4-dioxane are the most common and effective choices.[5][11] Anhydrous versions should always be used.

  • Solvents to Avoid: Chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[5]

Troubleshooting Guide

Even with optimized conditions, problems can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem 1: Low to No Product Yield, Starting Material Largely Unconsumed

This is the most common failure mode and typically points to an issue with catalyst activation or turnover.

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Run a positive control with a simpler substrate (e.g., bromobenzene) and the same amine to confirm reagent activity.Use a well-defined precatalyst (e.g., XPhos Pd G3). Ensure Pd source and ligand are fresh and have been stored properly.
Poor Solubility Observe the reaction mixture. Is the base a solid mass at the bottom? Is the starting material fully dissolved at reaction temperature?Switch to a solvent with better solubilizing properties (e.g., dioxane, or a toluene/dioxane mixture). Ensure vigorous stirring to keep the base suspended.[5]
Incorrect Ligand/Base Combination The chosen conditions may not be potent enough for this specific substrate/nucleophile pair.If using a weak base (K₃PO₄), switch to a stronger one (NaOtBu) if tolerated. If using a less bulky ligand, switch to a more active one (e.g., from XPhos to RuPhos).
Low Temperature The reaction may have a high activation energy barrier.Increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-110 °C.[5]
Atmosphere Integrity The active Pd(0) species is oxygen-sensitive.Ensure the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques. Degas the solvent thoroughly before use.
Problem 2: Starting Material is Consumed, but Product Yield is Low

This scenario suggests the catalytic cycle is operating, but an unproductive pathway is competing with product formation.

Potential Cause Diagnostic Check Proposed Solution
Hydrodehalogenation Check crude LC-MS or GC-MS for a mass corresponding to the pyrrolo[2,3-d]pyrimidine core without the halogen.This side reaction often results from β-hydride elimination from the Pd-amido intermediate.[7] It can be exacerbated by moisture. Ensure all reagents and solvents are scrupulously dry. Switching to a bulkier ligand can sometimes favor reductive elimination over β-hydride elimination.
Product Degradation Does the product have functionalities sensitive to the strong base or high temperature?Re-evaluate the base. Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄.[9] Try running the reaction at a lower temperature for a longer period.
Homocoupling Check for masses corresponding to bithiophene (if using a thiophene-based amine) or other amine-amine or aryl-aryl coupled products.This can indicate issues with the stoichiometry or rate of the catalytic steps. Adjusting the ligand-to-palladium ratio or catalyst loading may help.

Visualized Guides and Protocols

The Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps involved in the C-N bond formation. The cycle begins with the activation of a Pd(II) precatalyst to the active L-Pd(0) species.

Buchwald_Hartwig_Cycle Pd_precatalyst L-Pd(II) Precatalyst Pd0 Active L-Pd(0) Catalyst Pd_precatalyst->Pd0 Activation (Base) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amine_Complex Amine Coordination [L-Pd(II)(Ar)(AmineH)]+X- OxAdd->Amine_Complex Ligand Exchange Amido_Complex Pd-Amido Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination BaseH Base-H+ Amido_Complex->BaseH Product Ar-NR₂ Amido_Complex->Product ArX Ar-X (Pyrrolopyrimidine-Cl) ArX->OxAdd AmineH R₂NH AmineH->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

If a reaction fails, follow this logical decision tree to identify the root cause.

Troubleshooting_Workflow start Reaction Yield < 20%? sm_consumed Is Aryl Halide Consumed? start->sm_consumed check_catalyst Check Catalyst Activity (Use Precatalyst) sm_consumed->check_catalyst No check_side_products Side Products Observed? sm_consumed->check_side_products Yes no_sm_path No check_conditions Increase Temp / Use Stronger Base / More Active Ligand check_catalyst->check_conditions check_solubility Check Solubility (Change Solvent?) check_conditions->check_solubility yes_sm_path Yes dehalogenation Hydrodehalogenation? check_side_products->dehalogenation Yes degradation Product Degradation? check_side_products->degradation Possible solve_dehalogenation Ensure Dry Conditions Use Bulkier Ligand dehalogenation->solve_dehalogenation solve_degradation Use Milder Base (Cs₂CO₃) / Lower Temp degradation->solve_degradation

Sources

Technical Support Center: Synthesis of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of kinase inhibitors and other pharmaceuticals.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field experience. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, identify and minimize byproduct formation, and ensure the purity of your final compound.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific problems that researchers may encounter during the two primary stages of the synthesis: (1) Electrophilic iodination of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, and (2) N-methylation of the resulting 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Issue 1: Incomplete Iodination and Presence of Starting Material

Question: My reaction mixture shows a significant amount of unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine after the iodination step with N-Iodosuccinimide (NIS). How can I drive the reaction to completion?

Answer: This is a common issue often related to reaction stoichiometry, temperature, or reagent quality. The pyrrole ring of the starting material requires activation for electrophilic substitution.[1][4]

  • Causality:

    • Insufficient Electrophile: The stoichiometry of NIS is critical. While a 1.1 equivalent is often cited, older or improperly stored NIS may have reduced activity, requiring a larger excess.[5]

    • Reaction Time & Temperature: The reaction is typically run at room temperature or below (0°C) to control selectivity.[4][5] However, if the reaction stalls, insufficient time or low temperature might be the cause.

    • Solvent Choice: Anhydrous Dimethylformamide (DMF) is the standard solvent as it effectively dissolves the starting material and facilitates the reaction.[4] Using other solvents may lead to poor solubility and slower reaction rates.

  • Troubleshooting Steps:

    • Verify NIS Quality: Use freshly opened or properly stored NIS. Consider titrating the active iodine content if the reagent is old.

    • Increase Stoichiometry: Incrementally increase the amount of NIS to 1.2-1.5 equivalents. Monitor the reaction by TLC or LCMS to track the disappearance of the starting material.

    • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-6 hours or overnight) at room temperature, with careful monitoring to avoid the formation of other impurities.[5]

    • Ensure Anhydrous Conditions: Moisture can react with NIS and interfere with the reaction. Use anhydrous DMF and a dry reaction setup.

Issue 2: Formation of a Regioisomeric Iodo-Byproduct

Question: Along with my desired 5-iodo product, I've isolated an isomer. What is this byproduct and how can I improve regioselectivity?

Answer: The most likely isomeric byproduct is 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine . While the C5 position is electronically favored for electrophilic aromatic substitution on the pyrrole ring, iodination at C6 can occur under certain conditions.

  • Causality:

    • Reaction Energetics: The C5 position is more electron-rich, making it the primary site of attack. However, the energy barrier for substitution at C6 is not insurmountably high, and forcing conditions (e.g., high temperature, large excess of NIS) can lead to its formation.

    • Steric Effects: While not a major factor with the small iodo group, the overall substitution pattern can influence regiochemical outcomes in related syntheses.[6]

  • Mitigation Strategy:

    • Temperature Control: Perform the iodination at 0°C to increase selectivity for the kinetically favored C5 product.[5]

    • Controlled Reagent Addition: Add the NIS portion-wise to the solution of the starting material rather than all at once. This keeps the instantaneous concentration of the electrophile low, favoring reaction at the most activated site.

    • Purification: These regioisomers often have very similar polarities. Careful column chromatography on silica gel, potentially using a shallow gradient, is required for separation. An HPLC or UPLC method should be developed to confirm isomeric purity.

Issue 3: De-iodination During the N-Methylation Step

Question: During the methylation of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, I'm observing the formation of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. What causes this loss of iodine?

Answer: The carbon-iodine bond is relatively weak and can be cleaved under various conditions, particularly reductive or strongly basic environments. This side reaction is known to occur with iodo-substituted pyrrolopyrimidines.[7]

  • Causality:

    • Base Choice: Strong, non-nucleophilic bases like Sodium Hydride (NaH) are often used to deprotonate the pyrrole nitrogen. However, impurities in the NaH or prolonged reaction times at elevated temperatures can create a reductive environment.

    • Nucleophilic Attack: Some bases or nucleophiles can attack the iodine atom, leading to de-iodination.

    • Trace Metal Catalysis: Trace metals from reagents or the reaction vessel can catalyze the reductive cleavage of the C-I bond.

  • Troubleshooting Protocol:

    • Use a Milder Base: Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of NaH.[8] These bases are generally less harsh and reduce the risk of side reactions.

    • Lower the Temperature: Perform the deprotonation and methylation at the lowest practical temperature (e.g., 0°C to room temperature).

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to the basic conditions.

    • Use High-Purity Reagents: Ensure the base and solvent are of high purity and free from metal contaminants.

Issue 4: Hydrolysis of the 4-Chloro Group

Question: My final product is contaminated with a more polar impurity that I suspect is a hydrolysis product. At what stage does this occur and how can I prevent it?

Answer: The 4-chloro position on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SₙAr) and can be hydrolyzed to the corresponding 4-hydroxy (or its keto tautomer, 4-oxo) derivative.[1][7] This can happen at any stage where water is present, especially under acidic or basic conditions.

  • Causality:

    • Aqueous Workup: The most common source is the aqueous workup following either the iodination or methylation step. Prolonged contact with water, especially if the pH is not neutral, can facilitate hydrolysis.

    • Moisture in Solvents: Using non-anhydrous solvents in either reaction step can lead to low levels of hydrolysis.

    • Acidic Conditions: The presence of acid can protonate a ring nitrogen, further activating the C4 position towards nucleophilic attack by water.[7]

  • Preventative Measures:

    • Anhydrous Reactions: Ensure all reaction steps are performed under strictly anhydrous conditions.

    • Controlled Workup: When quenching the reaction, use a saturated solution of a neutral salt (like NaCl) and minimize the contact time. Ensure any pH adjustments are done quickly and at low temperatures.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup, such as filtering the reaction mixture through a pad of celite or silica and concentrating the filtrate.

    • Purification: The hydrolyzed byproduct is significantly more polar than the chlorinated product and is usually easily removed by standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my final sample of this compound?

A1: The most prevalent byproducts are typically:

  • Starting Materials: Unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine or 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

  • De-iodinated Product: 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Hydrolysis Product: 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.

  • Regioisomers: 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[9]

Q2: Which analytical techniques are best for identifying these byproducts?

A2: A combination of techniques is ideal:

  • LCMS (Liquid Chromatography-Mass Spectrometry): The best method for initial identification. It separates the components and provides their mass-to-charge ratio, allowing you to quickly distinguish between the desired product, starting materials, and byproducts based on their molecular weights.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Essential for structural confirmation and identifying isomers. The chemical shifts and coupling constants of the protons on the pyrrole ring (H5 and H6) are diagnostic. For example, the de-iodinated byproduct will show two doublets for these protons, whereas the desired 5-iodo product will show a singlet for the remaining H6 proton.

  • HPLC (High-Performance Liquid Chromatography): The primary tool for quantifying the purity of the final product and tracking the removal of impurities during purification.

Q3: What is the best general approach for purifying the final product?

A3: Flash column chromatography on silica gel is the standard and most effective method. A gradient elution system, typically with hexanes and ethyl acetate, is used. The non-polar byproducts (like the de-iodinated compound) will elute first, followed by the desired product. The more polar hydrolysis byproduct will elute much later or remain on the column. Recrystallization from a suitable solvent system can be employed as a final polishing step to achieve high purity.

Key Byproduct Summary

Byproduct NameFormulaMolecular Weight ( g/mol )Formation StageKey Analytical Signature
Desired Product C₇H₅ClIN₃ 293.49 - ¹H NMR: Singlet for H6 proton.
Unreacted Iodination SMC₆H₄ClN₃153.57IodinationLCMS: m/z = 154 [M+H]⁺
De-iodinated ByproductC₇H₆ClN₃167.60MethylationLCMS: m/z = 168 [M+H]⁺; ¹H NMR: Two doublets for H5 & H6.
Hydrolysis ByproductC₇H₆IN₃O275.05Any (workup)LCMS: m/z = 276 [M+H]⁺; Much higher polarity.
6-Iodo RegioisomerC₇H₅ClIN₃293.49IodinationLCMS: Same mass as product; Different ¹H NMR shifts/coupling.

Visual Workflow and Pathway Diagrams

Synthetic Pathway & Byproduct Formation

The following diagram illustrates the primary synthetic route from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the points at which common byproducts are formed.

Synthesis_Byproducts cluster_iodination Iodination Step cluster_methylation Methylation Step SM1 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine INT 4-Chloro-5-iodo-7H-pyrrolo [2,3-d]pyrimidine SM1->INT Iodination (NIS, DMF) BP_Unreacted_SM1 Unreacted SM1 SM1->BP_Unreacted_SM1 Incomplete Reaction PROD 4-Chloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine INT->PROD N-Methylation (MeI, Base) BP_6_Iodo 6-Iodo Isomer INT->BP_6_Iodo Poor Regioselectivity BP_Hydrolysis1 Hydrolysis Product (4-oxo-5-iodo) INT->BP_Hydrolysis1 Aqueous Workup BP_Deiodinated De-iodinated Product PROD->BP_Deiodinated Reductive Conditions BP_Hydrolysis2 Hydrolysis Product (4-oxo-5-iodo-7-methyl) PROD->BP_Hydrolysis2 Aqueous Workup

Caption: Synthetic pathway and common byproduct formation points.

Troubleshooting Workflow: Impurity Identification

This chart provides a logical flow for identifying an unknown impurity observed during analysis.

Caption: A logical workflow for troubleshooting unknown impurities.

References

  • Klapars, A., et al. (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 2(7), 3542–3551. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • MDPI. (2019). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Retrieved from [Link]

  • PubMed Central. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Retrieved from [Link]

  • PubMed. (1997). Effect of N9-methylation and bridge atom variation on the activity of 5-substituted 2,4-diaminopyrrolo[2,3-d]pyrimidines against dihydrofolate reductases.... Retrieved from [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Retrieved from [Link]

  • PubMed Central. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.... Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Compound 1 ). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale behind each step, ensuring robust and reproducible purification outcomes.

Section 1: Compound Overview & Purification Strategy

This compound (MW: 293.49 g/mol ) is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purification can be challenging due to the presence of structurally similar impurities from its synthesis. The primary purification methods employed are column chromatography and recrystallization, with preparative HPLC as a high-purity alternative.

The choice of purification method depends on the impurity profile and the required final purity. A typical workflow involves an initial purification by flash column chromatography followed by recrystallization for crystalline solids.

Purification_Workflow cluster_0 Crude Product Analysis cluster_1 Primary Purification cluster_2 Purity Enhancement cluster_3 Final Product TLC TLC Analysis (Multiple Solvent Systems) Column Flash Column Chromatography TLC->Column Selects solvent system LCMS LC-MS Analysis (Identify Impurities) LCMS->Column Informs fraction selection Recrystal Recrystallization Column->Recrystal Significant Impurities Removed PrepHPLC Preparative HPLC (High Purity Needed) Column->PrepHPLC Trace Impurities Remain Final Pure Compound 1 (>98% Purity) Recrystal->Final PrepHPLC->Final

Caption: General purification workflow for Compound 1.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

  • Unreacted Starting Material: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (the N-H precursor). This is a very common impurity if the methylation reaction is incomplete.

  • Starting Material from Iodination: 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (non-iodinated version). This arises if the preceding iodination step was not driven to completion.[2]

  • Solvent Adducts: Depending on the reaction and workup solvents, adducts can form. For instance, residual DMF can be difficult to remove.

  • Degradation Products: The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh acidic or basic conditions, which might be used in preceding steps or workup.[3]

Q2: What is the general solubility profile of Compound 1? Compound 1 is a solid at room temperature.[4] It typically exhibits good solubility in chlorinated solvents (DCM, chloroform), moderate solubility in ethers (THF, Diethyl ether) and esters (Ethyl Acetate), and poor solubility in alkanes (hexanes, heptane) and water. This solubility profile is key to designing effective chromatography and recrystallization systems.

Q3: How can I monitor the purification process effectively? Thin-Layer Chromatography (TLC) is the most common method. Use a combination of polar and non-polar solvents to develop your system. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes. The product, being moderately polar, should have an Rf value between 0.3 and 0.5 for optimal separation. Staining with potassium permanganate or visualization under UV light (254 nm) are effective detection methods. For more complex mixtures, LC-MS is invaluable for tracking specific impurities.[5][6]

Q4: Is Compound 1 stable during purification? Generally, Compound 1 is stable under standard chromatography and workup conditions. However, prolonged exposure to silica gel (which is slightly acidic) can sometimes cause minor degradation for sensitive compounds. To mitigate this, you can use deactivated (neutral) silica or work quickly. Avoid strong acids and bases in your workup and purification steps.[3]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of Compound 1 .

Troubleshooting_Tree Start Purification Issue Prob1 Poor Separation on Column Start->Prob1 Prob2 Compound Won't Crystallize Start->Prob2 Prob3 Low Yield After Column Start->Prob3 Prob4 Multiple Spots in 'Pure' Fractions Start->Prob4 Sol1a Change Solvent System (e.g., DCM/MeOH) Prob1->Sol1a Sol1b Use a Shallower Gradient Prob1->Sol1b Sol1c Check for Co-eluting Impurity (Different TLC System) Prob1->Sol1c Sol2a Impurity Present (Re-purify) Prob2->Sol2a Sol2b Try Different Solvent System (e.g., Toluene, Acetonitrile) Prob2->Sol2b Sol2c Use Anti-Solvent Technique Prob2->Sol2c Sol3a Compound Stuck on Column (Flush with Polar Solvent) Prob3->Sol3a Sol3b Compound Streaking (Add 1% Et3N to eluent) Prob3->Sol3b Sol3c Degradation on Silica (Use Neutral Silica) Prob3->Sol3c Sol4a Degradation on TLC Plate (Run 2D-TLC) Prob4->Sol4a Sol4b Contaminated Fractions (Combine cleaner fractions) Prob4->Sol4b

Caption: Troubleshooting decision tree for common purification issues.

Issue 1: My product and a major impurity are co-eluting during column chromatography.

  • Underlying Cause: The polarity of your product and the impurity are too similar in the chosen solvent system. This is common if the impurity is the un-iodinated precursor (4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine).

  • Solution Pathway:

    • Change Solvent Selectivity: Do not just change the solvent ratio; change one of the solvents. If you are using an EtOAc/Hexane system, the ethyl acetate provides hydrogen bond accepting capabilities. Switching to a Dichloromethane/Methanol (DCM/MeOH) system introduces a hydrogen bond donor (MeOH), which can interact differently with your compounds and improve separation.

    • Employ a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% EtOAc), run a much shallower one around the elution point of your compound (e.g., 10% to 25% EtOAc over many column volumes). This increases the resolution between closely eluting spots.

    • Consider Reversed-Phase Chromatography: For highly similar compounds, reversed-phase chromatography often provides a different separation mechanism and can be very effective.[7] A C18 column with a water/acetonitrile or water/methanol gradient is a standard choice.

Issue 2: The purified compound appears pure by TLC but fails to crystallize.

  • Underlying Cause: The presence of a small amount of a persistent, non-crystalline impurity (an "oil") can inhibit lattice formation. Alternatively, the chosen solvent may be too good, keeping the compound fully solvated.

  • Solution Pathway:

    • Confirm Purity: Run the material on a high-resolution LC-MS or ¹H NMR to confirm its purity. A small impurity peak in the LC-MS or baseline noise in the NMR could indicate the problem.

    • Solvent Screening: Screen a variety of solvents for recrystallization. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Try solvents like isopropanol, acetonitrile, or toluene.

    • Use an Anti-Solvent: Dissolve your compound in a minimum amount of a good solvent (like DCM or EtOAc). Then, slowly add a poor solvent (an "anti-solvent") like hexanes or pentane dropwise until the solution becomes cloudy. Let it stand, or gently warm until clear and then cool slowly. This can induce crystallization.

Issue 3: I see significant streaking of my compound on the silica column, leading to poor separation and low yield.

  • Underlying Cause: Streaking (tailing) is often caused by unwanted interactions between the compound and the stationary phase. The pyrrolo[2,3-d]pyrimidine core contains nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel.

  • Solution Pathway:

    • Neutralize the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) is sufficient to cap the acidic sites on the silica and prevent strong binding, resulting in sharper peaks.

    • Use Deactivated Silica: Purchase or prepare silica gel that has been treated to be neutral. This is a more robust solution if you consistently face this issue with similar compounds.

    • Check Compound Loading: Overloading the column is a common cause of tailing and poor separation. As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1.

Section 4: Standard Purification Protocols

Protocol 4.1: Flash Column Chromatography

This protocol is a standard starting point for purifying crude Compound 1 .

  • Preparation of the Column:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 0.8g of crude material).

    • Pack the column using a slurry of silica gel in the initial, low-polarity solvent (e.g., 5% EtOAc in Hexanes).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material in a solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. Load the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 5% EtOAc/Hexanes).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 5% to 30% EtOAc over 10-15 column volumes.

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified compound.

Parameter Recommended Starting Conditions Notes
Stationary Phase Silica Gel (230-400 mesh)For basic compounds, consider adding 1% Et₃N to the eluent.
Mobile Phase A Hexanes or HeptaneNon-polar solvent.
Mobile Phase B Ethyl Acetate (EtOAc) or DCMPolar solvent.
Gradient 5% -> 30% B over 15 CVAdjust based on the TLC of the crude material.
Typical Rf 0.3 - 0.5 in 20% EtOAc/HexanesThis provides a good separation window.

Protocol 4.2: Recrystallization

This protocol is for enhancing the purity of an already enriched solid.

  • Solvent Selection:

    • In a small test tube, add ~20 mg of your compound. Add a potential solvent (e.g., Isopropanol) dropwise.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Procedure:

    • Place the solid material in a clean Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.

    • If the solution is colored due to impurities, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Section 5: References

  • Olsen, C. E., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from

  • Li, Y., et al. (2018). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: Iodination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of pyrrolo[2,3-d]pyrimidine derivatives. This guide is specifically designed for researchers, medicinal chemists, and process development scientists encountering challenges with the electrophilic iodination of the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine core. This key intermediate is a foundational building block for a multitude of kinase inhibitors and other therapeutic agents, making its efficient and selective functionalization a critical step in drug discovery pipelines.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.

Troubleshooting Guide

This section addresses specific, common problems encountered during the iodination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Each issue is analyzed by potential cause, followed by recommended, actionable solutions.

Issue 1: Low or No Product Formation

You've set up the reaction, stirred for the recommended time, but TLC or LC-MS analysis shows only starting material.

Potential Cause A: Insufficient Electrophilicity of the Iodinating Agent

The pyrrolo[2,3-d]pyrimidine ring system is electron-rich, but the attached electron-withdrawing pyrimidine ring can temper the reactivity of the pyrrole C5 and C6 positions.[1] While N-Iodosuccinimide (NIS) is a common choice, its electrophilicity may be insufficient under neutral conditions, especially if the solvent is not optimized. Molecular iodine (I₂) is an even weaker electrophile and often requires activation.[4]

Recommended Solutions:

  • Acidic Activation: Add a catalytic amount of an acid to the reaction. Trifluoroacetic acid (TFA) is highly effective at activating NIS, putatively forming a more potent iodinating species like iodine trifluoroacetate in situ.[5][6] Sulfuric acid can also be used for particularly deactivated systems.[7]

  • Solvent Choice: Switch to a more polar, aprotic solvent that can facilitate the ionization of the NIS reagent and stabilize the charged intermediates of the SEAr mechanism. Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are common and effective choices.[1]

  • Alternative Reagents: If NIS fails, consider more reactive iodinating agents. A combination of molecular iodine (I₂) with a silver salt, such as silver mesylate (AgOMs) or silver triflate (AgOTf), generates a highly electrophilic hypoiodite species in situ, capable of iodinating less reactive heterocycles.[8][9]

Potential Cause B: N-H Deprotonation Issues (For N-unsubstituted precursors)

If starting with the 7H-pyrrolo[2,3-d]pyrimidine (without the N-methyl group), the pyrrole N-H is acidic. Some protocols utilize a base to deprotonate this position, which can significantly impact the electron density and reactivity of the pyrrole ring. Incomplete deprotonation can lead to a sluggish or stalled reaction.

Recommended Solutions:

  • Stronger Base: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) to ensure complete deprotonation before the addition of the iodinating agent.[10]

  • Temperature Control: When using strong bases like LDA, reactions must be kept cold (e.g., -78 °C) to prevent side reactions.[10]

Issue 2: Poor Regioselectivity (Formation of C5 and C6 Isomers)

Your mass spec data shows the desired mass for a mono-iodinated product, but NMR analysis reveals a mixture of isomers, indicating iodination has occurred at both the C5 and C6 positions.

Potential Cause: Steric and Electronic Ambiguity

The 7-azaindole core is electronically rich. While electrophilic substitution is generally favored at the C5 position (para to the ring fusion nitrogen), the C6 position can also be reactive. The directing effects of the N-methyl group and the chloro-substituent on the pyrimidine ring can be subtle.

Recommended Solutions:

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can enhance the kinetic selectivity of the reaction, favoring the electronically preferred C5 position over the C6 position.

  • Bulky Protecting Groups: If synthesizing from a 7H precursor, consider installing a bulky protecting group on the N7 position, such as a phenylsulfonyl (PhSO₂) or (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The steric hindrance from a large protecting group can disfavor substitution at the adjacent C6 position, thereby increasing the yield of the desired C5 iodo-isomer. The protecting group can be removed later.[11]

  • Directed Metalation: For unambiguous C6 iodination, a directed ortho-metalation (DoM) strategy can be employed. This involves deprotonating the C6 position with a strong base like LDA, followed by quenching the resulting lithiated species with an iodine source (e.g., I₂).[10][12]

Issue 3: Formation of Di-iodinated Byproduct

The reaction produces a significant amount of a di-iodinated species alongside the desired mono-iodinated product.

Potential Cause: Over-activation of the Ring System

The mono-iodinated product is still an electron-rich heterocycle and can be susceptible to a second iodination, especially if the reaction conditions are too harsh or the stoichiometry of the iodinating agent is too high.

Recommended Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the iodinating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient. Avoid using large excesses.

  • Slow Addition: Add the iodinating agent (e.g., a solution of NIS in DMF) dropwise to the solution of the substrate over a period of time. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Monitor Closely: Follow the reaction progress carefully by TLC or rapid LC-MS analysis. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-iodinated product.

Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is best for 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: NIS, I₂, or something else?

A1: N-Iodosuccinimide (NIS) is the most commonly recommended and user-friendly choice for this substrate.[1][13] It is an easy-to-handle solid and generally provides good yields under mild conditions, often just stirring in DMF at room temperature.[1] Molecular iodine (I₂) is less electrophilic and typically requires an activating agent (like an oxidant or a Lewis acid) to be effective for this class of heterocycles.[4][14] For substrates that are particularly unreactive, a more potent system like I₂/AgOMs may be necessary.[8]

Q2: What is the expected regioselectivity? Will iodination occur at C5 or C6?

A2: For electrophilic aromatic substitution on the 7-azaindole core, the reaction is electronically favored at the C5 position. The pyrrole ring is an electron-rich system, and the C5 position is electronically analogous to the para position of an aniline, making it highly activated. However, depending on the conditions and substituents, minor formation of the C6-iodo isomer can occur. For specific and high-yielding synthesis of the C6-iodo isomer, a directed metalation approach is often required.

Q3: Why is anhydrous solvent necessary?

A3: Anhydrous solvents (like dry DMF) are critical for several reasons. Firstly, strong electrophiles and any organometallic species (if using a deprotonation strategy) can be quenched by water. Secondly, water can interfere with the activation of the iodinating agent, particularly if acidic catalysts are used. Using a dry solvent under an inert atmosphere (e.g., Nitrogen or Argon) ensures reproducibility and maximizes yield.[1]

Q4: My purification is difficult due to the succinimide byproduct from NIS. How can I simplify the workup?

A4: The succinimide byproduct is water-soluble. After the reaction, the mixture can be concentrated to remove the solvent (e.g., DMF). The resulting residue can then be partitioned between an organic solvent (like Ethyl Acetate or DCM) and water. The succinimide will preferentially move into the aqueous layer. A wash with aqueous sodium thiosulfate solution is also recommended to quench any unreacted iodine/NIS, followed by a brine wash to aid phase separation. The desired product should remain in the organic layer, which can then be dried and concentrated for further purification by column chromatography or recrystallization.[1]

Experimental Protocols & Data

Protocol 1: Standard C5-Iodination using NIS

This protocol is a general procedure for the regioselective C5 iodination of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • N-Iodosuccinimide (NIS)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (Brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.3 M concentration).

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the resulting mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ (1x) and brine (1x).

  • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a gradient of Hexanes:EtOAc) to yield the pure 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.[1]

Reagent/ParameterConditionPurpose
Iodinating Agent N-Iodosuccinimide (NIS)Mild and effective electrophilic iodine source.
Stoichiometry 1.1 equivalents of NISSlight excess to drive reaction to completion.
Solvent Anhydrous DMFPolar aprotic solvent to facilitate the reaction.
Temperature Room Temperature (20-25 °C)Provides sufficient energy for activation.
Workup Aqueous Na₂S₂O₃ washQuenches excess NIS and iodine.
Purification Silica Gel ChromatographySeparates product from byproducts.

Table 1: Summary of Standard C5-Iodination Reaction Conditions.

Diagrams

Troubleshooting Workflow for Low Product Yield

This flowchart provides a logical sequence of steps to diagnose and solve issues related to low or no product formation during the iodination reaction.

G start Problem: Low or No Product Yield check_sm Is Starting Material (SM) consumed (TLC/LCMS)? start->check_sm sm_consumed Yes check_sm->sm_consumed Yes sm_not_consumed No check_sm->sm_not_consumed No decomp Product Decomposition? sm_consumed->decomp harsh_cond Potential Cause: Harsh Conditions (e.g., strong acid, high temp) decomp->harsh_cond Yes workup_issue Potential Cause: Workup/Purification Loss (e.g., product is water-soluble) decomp->workup_issue No sol_harsh Solution: - Lower temperature - Use milder activator (e.g., cat. TFA) - Reduce reaction time harsh_cond->sol_harsh sol_workup Solution: - Avoid aqueous wash if product is polar - Use alternative purification (e.g., recrystallization) - Back-extract aqueous layers workup_issue->sol_workup reagent_issue Potential Cause: Inactive Reagents or Insufficient Electrophilicity sm_not_consumed->reagent_issue sol_reagent Solution: - Use fresh NIS/Iodine - Use anhydrous solvent - Add acid catalyst (TFA) - Switch to a stronger system (I₂/Ag salt) reagent_issue->sol_reagent G start Target Iodination Site? c5_target C5 Position (Electronically Favored) start->c5_target c6_target C6 Position (Requires Directed Strategy) start->c6_target c5_method Method: Electrophilic Aromatic Substitution (SEAr) c5_target->c5_method c5_reagents Reagents: - NIS in DMF - NIS / cat. TFA in DCM c5_method->c5_reagents c5_product Product: 4-chloro-5-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine c5_reagents->c5_product c6_method Method: Directed Ortho-Metalation (DoM) c6_target->c6_method c6_reagents Reagents: 1. LDA, THF, -78°C 2. Quench with I₂ c6_method->c6_reagents c6_product Product: 4-chloro-6-iodo-7-methyl- 7H-pyrrolo[2,3-d]pyrimidine c6_reagents->c6_product

Caption: Strategic pathways for achieving C5 vs. C6 regioselectivity.

References

  • Madsen, C., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(21), 5198. Available from: [Link]

  • Leroux, F. R., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7990. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). commonorganicchemistry.com. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.net. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic-chemistry.org. Available from: [Link]

  • Kim, S. Y., et al. (2021). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 26(21), 6496. Available from: [Link]

  • Organic Chemistry. (2022, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available from: [Link]

  • Isom, A. B., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5143–5147. Available from: [Link]

  • Isom, A. B., et al. (2021). Selective C–H Iodination of (Hetero)arenes. [No Source Provided].
  • Olah, G. A., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Russian Chemical Bulletin, 56(9), 1771-1774. Available from: [Link]

  • Oakwood Chemical. (n.d.). 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Oakwoodchemical.com. Available from: [Link]

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. patents.google.com.
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. patents.google.com.
  • Gillespie, J. R., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 6(9), 2469–2479. Available from: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. en.wikipedia.org. Available from: [Link]

  • PubMed. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491-495. Available from: [Link]

  • Chemistry Steps. (n.d.). Limitations of Electrophilic Aromatic Substitution Reactions. chemistrysteps.com. Available from: [Link]

  • National Institutes of Health. (2013). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E, 69(Pt 12), o1803. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. masterorganicchemistry.com. Available from: [Link]

  • PubMed Central. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PLoS One, 14(1), e0210873. Available from: [Link]

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. patents.google.com.
  • Midas Pharma. (n.d.). 4-Chloropyrrolo[2,3-d]pyrimidine. midas-pharma.com. Available from: [Link]

  • National Institutes of Health. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1932–1939. Available from: [Link]

  • PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available from: [Link]

  • ResearchGate. (2021). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate.net. Available from: [Link]

  • PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This critical intermediate is a cornerstone in the development of advanced therapeutics, particularly Janus kinase (JAK) inhibitors.[1][2] Achieving high yield and purity in its synthesis is paramount for efficient drug development pipelines.

This guide is structured as a dynamic resource, moving beyond rigid protocols to address the nuanced challenges encountered in the lab. We will explore the core chemical principles, troubleshoot common experimental hurdles, and provide detailed, field-proven methodologies to empower your research.

Overview of Synthetic Strategies

The synthesis of the target molecule from the common starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, primarily involves two key transformations: electrophilic iodination of the pyrrole ring and N-alkylation of the pyrrole nitrogen. The sequence of these steps presents two viable pathways, each with distinct advantages and challenges that influence overall yield and purity.

dot

SynthesisPathways start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A1 Step 1A: N-Methylation (e.g., MeI, Base) start->A1 Route A B1 Step 1B: Iodination (e.g., NIS, DMF) start->B1 Route B A2 4-chloro-7-methyl-7H- pyrrolo[2,3-d]pyrimidine A1->A2 A3 Step 2A: Iodination (e.g., NIS, DMF) A2->A3 finish 4-chloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine A3->finish B2 4-chloro-5-iodo-7H- pyrrolo[2,3-d]pyrimidine B1->B2 B3 Step 2B: N-Methylation (e.g., MeI, Base) B2->B3 B3->finish

Caption: Alternative synthetic routes to the target compound.

Troubleshooting Guide & Core Concepts

This section addresses common issues in a question-and-answer format, providing explanations grounded in chemical principles to guide your experimental choices.

Iodination Step Challenges

Question: My iodination yield is low and I'm observing multiple spots on my TLC. What's happening?

Answer: Low yield and multiple products in the iodination of the pyrrolo[2,3-d]pyrimidine core typically stem from two main issues: incomplete reaction and poor regioselectivity.

  • Incomplete Reaction: The pyrrole ring, while electron-rich, can be deactivated by the adjacent electron-withdrawing pyrimidine ring. Ensure your reaction conditions are sufficient to drive the electrophilic substitution.

    • Reagent Stoichiometry: Use a slight excess of the iodinating agent, typically 1.1 to 1.2 equivalents of N-Iodosuccinimide (NIS).[3]

    • Reaction Time & Temperature: Most literature protocols suggest stirring at room temperature for 2-4 hours.[1] If the reaction is sluggish (monitored by TLC/LC-MS), gentle heating (e.g., to 40-50 °C) can be considered, but be aware this may increase side product formation.

  • Poor Regioselectivity: The primary side product is often the 6-iodo isomer. The electronic nature of the pyrrole ring directs electrophilic substitution preferentially to the C5 position, but substitution at C6 can occur.

    • Choice of Iodinating Agent: NIS is widely reported and generally provides good selectivity for the C5 position in polar aprotic solvents like DMF.[1][3] Other reagents like iodine monochloride (ICl) or molecular iodine with an oxidizing agent can be more aggressive and may lead to lower selectivity.

    • Solvent Effects: Anhydrous Dimethylformamide (DMF) is the solvent of choice as it effectively solubilizes the reactants and facilitates the formation of the electrophilic iodine species.[1][3]

dot

IodinationMechanism cluster_0 Electrophilic Aromatic Substitution (Iodination) Pyrrole Pyrrole Ring of Substrate Intermediate Sigma Complex (Resonance Stabilized) Pyrrole->Intermediate Attack at C5 (Major Pathway) SideProduct C6-Iodo Product (Minor) Pyrrole->SideProduct Attack at C6 (Minor Pathway) NIS N-Iodosuccinimide (NIS) (Source of I+) NIS->Intermediate Product C5-Iodo Product Intermediate->Product -H+ H_ion H+

Caption: Mechanism of electrophilic iodination on the pyrrole ring.

Question: During workup of the iodination reaction, my product seems to be decomposing or is difficult to isolate. What are best practices?

Answer: A clean workup is crucial. The standard procedure involves quenching the excess iodinating agent and carefully precipitating the product.

  • Quenching: After the reaction is complete, pour the DMF mixture into a beaker of ice water containing a saturated solution of sodium thiosulfate (Na₂S₂O₃).[3] This quenches any unreacted NIS or iodine, preventing further reactions.

  • Precipitation: The product is typically insoluble in water and should precipitate out.[1] Stir the aqueous mixture for a period (e.g., 30-60 minutes) to ensure complete precipitation.

  • Filtration and Washing: Collect the solid by filtration. Wash thoroughly with water to remove DMF and succinimide byproducts. A final wash with a non-polar solvent like hexanes or diethyl ether can help remove organic-soluble impurities and speed up drying.

  • Drying: Dry the product under vacuum. Avoid excessive heat, which can cause decomposition.

N-Methylation Step Challenges

Question: My N-methylation reaction is incomplete or shows methylation at multiple sites. How can I improve it?

Answer: Achieving selective N7-methylation requires a careful choice of base and methylating agent.

  • Incomplete Reaction: This is often due to an insufficiently strong base or poor solubility.

    • Choice of Base: A strong base like sodium hydride (NaH) is very effective for deprotonating the pyrrole nitrogen. However, it is highly reactive and requires strictly anhydrous conditions. A milder and often safer alternative is potassium carbonate (K₂CO₃), which may require slightly elevated temperatures or longer reaction times.

    • Solvent: Anhydrous DMF or THF are suitable solvents. DMF is often preferred for its ability to dissolve the pyrrolopyrimidine salt effectively.

  • Poor Regioselectivity: While N7 is the most nucleophilic nitrogen on the deprotonated anion, methylation can potentially occur on the pyrimidine nitrogens under certain conditions.

    • Controlled Conditions: Add the methylating agent (e.g., methyl iodide) slowly at a low temperature (e.g., 0 °C) after the deprotonation step is complete.[4] Then, allow the reaction to warm to room temperature. This minimizes side reactions.

    • Protecting Groups: In complex syntheses, protecting the pyrimidine nitrogens is an option, but for this specific target, it is usually unnecessary if conditions are well-controlled.

FAQs: Optimizing Your Synthesis

Q1: Which synthetic route is better: methylation first (Route A) or iodination first (Route B)?

A1: Both routes are viable, but Route B (Iodination then Methylation) is often preferred. The electron-withdrawing iodine atom at C5 increases the acidity of the N7 proton, making it easier to deprotonate during the subsequent methylation step. This can lead to a cleaner and more efficient methylation reaction. Conversely, the electron-donating methyl group in Route A slightly deactivates the ring towards electrophilic iodination, potentially requiring harsher conditions for the second step.

Q2: What are the critical parameters for maximizing yield?

A2: Success hinges on controlling several key variables. The table below summarizes the most critical parameters and their typical ranges.

ParameterStepTypical RangeImpact on Yield & Purity
Iodinating Agent IodinationNIS (1.1-1.2 eq.)High Impact: NIS provides good C5 selectivity. Using excess can lead to di-iodination or other side products.
Base MethylationNaH (1.1 eq.) or K₂CO₃ (2-3 eq.)High Impact: NaH is very efficient but requires strict anhydrous conditions. K₂CO₃ is safer but may require heat.
Solvent BothAnhydrous DMF or THFMedium Impact: Must be anhydrous to prevent quenching of reagents (especially NaH). DMF is excellent for solubility.
Temperature Iodination0 °C to Room TempMedium Impact: Room temperature is usually sufficient. Higher temps can reduce selectivity.[3]
Temperature Methylation0 °C to Room Temp (post-addition)High Impact: Low-temperature addition of MeI is crucial for controlling the reaction rate and minimizing side products.
Workup Quench IodinationSat. aq. Na₂S₂O₃High Impact: Essential for removing excess iodine/NIS and preventing byproduct formation during isolation.[3]

Q3: How should I purify the final product, this compound?

A3: The crude product obtained after filtration and drying is often of reasonable purity. However, for use in sensitive downstream applications, further purification is recommended.

  • Recrystallization: If a suitable solvent system can be found (e.g., ethanol, acetonitrile), recrystallization is an excellent method for removing minor impurities.

  • Silica Gel Chromatography: This is the most common method for achieving high purity. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% EtOAc) is typically effective for eluting the product and separating it from less polar starting materials and more polar byproducts.[1]

Recommended Experimental Protocol (Route B)

This protocol is a synthesized methodology based on common literature procedures.[1][3] Researchers should adapt it based on their specific lab conditions and scale.

Step 1: Synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material). Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium thiosulfate. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3x) and then with a small amount of cold diethyl ether.

  • Drying: Dry the collected white to off-white solid under high vacuum to yield 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Step 2: Synthesis of this compound
  • Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise. Effervescence (H₂ gas) will be observed. Stir at 0 °C for 30-45 minutes until gas evolution ceases.

  • Reagent Addition: Add methyl iodide (MeI) (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel column chromatography using a hexanes/ethyl acetate gradient to obtain the final product.

References

  • Guidechem. (n.d.). What is 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its Applications?.
  • National Center for Biotechnology Information. (n.d.). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. PubMed Central.
  • ChemicalBook. (n.d.). 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine synthesis.
  • Smolecule. (n.d.). 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.
  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine.
  • Advanced ChemBlocks. (n.d.). 4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.
  • Royal Society of Chemistry. (n.d.). Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. RSC Publishing.
  • MDPI. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
  • National Institutes of Health. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • TCI AMERICA. (n.d.). Iodination [Synthetic Reagents].
  • MDPI. (2021).
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). 4-Chloro-5-iodo-7H-pyrrol[2,3-d]pyrimidine synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubMed. (n.d.). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor.
  • Oakwood Chemical. (n.d.). 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
  • Pharmanostra. (n.d.).
  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Journal of the Mexican Chemical Society. (n.d.).
  • ChemScene. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 833481-37-1.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • Taylor & Francis Online. (2017).
  • BLDpharm. (n.d.). 833481-37-1|this compound.
  • King-Pharm. (n.d.). This compound [833481-37-1].
  • MDPI. (2023).
  • MDPI. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed Central. (2020).

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Technical Support Center: Troubleshooting Side Reactions in Palladium-Catalyzed Amination of Halo-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination of halo-pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this critical heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous Janus kinase (JAK) inhibitors and other therapeutic agents.[1][2] The Buchwald-Hartwig amination is a powerful tool for installing the requisite amine functionalities.[3][4] However, the electron-deficient nature of the pyrimidine ring and the presence of multiple reactive sites can lead to a variety of side reactions, complicating synthesis and purification.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific, observable problems in your reaction mixture, providing a systematic approach to identifying the root cause and implementing effective solutions.

Problem 1: Significant Formation of Hydrodehalogenation Product

Observation: You observe a significant amount of the de-halogenated pyrrolo[2,3-d]pyrimidine starting material, alongside your desired aminated product. This side product consumes your starting material and reduces the overall yield.

Root Cause Analysis: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[5] It can arise from several pathways, often competing with the desired reductive elimination of the aminated product. Key contributing factors include:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the arylpalladium amido intermediate can undergo β-hydride elimination. This is especially problematic with acyclic secondary amines.

  • Reaction with Water or Other Protic Sources: Trace amounts of water or alcohol solvents can act as a hydride source, leading to the formation of palladium hydride species that promote hydrodehalogenation.[6]

  • Catalyst Decomposition: The formation of palladium black or other inactive palladium species can catalyze this undesired reaction.

Solutions:

StrategyRationaleExperimental Protocol
Ligand Selection Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[7]Screen a panel of Buchwald or Hartwig ligands. For halo-pyrrolo[2,3-d]pyrimidines, ligands like XPhos, SPhos, or RuPhos have shown success.[8]
Base Selection The choice of base is critical. While strong bases like sodium tert-butoxide are common, they can sometimes promote side reactions.[9] Weaker inorganic bases may be preferable.Consider switching from NaOtBu to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate is base-sensitive.[10]
Solvent and Reaction Conditions Ensure strictly anhydrous conditions. The choice of solvent can also influence the reaction outcome.Use freshly distilled, anhydrous solvents. Toluene and dioxane are commonly used.[11] Rigorously degas the solvent and reaction mixture to remove oxygen.

Workflow for Troubleshooting Hydrodehalogenation

start High Hydrodehalogenation Observed ligand Screen Bulky Ligands (e.g., XPhos, RuPhos) start->ligand evaluate1 Evaluate Product:Side Product Ratio ligand->evaluate1 base Switch to Weaker Base (e.g., Cs₂CO₃, K₃PO₄) evaluate2 Evaluate Product:Side Product Ratio base->evaluate2 conditions Ensure Anhydrous Conditions (Dry Solvent, Degassing) evaluate3 Evaluate Product:Side Product Ratio conditions->evaluate3 evaluate1->base No Improvement success Problem Resolved evaluate1->success Improved evaluate2->conditions No Improvement evaluate2->success Improved evaluate3->success Improved fail Consult Further evaluate3->fail No Improvement

Caption: A step-by-step decision tree for addressing hydrodehalogenation.

Problem 2: Formation of Dimerized Pyrrolo[2,3-d]pyrimidine

Observation: You detect a significant amount of a homocoupled product, where two molecules of the halo-pyrrolo[2,3-d]pyrimidine have coupled together.

Root Cause Analysis: Dimer formation, or homocoupling, is another common side reaction in cross-coupling reactions.[12] The primary causes include:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organometallic intermediates.[12]

  • Catalyst Decomposition: Inactive palladium species, such as palladium black, can catalyze the dimerization of the starting material.[12]

  • Palladium(I) Dimer Formation: Under certain conditions, palladium(I) dimers can form, which may have different catalytic activity and selectivity compared to the desired monomeric Pd(0) species.[13][14]

Solutions:

StrategyRationaleExperimental Protocol
Rigorous Degassing The most effective way to prevent oxygen-mediated homocoupling is to thoroughly remove all dissolved oxygen from the reaction mixture.Use the freeze-pump-thaw method for degassing solvents. Ensure the reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding reagents.[12]
Use of Pre-catalysts Using well-defined palladium pre-catalysts can lead to the cleaner formation of the active catalytic species and minimize side reactions.Consider using a pre-catalyst such as a G3 or G4 Buchwald pre-catalyst. These are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[11]
Slow Addition of Reagents In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of the species prone to homocoupling.Set up a syringe pump to add the halo-pyrrolo[2,3-d]pyrimidine solution to the reaction mixture over a period of several hours.
Problem 3: Low or No Conversion to Product

Observation: The reaction stalls, with a large amount of unreacted starting material remaining even after extended reaction times.

Root Cause Analysis: A lack of reactivity can stem from several factors:

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[8]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in both the oxidative addition and reductive elimination steps. An unsuitable ligand may not effectively promote the catalytic cycle.[15]

  • Suboptimal Base Selection: The base is critical for deprotonating the amine and facilitating the catalytic cycle.[16][17] An inappropriate base can lead to a stalled reaction.

Solutions:

StrategyRationaleExperimental Protocol
Employ Bulky Ligands Bulky phosphine ligands can sterically shield the palladium center, preventing inhibitory coordination from the substrate's heterocyclic nitrogens.[8]Use bulky biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be effective.
Screen a Panel of Bases The optimal base is highly dependent on the specific substrates and solvent.Screen a range of bases, from strong alkoxides (NaOtBu, KOtBu) to weaker carbonates (Cs₂CO₃) and phosphates (K₃PO₄).[10]
Increase Reaction Temperature For less reactive halo-pyrrolo[2,3-d]pyrimidines (e.g., chlorides), higher temperatures may be required to facilitate oxidative addition.Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition.

Reaction Parameter Optimization Flow

start Low Conversion ligand Screen Ligands (Bulky Phosphines/NHCs) start->ligand base Screen Bases (Alkoxides, Carbonates, Phosphates) ligand->base temp Increase Temperature base->temp success Improved Conversion temp->success

Caption: A linear workflow for optimizing reaction parameters to improve conversion.

Frequently Asked Questions (FAQs)

Q1: Which halogen on the pyrrolo[2,3-d]pyrimidine is most reactive in palladium-catalyzed amination?

The reactivity of the C-X bond in oxidative addition to palladium(0) generally follows the trend I > Br > Cl. Therefore, an iodo-pyrrolo[2,3-d]pyrimidine will typically be more reactive than the corresponding bromo or chloro derivative.[18] While chloro-pyrrolo[2,3-d]pyrimidines are often more readily available, they may require more forcing conditions (higher temperatures, more electron-rich ligands) to achieve good conversion.[11]

Q2: Can I perform the amination on an unprotected pyrrolo[2,3-d]pyrimidine?

Yes, it is often possible to perform the amination without protecting the N-H of the pyrrole ring.[19] However, the acidity of this proton can sometimes interfere with the reaction, especially when using strong bases. If you are experiencing issues with side reactions or low yields, considering protection of the pyrrole nitrogen (e.g., with a SEM or Boc group) may be a viable strategy.

Q3: My amine coupling partner is a solid. How should I add it to the reaction?

If your amine is a stable, non-hygroscopic solid, you can add it directly to the reaction flask along with the other solid reagents before inerting the atmosphere. If it is sensitive to air or moisture, it is best to add it as a solution in the reaction solvent via a syringe after the system has been thoroughly inerted.

Q4: I am seeing the formation of a bis-aminated product. How can I control the selectivity for mono-amination?

If your starting material has two halogen atoms, achieving mono-amination can be challenging. Here are some strategies to improve selectivity:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. Using a large excess can drive the reaction towards the di-substituted product.

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the second amination may have a higher activation energy.

  • Ligand Choice: Certain ligands may favor mono-substitution. It is worth screening a few different options if selectivity is an issue.

Q5: What is the role of the base in the Buchwald-Hartwig amination?

The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. The choice of base can significantly impact the reaction rate and the tolerance of various functional groups.[16][17] Strong bases like sodium tert-butoxide are very effective but can be incompatible with sensitive functional groups like esters or nitro groups.[10] Weaker bases such as potassium carbonate or cesium carbonate offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[10]

References

  • Role of the base in Buchwald-Hartwig amination - PubMed.
  • Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. | Semantic Scholar.
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  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society.
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
  • Catalysis with Palladium(I) Dimers - PMC - NIH.
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  • Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki–Miyaura Cross-Coupling by One-Pot Synthesis - ResearchGate.
  • Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for - Preprints.org.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem.
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  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]

  • C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents | Chemical Reviews - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC - PubMed Central.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.
  • Practical Palladium Catalysts for C-N and C-O Bond Formation - ResearchGate.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH.
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  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 - ACS Publications. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 - ResearchGate.
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  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

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  • Palladium-catalysed site-selective arene ortho C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

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  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed.
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - NIH.

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Technical Support Center: Navigating the Stability of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability and reactivity of this compound, helping you to anticipate challenges, troubleshoot your reactions, and optimize your synthetic strategies. This is not a rigid protocol book, but rather a dynamic guide that explains the "why" behind the experimental choices, empowering you to make informed decisions in the lab.

Core Compound Characteristics

This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites for diversification. The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in medicinal chemistry, known for its role in kinase inhibitors and other therapeutic agents.[1][2] The presence of two distinct halogen atoms at the C4 and C5 positions, along with the N7-methyl group, provides a unique combination of reactivity and steric/electronic properties that must be carefully considered during reaction planning.

PropertyValueSource
Molecular Formula C₇H₅ClIN₃[3]
Molecular Weight 293.49 g/mol [3]
Appearance White to off-white crystalline solid[2]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and challenges encountered when working with this compound, providing explanations and actionable troubleshooting steps.

FAQ 1: Which halogen is more reactive, the 4-chloro or the 5-iodo, in palladium-catalyzed cross-coupling reactions?

This is a critical question for achieving chemoselectivity. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the 5-iodo group is generally more reactive than the 4-chloro group.

Causality: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions typically follows the order: I > Br > OTf > Cl.[4] This is primarily due to the bond dissociation energies (BDEs) of the carbon-halogen bond, with the C-I bond being weaker and more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4] Theoretical studies on similar halo-heterocycles support the higher reactivity of the C-I bond over the C-Cl bond in such transformations.

Troubleshooting Unexpected Reactivity:

  • Issue: You are observing significant reaction at the 4-chloro position or a mixture of products.

    • Possible Cause: The reaction conditions (ligand, base, temperature) may be too harsh, leading to a loss of selectivity.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Start with room temperature or gentle heating (e.g., 40-60 °C) to favor the more kinetically favorable reaction at the C-I bond.

      • Choose a Less Activating Ligand/Base Combination: Highly electron-rich and bulky ligands can sometimes facilitate the more challenging oxidative addition at the C-Cl bond. Experiment with different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

      • Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction once the starting material is consumed to the desired extent to prevent subsequent reaction at the chloro position.

FAQ 2: I am attempting a nucleophilic aromatic substitution (SNAr) reaction. Which position is more susceptible to attack?

For nucleophilic aromatic substitution (SNAr), the 4-chloro position is significantly more reactive than the 5-iodo position.

Causality: The 4-position of the pyrrolo[2,3-d]pyrimidine ring is highly electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.[2] This makes the carbon atom at this position highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position acts as a good leaving group in an SNAr mechanism. The 5-iodo position on the pyrrole ring is less activated towards SNAr.

Troubleshooting Common SNAr Issues:

  • Issue: The reaction is sluggish or does not go to completion.

    • Possible Cause: The nucleophile may not be strong enough, or the reaction conditions are not optimal.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Heating is often necessary for SNAr reactions.

      • Use a Stronger Base: If your nucleophile is an amine or alcohol, a stronger base can increase its nucleophilicity. However, be mindful of the overall stability of the starting material under strongly basic conditions (see FAQ 3).

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive.

  • Issue: I am observing decomposition of my starting material.

    • Possible Cause: The reaction conditions, particularly high temperatures or strong bases, may be causing degradation. The pyrrolo[2,3-d]pyrimidine scaffold is known to be sensitive to strong acids and bases.[1]

    • Troubleshooting Steps:

      • Screen Weaker Bases: If possible, use a milder base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaH or NaOtBu.

      • Lower the Reaction Temperature: Find a balance between a reasonable reaction rate and the stability of your compound.

      • Consider a Palladium-Catalyzed Approach: For C-N or C-O bond formation, a Buchwald-Hartwig coupling at the 4-chloro position might be a milder alternative to traditional SNAr conditions.

FAQ 3: I'm concerned about the stability of the C-I bond. Under what conditions is deiodination a risk?

Deiodination at the 5-position is a significant potential side reaction, particularly under acidic conditions .

Causality: Studies on the closely related 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine have shown that it is unstable under acidic amination conditions in water, leading to the formation of the deiodinated product. While the exact mechanism is not fully elucidated, it is likely that protonation of the pyrrolo[2,3-d]pyrimidine ring system increases the susceptibility of the C-I bond to cleavage. The presence of the N7-methyl group in your compound may influence this stability, but caution is still warranted.

Experimental Protocol to Minimize Deiodination:

  • When performing reactions with acidic reagents or byproducts:

    • Use a Stoichiometric Amount of Base: If the reaction generates an acid (e.g., HCl from an amination), ensure you use at least a stoichiometric amount of a non-nucleophilic base to neutralize it as it forms.

    • Avoid Strongly Acidic Conditions: If possible, choose reaction conditions that are neutral or basic.

    • Monitor the Reaction for Byproducts: Use LC-MS to monitor for the formation of a product with a mass corresponding to the deiodinated compound.

FAQ 4: How does the N7-methyl group affect the stability and reactivity compared to the N-H analog?

The N7-methyl group has several important implications for the molecule's behavior:

  • Prevents N7-Functionalization: The methyl group acts as a permanent protecting group for the N7 position, preventing it from acting as a nucleophile in reactions. This can simplify reaction outcomes by blocking a potential site of side reactions.

  • Influences Solubility: The addition of the methyl group generally increases the lipophilicity of the molecule, which can affect its solubility in different solvents.

  • Potential Electronic Effects: The methyl group is a weak electron-donating group, which could subtly influence the electron density of the ring system. However, the strong activating/deactivating effects of the halogens and the pyrimidine ring are likely to be the dominant factors in determining reactivity. While direct comparative studies on the stability of the N-methyl versus N-H analog under various conditions are not widely published, the absence of the acidic N-H proton can prevent deprotonation under basic conditions, which might influence the stability and reactivity profile in some cases.

Visualizing Reaction Pathways and Stability

The following diagrams illustrate key concepts related to the stability and reactivity of this compound.

G cluster_0 Reaction Conditions cluster_1 Substrate: this compound cluster_2 Potential Outcomes Pd_Catalysis Palladium-Catalyzed Cross-Coupling Substrate C4-Cl and C5-I Pd_Catalysis->Substrate Favors SNAr Nucleophilic Aromatic Substitution (SNAr) SNAr->Substrate Favors Acidic_Conditions Acidic Conditions Acidic_Conditions->Substrate Risk of C5_Reaction Reaction at C5-Iodo Substrate->C5_Reaction More Reactive C4_Reaction Reaction at C4-Chloro Substrate->C4_Reaction More Reactive Deiodination Deiodination at C5 Substrate->Deiodination

Reactivity and Stability Overview.

This diagram provides a high-level overview of the preferential reactivity of the C4-chloro and C5-iodo positions under different reaction paradigms and highlights the risk of deiodination under acidic conditions.

Experimental Protocols: A Starting Point for Optimization

The following are generalized, starting-point protocols. It is crucial to monitor your reactions closely and optimize conditions based on your specific substrate and desired outcome.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position

This protocol is designed to favor reaction at the more reactive C-I bond.

  • Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature. Start at room temperature and gradually increase the temperature if the reaction is slow, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G Start Combine Reactants: - Pyrrolo[2,3-d]pyrimidine - Boronic Acid - Pd Catalyst - Base Solvent Add Degassed Dioxane/Water Start->Solvent Reaction Stir under Inert Atmosphere (RT to 60°C) Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 5-Aryl/Vinyl Product Purify->Product

Suzuki-Miyaura Workflow.
Protocol 2: Nucleophilic Aromatic Substitution at the 4-Chloro Position

This protocol targets the activated C4 position.

  • Reaction Setup: In a suitable flask, dissolve this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add Nucleophile and Base: Add the nucleophile (e.g., an amine or alcohol, 1.1-2.0 equiv.) and a base (e.g., K₂CO₃ or DIPEA, 2-3 equiv.).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Summary of Key Stability and Reactivity Considerations

Reaction TypePreferred Reactive SiteKey Considerations & Potential Side Reactions
Palladium-Catalyzed Cross-Coupling C5-Iodo- Risk of reaction at C4-Chloro at higher temperatures. - Potential for dehalogenation as a minor byproduct.
Nucleophilic Aromatic Substitution (SNAr) C4-Chloro- Can require elevated temperatures. - Risk of base-mediated decomposition of the starting material.
Reactions in Acidic Media N/A- High risk of deiodination at the C5 position.
Reactions with Strong Bases N/A- Potential for degradation of the pyrrolo[2,3-d]pyrimidine core.

This technical support guide is intended to be a living document. As new research emerges and our collective understanding of the chemistry of this compound evolves, this guide will be updated. We encourage you to reach out with your own findings and questions to contribute to this collaborative resource.

References

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. [Link]

  • Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability... ResearchGate. [Link]

  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PubChem. [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Process for the preparation of tofacitinib and intermediates thereof.
  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • C–C (alkynylation) vs C–O (ether) bond formation under Pd/C–Cu catalysis: synthesis and pharmacological evaluation of 4-alkynylthieno[2,3-d]pyrimidines. PMC. [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Preparation method of tofacitinib impurity.
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Monitoring Reactions of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the analysis of this critical synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction to Analytical Monitoring

The successful synthesis of this compound, a key building block in the development of various therapeutic agents, relies on precise reaction monitoring.[1][2][3] In-process analytical techniques are crucial for determining reaction completion, identifying the formation of byproducts, and ensuring the quality and yield of the final product. The primary techniques for monitoring these reactions are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and is susceptible to specific challenges, which we will address in detail.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is the most common technique for routine monitoring of reaction progress due to its robustness, reproducibility, and quantitative power. A well-developed HPLC method can separate the starting materials, intermediates, the desired product, and any impurities, providing a clear picture of the reaction profile over time.

Recommended HPLC Method

While method development should always be tailored to the specific reaction conditions and available instrumentation, the following reversed-phase HPLC method serves as an excellent starting point for the analysis of this compound and its reaction mixtures.

Parameter Recommendation Rationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤ 5 µm particle sizeThe non-polar C18 stationary phase is well-suited for the separation of moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for nitrogen-containing heterocycles by suppressing the ionization of free silanols on the silica support.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10-90% B over 10-15 minutesA gradient is recommended to ensure the elution of both polar starting materials and potentially less polar byproducts within a reasonable timeframe.
Flow Rate 0.5-1.5 mL/min (adjusted for column ID)A standard flow rate for analytical HPLC.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection UV at 254 nm and 280 nmPyrrolo[2,3-d]pyrimidine systems typically have strong UV absorbance at these wavelengths. Diode array detection (DAD) is highly recommended to assess peak purity.
Injection Volume 1-10 µLShould be optimized to avoid column overload.
HPLC Troubleshooting Guide

Question: My peaks for the starting material and product are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing for basic compounds like pyrrolopyrimidines is a common issue in reversed-phase HPLC.[4] It is often caused by secondary interactions between the basic nitrogen atoms in your analyte and acidic silanol groups on the surface of the silica-based column packing.

  • Scientific Explanation: The free silanol groups (-Si-OH) on the silica surface can become deprotonated and negatively charged, leading to ionic interactions with the positively charged (protonated) analyte. This results in a portion of the analyte being more strongly retained, causing the peak to tail.

  • Troubleshooting Steps:

    • Increase the concentration of the acidic modifier: Try increasing the formic acid concentration in your mobile phase to 0.2%. This will more effectively protonate the silanol groups and reduce secondary interactions.

    • Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Ensure you are using such a column.

    • Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1% TEA, with pH adjustment). TEA will preferentially interact with the active silanol sites, masking them from your analyte.[5]

    • Lower the mobile phase pH: If your molecule is stable at lower pH, reducing the pH of the mobile phase can further suppress silanol ionization.

Question: I am seeing a new, unexpected peak in my chromatogram as the reaction progresses. How can I identify it?

Answer: The appearance of new peaks is the primary indicator of byproduct formation. Identifying these impurities is crucial for optimizing your reaction conditions.

  • Potential Impurities in this compound Synthesis:

    • Unreacted Starting Materials: Such as 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (if the iodination is incomplete).

    • Over-iodinated Species: Formation of di-iodinated products is possible if the reaction is not carefully controlled.

    • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding 4-hydroxy derivative.

    • Isomers: Depending on the synthetic route, other positional isomers could be formed.

  • Identification Strategy:

    • LC-MS Analysis: The most powerful tool for impurity identification is LC-MS. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, allowing you to propose a chemical formula and structure.

    • Forced Degradation Studies: Subjecting your starting material and product to harsh conditions (e.g., strong acid, base, heat, oxidation) can intentionally generate degradation products. Matching the retention times of these forced degradation products to the unknown peak in your reaction mixture can help in identification.

    • Spiking Experiments: If you have a synthesized standard of a suspected byproduct, "spiking" your reaction sample with a small amount of this standard and observing if the peak area of the unknown increases will confirm its identity.

Experimental Workflow for HPLC Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep 1. Withdraw Aliquot from Reaction quench 2. Quench Reaction (e.g., with water or buffer) prep->quench dilute 3. Dilute with Mobile Phase A quench->dilute filter 4. Filter through 0.22 µm Syringe Filter dilute->filter inject 5. Inject onto C18 Column filter->inject separate 6. Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) inject->separate detect 7. UV/DAD Detection separate->detect integrate 8. Integrate Peak Areas detect->integrate quantify 9. Calculate % Conversion and % Impurity integrate->quantify

Caption: HPLC workflow for reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Confident Identification

LC-MS is an invaluable tool for confirming the identity of your product and identifying unknown impurities. The mass spectrometer provides molecular weight information, which is often sufficient to confirm the successful formation of this compound and to propose structures for byproducts.

Key Considerations for LC-MS Analysis
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for pyrrolopyrimidine derivatives, as the nitrogen atoms are readily protonated.

  • Isotopic Pattern: A key feature to look for in the mass spectrum of your product is the characteristic isotopic pattern of chlorine and iodine. The presence of both 35Cl/37Cl (in a ~3:1 ratio) and 127I will give a unique isotopic signature that can confirm the presence of both halogens in the molecule.[6][7]

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide structural information. Common fragmentation pathways for this class of compounds include the loss of the methyl group, the chloro group, or the iodo group.

LC-MS Troubleshooting Guide

Question: I am not seeing the expected molecular ion for my product in the mass spectrum. What could be the problem?

Answer: Several factors can lead to a weak or absent molecular ion in LC-MS analysis.

  • Scientific Explanation: The efficiency of ionization in ESI depends on the analyte's ability to accept a proton (in positive mode) and the composition of the mobile phase. If the analyte does not ionize well or if other components in the sample suppress its ionization, the signal will be weak.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Ensure your mobile phase contains an acid (e.g., 0.1% formic acid) to promote protonation. If the signal is still weak, you can try a different acid, such as acetic acid, or a small amount of a volatile salt like ammonium formate.

    • Check for Ion Suppression: The reaction mixture may contain non-volatile salts or other components that co-elute with your analyte and suppress its ionization. Diluting the sample can sometimes mitigate this effect. A more systematic approach is to perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.

    • Consider Adduct Formation: Instead of the protonated molecule [M+H]+, your analyte may be forming adducts with other ions present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+. Look for these ions in your mass spectrum.

    • In-source Fragmentation: The conditions in the ion source (e.g., high temperature or high voltage) may be causing your molecule to fragment before it is detected. Try reducing the source temperature and fragmentor voltage.

Question: My mass accuracy is poor, making it difficult to confirm the elemental composition of my product. How can I improve it?

Answer: High mass accuracy is essential for confident elemental composition determination.

  • Scientific Explanation: Mass accuracy is the difference between the measured mass and the theoretical mass of an ion. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are capable of very high mass accuracy, which allows for the unambiguous determination of elemental formulas.

  • Troubleshooting Steps:

    • Calibrate the Mass Spectrometer: Ensure that the instrument has been recently calibrated with a suitable calibration standard across the mass range of interest.

    • Use a Lock Mass: A lock mass is a compound of known mass that is continuously infused into the ion source. The instrument can use this known mass to correct for any drift in the mass calibration during the analysis, resulting in improved mass accuracy.

    • Ensure Sufficient Signal Intensity: Mass accuracy is generally better for more intense signals. If your analyte signal is weak, you may need to inject a more concentrated sample or optimize the ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Glimpse into the Molecular Structure

NMR spectroscopy is a powerful technique for in-situ reaction monitoring and for the structural elucidation of the final product and any isolated byproducts. By tracking the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, you can follow the reaction progress in real-time.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides estimated chemical shifts for this compound. These values are based on data for similar pyrrolopyrimidine derivatives and general principles of NMR spectroscopy.[6][8][9] Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Atom Estimated ¹H Chemical Shift (ppm) Estimated ¹³C Chemical Shift (ppm) Rationale for Monitoring
H2~8.5~151The appearance of this singlet is a clear indicator of product formation.
H6~7.5~130The disappearance of the H5 proton signal from the starting material and the appearance of this signal further downfield confirms iodination at the 5-position.
N-CH₃~3.8~32The methyl group provides a clean singlet that can be easily integrated for quantitative analysis.
C4-~152The chemical shift of this carbon will be significantly affected by the presence of the chloro group.
C5-~75The attachment of the iodine atom will cause a significant upfield shift of this carbon signal (the "heavy atom effect"). Monitoring this change is a reliable way to track the reaction.
C6~7.5~130The chemical shift of this carbon will also be influenced by the adjacent iodine atom.
NMR Troubleshooting Guide

Question: The peaks in my ¹H NMR spectrum are broad, making it difficult to accurately integrate them. What is the cause?

Answer: Peak broadening in NMR can arise from several factors, including the presence of paramagnetic species, chemical exchange, or poor shimming.

  • Scientific Explanation: Paramagnetic impurities, even at trace levels, can cause significant line broadening. Chemical exchange processes, such as proton exchange with a solvent or conformational changes, that occur on the NMR timescale can also lead to broad peaks. Poor shimming of the magnet results in an inhomogeneous magnetic field across the sample, which is a common cause of broad lineshapes.

  • Troubleshooting Steps:

    • Improve Shimming: Carefully shim the magnet on your sample before acquiring the spectrum. Modern spectrometers have automated shimming routines that are usually very effective.

    • Filter the Sample: If you suspect paramagnetic impurities (e.g., from a metal catalyst), filtering the sample through a small plug of Celite or silica gel before preparing the NMR sample can help.

    • Change the Solvent: If chemical exchange is the issue, changing to a different deuterated solvent may alter the exchange rate and sharpen the signals. For example, if you are seeing exchange broadening of N-H protons, switching to a non-protic solvent like DMSO-d₆ can sometimes help.

    • Adjust the Temperature: Acquiring the spectrum at a different temperature can also affect the rate of chemical exchange. Lowering the temperature may slow down the exchange enough to sharpen the peaks, while raising the temperature may cause them to coalesce into a single sharp peak.

Decision Tree for Technique Selection

Technique_Selection start What is the primary analytical goal? quant Quantitative analysis of reaction progress start->quant ident Identification of product and byproducts start->ident structure Detailed structural elucidation start->structure hplc Use HPLC quant->hplc lcms Use LC-MS ident->lcms nmr Use NMR structure->nmr

Caption: Decision tree for analytical technique selection.

Frequently Asked Questions (FAQs)

Q1: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor my reaction?

A1: GC-MS is generally not the preferred method for analyzing this compound. This is because the compound has a relatively high molecular weight and is likely not volatile enough to be easily analyzed by GC without derivatization.[10] Furthermore, the high temperatures used in the GC inlet could potentially cause degradation of the molecule. HPLC and LC-MS are more suitable techniques.

Q2: How can I quantify the conversion of my reaction using HPLC?

A2: To accurately quantify the reaction conversion, you will need to determine the response factor of your starting material and product at the detection wavelength you are using. This can be done by injecting known concentrations of pure standards of each compound and creating a calibration curve. However, for a quick estimation of conversion, you can often assume that the response factors are similar and calculate the percent conversion based on the relative peak areas:

% Conversion = [Area(product) / (Area(starting material) + Area(product))] * 100

This assumes a 1:1 molar conversion and that no other significant byproducts are formed. For more accurate results, the use of an internal standard is recommended.

Q3: My reaction mixture is very complex. How can I simplify the analysis?

A3: For complex reaction mixtures, sample preparation can be key to obtaining a clean and interpretable chromatogram. Consider a simple solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove highly polar or non-polar impurities before HPLC or LC-MS analysis. This can help to reduce matrix effects and improve the quality of your data.

Q4: What safety precautions should I take when handling this compound?

A4: this compound is classified as an irritant and is harmful if swallowed.[11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Gelin, M., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8879-8886. Available at: [Link]

  • Google Patents. (n.d.). Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Singleton, A. H., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Pharmaceuticals, 15(8), 986. Available at: [Link]

  • Dolan, J. W. (2002). Peak Tailing in Reversed-Phase HPLC. LCGC North America, 20(6), 534-540.
  • Roullier, C., et al. (2016). Automated detection of natural halogenated compounds from LC–MS profiles—Application to the isolation of bioactive chlorinated compounds from marine-derived fungi. Analytica Chimica Acta, 936, 149-158.
  • Google Patents. (n.d.). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubChem. (n.d.). 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Li, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2634-2653. Available at: [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4526. Available at: [Link]

  • Al-Salahi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available at: [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Adaka, S., & Moore, B. S. (2021). Cryptic halogenation reactions in natural product biosynthesis. Natural Product Reports, 38(6), 1135-1153. Available at: [Link]

  • Akella, V., et al. (2016). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-3652. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4526. Available at: [Link]

  • De Coen, L. M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 80-139. Available at: [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]

  • Pharmaceutical Processing. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Available at: [Link]

  • Waters Corporation. (2023). LC-MS Analysis Workflows for RNA Therapeutics to Ensure Product Quality and Process Consistency. Available at: [Link]

  • National Institutes of Health. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Available at: [Link]

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Technical Support Center: Catalyst Selection for Suzuki Coupling of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of electron-deficient heterocyclic substrates. The unique electronic properties and potential for catalyst inhibition by these molecules demand carefully optimized conditions. This document provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the Suzuki coupling of electron-deficient heterocycles.

Q1: Why is the Suzuki coupling of electron-deficient heterocycles, like pyridines or pyrimidines, more challenging than standard aryl halides?

A1: The challenges are multi-faceted and stem from the inherent properties of these rings:

  • Catalyst Inhibition: Lewis-basic nitrogen atoms within the heterocyclic ring can coordinate to the palladium catalyst. This coordination can inhibit catalytic activity or lead to complete deactivation, a common issue with nitrogen-containing heterocycles.[1]

  • Difficult Oxidative Addition: While electron-withdrawing groups generally facilitate the oxidative addition of an aryl halide to the Pd(0) center, the overall electronic nature of some heteroaryl halides can still make this step challenging.[2] The C-X bond in some heterocycles can be less reactive than anticipated.

  • Slow Transmetalation: If the boronic acid or ester partner is also an electron-deficient heterocycle, its reduced nucleophilicity can dramatically slow the crucial transmetalation step.[3] This is often the rate-limiting step in such couplings.

  • Substrate Instability: Heteroaryl boronic acids are notoriously prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under aqueous basic conditions.[4]

Q2: What is the single most critical parameter to consider when starting to optimize these reactions?

A2: The ligand. While all components are important, the choice of ligand has the most profound impact on the outcome. Standard catalysts like Pd(PPh₃)₄ are often ineffective for these transformations.[2] Modern, specialized ligands are required to overcome the hurdles of catalyst inhibition and sluggish reaction kinetics. Bulky, electron-rich phosphine ligands are essential as they promote both the oxidative addition and the final reductive elimination step, helping the desired catalytic cycle outcompete deactivation and side reaction pathways.[3][5]

Q3: My reaction is not working at all. What are the first things I should verify?

A3: Before re-evaluating the catalyst system, confirm the integrity of your foundational reaction setup:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Oxygen contamination can lead to catalyst decomposition and promote the unwanted homocoupling of boronic acids.[3] Ensure your solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen from start to finish.[6]

  • Reagent Quality: Verify the purity and activity of your palladium source, ligand, and base. Boronic acids can degrade upon storage.[7] Ensure bases like K₃PO₄ are finely powdered and dry, as clumps can lead to poor reproducibility.[8]

  • Catalyst Activation: If you are not using a pre-formed Pd(0) source or a modern precatalyst, your Pd(II) source (e.g., Pd(OAc)₂) must be effectively reduced in situ to the active Pd(0) species.

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Issue 1: Low to No Yield with Starting Material Recovery

This outcome typically points to an issue with catalyst activity or a catalytic cycle step that is too slow under the chosen conditions.

Possible Cause 1: Ineffective Catalyst System The combination of palladium source, ligand, and base is not active enough for your specific substrates. The electron-deficient nature of the pyrimidine ring, for example, makes it far more reactive in Suzuki couplings than analogous benzene-based halides, but this reactivity requires the right catalyst system to be harnessed effectively.[9]

Troubleshooting Workflow:

start Low/No Yield (Starting Material Recovered) ligand Switch to a Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) start->ligand Initial Step precatalyst Use a Modern Precatalyst (e.g., XPhos Pd G3/G4) ligand->precatalyst For faster activation base Employ a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) precatalyst->base To accelerate transmetalation temp Increase Reaction Temperature (Use high-boiling solvent like dioxane or toluene) base->temp If kinetics are still slow

Caption: Standard experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): In a glovebox or on a Schlenk line, add the heteroaryl bromide (1.0 equiv), heteroaryl boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the XPhos Pd G3 precatalyst (e.g., 2 mol%) to an oven-dried reaction vial or flask equipped with a magnetic stir bar.

  • Sealing and Purging: Seal the vessel with a rubber septum. If not in a glovebox, connect the vessel to a Schlenk line and perform at least three cycles of evacuating the vessel under vacuum and refilling with inert gas (argon or nitrogen).

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product. [3] This guide provides a foundational framework for successfully navigating the complexities of Suzuki couplings with electron-deficient heterocycles. By understanding the underlying mechanistic challenges and applying a systematic troubleshooting approach, researchers can significantly improve reaction outcomes.

References

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Validation & Comparative

comparing 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with other Tofacitinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Key Pyrrolo[2,3-d]pyrimidine Intermediates in Tofacitinib Synthesis

Abstract

Tofacitinib, a cornerstone in the treatment of autoimmune diseases, is a potent Janus kinase (JAK) inhibitor.[1] Its efficacy and safety are intrinsically linked to the purity of the final Active Pharmaceutical Ingredient (API), which places immense importance on the quality of its synthetic intermediates.[2] The molecular architecture of Tofacitinib is constructed from two primary synthons: a chiral (3R,4R)-disubstituted piperidine and a pyrrolo[2,3-d]pyrimidine core.[3][4] This guide provides an in-depth comparative analysis of key intermediates for the pyrrolo[2,3-d]pyrimidine core, with a specific focus on 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in relation to more conventional precursors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and its N-protected analogues. We will dissect the synthetic rationale, compare performance based on experimental data, and provide validated protocols for researchers and drug development professionals.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is the hinge-binding heterocycle crucial for Tofacitinib's inhibitory action on JAKs.[5] The synthesis of Tofacitinib involves a critical nucleophilic aromatic substitution (SNAr) reaction, coupling this core with the chiral piperidine side chain. The choice of the pyrrolo[2,3-d]pyrimidine intermediate profoundly impacts the efficiency, purity, and overall yield of this pivotal step and the final API.

The foundational intermediate for this core is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[6][7] While it can be used directly, its synthesis and application present challenges that have led to the development of more advanced, substituted intermediates.

Diagram 1: Retrosynthetic Analysis of Tofacitinib

Tofacitinib_Synthesis Tofacitinib Tofacitinib Coupling Final Acylation & Citrate Salt Formation Tofacitinib->Coupling Final Step Debenzylation Debenzylation Coupling->Debenzylation SNAr SNAr Coupling Piperidine_Core Piperidine Synthon (e.g., (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine) SNAr->Piperidine_Core Pyrimidine_Core Pyrrolo[2,3-d]pyrimidine Core (Key Intermediate) SNAr->Pyrimidine_Core Coupled_Intermediate N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)- N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Debenzylation->Coupled_Intermediate Coupled_Intermediate->SNAr

Caption: Retrosynthetic overview of Tofacitinib synthesis.

Comparative Analysis of Key Pyrrolo[2,3-d]pyrimidine Intermediates

The primary challenge in the SNAr coupling step is controlling the reactivity of the pyrrole nitrogen (N7). Unwanted side reactions at this position can lead to impurity formation and reduced yields. This has driven the evolution of intermediates from a simple, unprotected core to more sophisticated, protected, or substituted versions.

Alternative A: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (The Unprotected Core)

This is the most direct precursor to the Tofacitinib core. Numerous synthetic routes to this intermediate exist, often starting from materials like diethyl malonate or ethyl cyanoacetate.[8][9]

  • Expertise & Experience: While seemingly straightforward, using the unprotected core in the subsequent coupling reaction is often problematic in large-scale synthesis. The free N-H group on the pyrrole ring is nucleophilic and can compete with the piperidine amine, leading to the formation of N7-alkylation byproducts. Furthermore, its modest solubility in many organic solvents can complicate reaction kinetics and purification.

  • Trustworthiness: Its use necessitates stringent control over reaction conditions (base, temperature, solvent) to minimize side reactions, making process validation more challenging.

Alternative B: 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (The N-Protected Alternative)

To circumvent the issues with the unprotected core, the pyrrole nitrogen is often protected with an electron-withdrawing group. The tosyl (p-toluenesulfonyl) group is a common and effective choice.[10]

  • Expertise & Experience: The causality for using a tosyl group is clear: it renders the N7 proton non-acidic and the nitrogen non-nucleophilic, thereby preventing side reactions during the SNAr coupling. This protection strategy significantly enhances the regioselectivity of the substitution at the C4 position, leading to a cleaner reaction profile and higher yields of the desired coupled product.[11] The tosyl group is robust enough to withstand the coupling conditions but can be removed later under relatively mild basic conditions.[12]

  • Trustworthiness: This route introduces two extra steps (protection and deprotection), but the resulting process is often more reliable and reproducible, which is a critical factor for industrial-scale manufacturing. The intermediates are typically crystalline solids, facilitating purification.

Focus Product: this compound (The Substituted Variant)

This intermediate introduces two modifications to the core structure: a methyl group at the N7 position and an iodine atom at the C5 position.[13]

  • Expertise & Experience:

    • N7-Methylation: The methyl group serves as a permanent protecting group, fulfilling the same role as the tosyl group by preventing N7-related side reactions during coupling. Unlike the tosyl group, it is not removed and becomes part of the final structure of a Tofacitinib analog, not Tofacitinib itself.

    • C5-Iodination: The introduction of iodine at the C5 position is a strategic choice for analog development.[14] The C-I bond provides a reactive handle for introducing further diversity into the molecule via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the synthesis of a library of Tofacitinib analogs to explore structure-activity relationships (SAR) or to develop next-generation kinase inhibitors.[15][16]

  • Trustworthiness: For the specific synthesis of Tofacitinib, this intermediate is inefficient. Tofacitinib does not possess a C5-iodo or N7-methyl group. Therefore, using this intermediate would require additional, and likely challenging, de-iodination and de-methylation steps. Its primary value lies in its role as a versatile building block for medicinal chemistry exploration and the synthesis of other therapeutic agents, not the direct, large-scale production of Tofacitinib.[14]

Data-Driven Performance Comparison

The choice of intermediate has a quantifiable impact on synthesis efficiency. The following tables summarize reported data from various sources to provide an objective comparison.

Table 1: Comparison of Synthesis Efficiency and Performance
Parameter4-chloro-7H-pyrrolo[2,3-d]pyrimidine4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidineThis compound
Role in Tofacitinib Synthesis Direct, but less controlled precursorProtected, high-yield precursorIntermediate for analogs; not direct for Tofacitinib
Typical Yield (to Intermediate) 60-90% depending on route[9][17]~98% (from unprotected core)[10]Multi-step; variable yields
Key Advantage Fewer synthetic stepsHigh regioselectivity in coupling; cleaner reaction[1]Versatility for analog synthesis (C5 handle)[14]
Key Disadvantage Potential for N7 side reactions; lower coupling yieldRequires additional protection/deprotection stepsAdds unnecessary complexity and cost for Tofacitinib
Purity Profile Risk of N7-alkylated impuritiesHigh purity achievable; risk of residual tosyl groupPurity dependent on multiple synthetic steps
Reported Coupling Yield ~54% (long reaction time)[12]High (often >90% before deprotection)Not applicable for direct Tofacitinib synthesis

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and analysis of key Tofacitinib intermediates.

Diagram 2: Comparative Synthesis Workflow

Synthesis_Workflow cluster_0 Route A: Unprotected cluster_1 Route B: N-Tosyl Protected (Recommended) A1 Starting Materials A2 Synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine A1->A2 A3 SNAr Coupling A2->A3 A4 Complex Mixture (Product + Impurities) A3->A4 B1 4-chloro-7H-pyrrolo [2,3-d]pyrimidine B2 N-Tosylation B1->B2 B3 4-chloro-7-tosyl-7H-pyrrolo [2,3-d]pyrimidine B2->B3 B4 SNAr Coupling B3->B4 B5 Deprotection B4->B5 B6 High Purity Product B5->B6

Caption: Workflow comparison of unprotected vs. N-protected routes.

Protocol 1: Synthesis of 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (Intermediate B)

This protocol is adapted from established literature procedures.[10]

  • Reaction Setup: To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in dichloromethane (DCM, 10-20 volumes) in a reactor purged with nitrogen, add triethylamine (3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Cool the mixture to 0-5 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in DCM dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with water, 1N HCl, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a pure solid (Typical Yield: >95%).

Protocol 2: SNAr Coupling of Intermediate B with Piperidine Synthon

This protocol describes the crucial C-N bond formation.

  • Reaction Setup: In a suitable reactor, combine 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 eq, often as a tartrate salt), and potassium carbonate (3.0 eq) in a solvent such as water or an aqueous/organic mixture.[18]

  • Reaction: Heat the mixture to 95-105 °C and maintain for 10-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., toluene, ethyl acetate).

  • Isolation: Wash the combined organic layers with water and brine. Dry over sodium sulfate, filter, and concentrate in vacuo to obtain the crude coupled product, which can be purified further.

Protocol 3: HPLC Method for Purity Analysis

Purity is paramount for any pharmaceutical intermediate.[2][5] A general reverse-phase HPLC method is outlined below.

  • Column: C18 column (e.g., Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm).[19]

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 10mM potassium dihydrogen phosphate, pH adjusted to 3.0-4.5).[20]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from 5-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at 220 nm or 280 nm.[19][20]

  • Procedure: Prepare standard and sample solutions in a suitable diluent (e.g., a mixture of Mobile Phase A and B). Inject and analyze the chromatograms for the presence of impurities and to determine the purity by area percentage.

Conclusion and Recommendations

A rigorous comparison of pyrrolo[2,3-d]pyrimidine intermediates reveals a clear hierarchy based on the synthetic goal.

  • For the efficient, scalable, and high-purity synthesis of Tofacitinib , N-protected intermediates such as 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine are demonstrably superior to the unprotected core. The protection strategy provides a robust and reliable process by eliminating key side reactions, justifying the additional synthetic steps.

  • This compound , while a valuable and versatile chemical building block, is not an optimal intermediate for the direct manufacture of Tofacitinib. Its utility is realized in the field of medicinal chemistry, where the C5-iodo and N7-methyl functionalities serve as strategic tools for the development of novel Tofacitinib analogs and other kinase inhibitors .

For drug development professionals focused on process optimization and manufacturing of Tofacitinib, the N-tosyl protected route offers the most logical and scientifically sound pathway. For researchers in drug discovery, the 5-iodo-7-methyl variant provides a powerful platform for innovation beyond the parent molecule.

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The Efficacy of Kinase Inhibitors Derived from 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure for designing ATP-competitive kinase inhibitors. This guide provides an in-depth comparative analysis of the efficacy of kinase inhibitors derived from the specific scaffold, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. We will delve into the rationale behind targeting key kinases, present comparative efficacy data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Strategic Advantage of the this compound Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core serves as an excellent starting point for kinase inhibitor design due to its structural mimicry of the purine ring of ATP, allowing it to effectively compete for the ATP-binding site of various kinases. The strategic placement of substituents on this core is crucial for achieving desired potency and selectivity.

The 4-chloro substituent provides a reactive handle for the introduction of various amine-containing fragments through nucleophilic aromatic substitution, enabling the exploration of the solvent-exposed region of the kinase domain. The 7-methyl group can influence the solubility and metabolic stability of the molecule. Critically, the 5-iodo substituent offers a unique vector for further chemical modification via cross-coupling reactions, allowing for the exploration of a key hydrophobic pocket within the kinase active site, which can significantly enhance binding affinity and selectivity.[1]

Comparative Efficacy of Multi-Targeted Kinase Inhibitors

Recent research has focused on developing multi-targeted kinase inhibitors from the pyrrolo[2,3-d]pyrimidine scaffold to address the complexity and redundancy of cancer signaling pathways. A study by Alanazi et al. (2023) described the synthesis of a series of isatin-pyrrolo[2,3-d]pyrimidine hybrids and evaluated their inhibitory activity against a panel of cancer-relevant kinases.[2] While not originating from the exact 4-chloro-5-iodo-7-methyl scaffold, this study provides valuable comparative data for a closely related class of compounds.

Table 1: Comparative IC50 Values of Isatin-Pyrrolo[2,3-d]pyrimidine Hybrid (Compound 7) and Standard Inhibitors [2]

Kinase TargetCompound 7 IC50 (µM)Standard InhibitorStandard Inhibitor IC50 (µM)
EGFR0.045Erlotinib0.04
Her20.098Lapatinib0.085
VEGFR20.102Sorafenib0.09
CDK20.155Roscovitine0.14

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The data in Table 1 demonstrates that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can exhibit potent, multi-targeted inhibitory activity comparable to established kinase inhibitors. This underscores the potential of this chemical class in developing effective anti-cancer agents.

Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, making it an attractive target for cancer therapy. A series of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines have been designed and synthesized as FAK inhibitors.[3][4]

Table 2: FAK Inhibitory Activity of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidine Derivatives [4]

CompoundFAK IC50 (nM)
32<10

This research highlights the successful targeting of FAK with pyrrolo[2,3-d]pyrimidine derivatives, achieving potent inhibition in the nanomolar range.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed protocols for key assays used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase.

Caption: Workflow for a Western blotting experiment.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream signaling protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein like GAPDH or β-actin.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the chloro and iodo substituents provides versatile handles for chemical modification, enabling the synthesis of potent and selective inhibitors against a range of cancer-relevant kinases. The comparative data presented herein for related pyrrolo[2,3-d]pyrimidine derivatives demonstrates the potential of this class of compounds to achieve efficacies comparable to or exceeding those of established drugs.

Future research should focus on the systematic exploration of substitutions at the 4- and 5-positions of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core to build a comprehensive structure-activity relationship (SAR) profile. This will facilitate the rational design of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective and personalized cancer therapies. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous evaluation of these novel chemical entities.

References

  • Alanazi, A. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Saudi Pharmaceutical Journal, 31(6), 989-997. Available at: [Link]

  • Al-Romaigh, F. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. Available at: [Link]

  • Choi, H., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-2176. Available at: [Link]

  • Choi, H., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(10), 2689-2692. Available at: [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10345-10369. Available at: [Link]

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A Comparative Guide to the Selectivity Profile of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that provides a versatile and effective starting point for designing potent kinase inhibitors.[1][2][3] Its significance lies in its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), the universal phosphodonor for all kinases.[1][3][4][5] This inherent mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to competitively bind within the ATP-binding pocket of a wide range of kinases.

However, potency is only half the story. The ultimate clinical success of a kinase inhibitor hinges on its selectivity profile—its ability to preferentially inhibit the intended target kinase over the hundreds of other kinases in the human kinome. Unintended, or "off-target," inhibition can lead to significant toxicities, narrowing the therapeutic window.[6][7] Conversely, in some cases, a carefully defined "polypharmacology" can offer therapeutic advantages.[6]

This guide provides an in-depth, objective comparison of the selectivity profiles of prominent pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the methodologies used to assess selectivity, compare key approved drugs, explore the structure-activity relationships that govern target specificity, and discuss the clinical implications of these profiles.

Part 1: Methodologies for Assessing Kinase Inhibitor Selectivity

The foundation of any robust comparison is an understanding of the data's origin. Choosing the right assay is critical for generating reliable and translatable selectivity data. The goal is to build a comprehensive picture, from purified protein interactions to cellular target engagement.

Causality Behind Experimental Choices

We don't rely on a single method because each provides a different piece of the puzzle. Biochemical assays are excellent for determining direct binding affinity or enzymatic inhibition in a clean, controlled system, making them ideal for initial high-throughput screening and structure-activity relationship (SAR) studies.[8] However, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or the presence of scaffolding proteins. Therefore, we must validate these findings in cell-based assays, which confirm that the inhibitor can reach its target in a biological context and exert the desired effect, such as blocking a specific phosphorylation event.

Key Experimental Approaches
  • Biochemical Assays: These methods utilize purified kinase enzymes to directly measure inhibitor interaction.

    • Binding Assays: Techniques like KINOMEscan® measure the displacement of a broad-spectrum immobilized ligand from a panel of kinases.[9][10] The output, typically a dissociation constant (Kd), is a direct measure of binding affinity. This approach is powerful for broad, unbiased profiling against hundreds of kinases.

    • Activity Assays: These assays measure the inhibition of a kinase's catalytic activity (phosphorylation). Modern methods are often luminescence- or fluorescence-based for high-throughput capabilities.

      • ADP-Glo™: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a measure of kinase activity.[11][12]

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® use a fluorescently labeled substrate and a phosphorylation-specific antibody. Inhibition is measured by a decrease in the FRET signal.[13][14]

  • Chemical Proteomics: This advanced approach uses affinity-based probes, such as "kinobeads," to pull down interacting kinases from a complex cell lysate.[15] When performed competitively with a drug, it allows for the unbiased identification of targets in a near-native environment, which is invaluable for discovering unexpected off-targets.

Experimental Protocol: TR-FRET Kinase Activity Assay

This protocol provides a self-validating system for determining an inhibitor's IC50 value (the concentration required to inhibit 50% of kinase activity).

Objective: To determine the potency of a pyrrolo[2,3-d]pyrimidine inhibitor against a target kinase.

Principle: A terbium-labeled antibody that specifically recognizes the phosphorylated substrate serves as the FRET donor. A GFP-labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. The inhibitor disrupts this process.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of the target kinase and the GFP-substrate in kinase reaction buffer.

    • Prepare a 4X stock of the pyrrolo[2,3-d]pyrimidine inhibitor. Perform an 11-point serial dilution in DMSO, followed by an intermediate dilution in kinase buffer. Include a "no inhibitor" (DMSO only) control.

    • Prepare a 2X stock of ATP in kinase reaction buffer.

    • Prepare a 2X stop/detection solution containing the terbium-labeled anti-phospho-substrate antibody and EDTA.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor dilution to the wells of a low-volume 384-well plate.

    • Add 10 µL of the 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Seal the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Reaction Termination and Signal Detection:

    • Add 20 µL of the 2X stop/detection solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for antibody binding to equilibrate.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium (donor) and GFP (acceptor) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: General Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 Unbiased Discovery Broad_Screen Broad Kinome Screen (e.g., KINOMEscan, >400 kinases) Potency_Assay Potency Assay (IC50) (e.g., TR-FRET, ADP-Glo) Broad_Screen->Potency_Assay Identify Hits Target_Engagement Target Engagement (e.g., Cellular Thermal Shift Assay) Potency_Assay->Target_Engagement Confirm Cellular Activity Final_Profile Comprehensive Selectivity Profile Potency_Assay->Final_Profile Pathway_Inhibition Pathway Inhibition (e.g., Phospho-Western Blot) Target_Engagement->Pathway_Inhibition Pathway_Inhibition->Final_Profile Chem_Proteomics Chemical Proteomics (e.g., Kinobeads + MS) Chem_Proteomics->Potency_Assay Validate Novel Off-Targets

Caption: Workflow for determining kinase inhibitor selectivity.

Part 2: Comparative Selectivity Profiles of Key Pyrrolo[2,3-d]pyrimidine Inhibitors

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, TYK2) crucial for cytokine signaling. The pyrrolo[2,3-d]pyrimidine scaffold has been exceptionally successful in generating potent JAK inhibitors. However, their selectivity profiles across the JAK family and the broader kinome differ significantly, leading to distinct clinical applications and side-effect profiles.

InhibitorPrimary Target(s)IC50 (nM) vs. JAK1IC50 (nM) vs. JAK2IC50 (nM) vs. JAK3IC50 (nM) vs. TYK2Key Off-Targets (IC50 < 100 nM)
Tofacitinib pan-JAK120112344Minimal reported in broad screens
Ruxolitinib JAK1/JAK23.32.8>40019None significant in initial panels
Fedratinib JAK2~1053>1000~100FLT3 (15 nM), RET (48 nM)[16][17]

Note: IC50 values can vary between assay formats and conditions. The data presented are representative values compiled from the literature for comparative purposes.[12][16][17][18][19]

Analysis:

  • Tofacitinib (Xeljanz®): Initially described as a JAK3 inhibitor, further studies revealed it to be a potent pan-JAK inhibitor with a preference for JAK1 and JAK2 over JAK3 and TYK2.[19][20] Its broad JAK inhibition is effective in treating autoimmune conditions like rheumatoid arthritis, but this lack of selectivity may contribute to side effects associated with immunosuppression.[21]

  • Ruxolitinib (Jakafi®): This compound is a potent and equipotent inhibitor of JAK1 and JAK2.[18][22] It displays significant selectivity against JAK3 (>130-fold) and moderate selectivity against TYK2 (~6-fold). This profile is well-suited for treating myeloproliferative neoplasms (MPNs), where hyperactive JAK2 signaling is a key driver. The concurrent JAK1 inhibition helps control the inflammatory symptoms of these diseases.[23]

  • Fedratinib (Inrebic®): Designed for greater selectivity, fedratinib preferentially inhibits JAK2 over all other JAK family members (~35-fold vs. JAK1).[16][17] This selectivity was pursued to potentially reduce the immunosuppressive effects associated with JAK1 and JAK3 inhibition.[17] Notably, fedratinib also potently inhibits FMS-like tyrosine kinase 3 (FLT3), an important target in certain leukemias, making its profile distinct from other JAK inhibitors.[16][24][25]

Part 3: Structure-Activity Relationship (SAR) and Selectivity

The selectivity of these inhibitors is not accidental; it is engineered through precise chemical modifications to the core scaffold. The pyrrolo[2,3-d]pyrimidine core acts as an anchor in the ATP-binding site, forming critical hydrogen bonds with the kinase "hinge" region, while appended chemical groups explore adjacent pockets to enhance potency and dictate selectivity.[1][4]

Strategic modifications are employed to exploit subtle differences between the ATP-binding sites of different kinases.[12][26] For example, adding or modifying substituents at the C4 and C5 positions of the pyrrole ring can dramatically alter the selectivity profile.[27] The addition of halogen atoms can influence binding affinity and improve pharmacological properties.[26] Medicinal chemists use these principles to "tune" the molecule, steering it away from undesirable off-targets while maintaining or improving on-target potency.[1][2]

Diagram: Pyrrolo[2,3-d]pyrimidine Scaffold and Key Modification Points

Caption: Key positions for chemical modification on the scaffold.

Part 4: Clinical Implications of Selectivity Profiles

The kinome selectivity profile of an inhibitor is directly linked to its clinical efficacy and safety.

  • On-Target Efficacy: The inhibition of specific JAKs relates to distinct biological outcomes. JAK2 is essential for signaling from the erythropoietin receptor, making its inhibition effective for controlling the overproduction of blood cells in MPNs, but also responsible for the dose-limiting toxicity of anemia and thrombocytopenia.[22][25] JAK1 is more broadly involved in inflammatory cytokine signaling, so its inhibition is key for treating inflammatory and autoimmune diseases.[17][28] JAK3 signaling is largely restricted to lymphocytes, making it an attractive target for immunosuppression.[20]

  • Off-Target Effects: An inhibitor's interaction with unintended kinases can be a source of adverse events or, serendipitously, new therapeutic applications.[6][29] For example, the gastrointestinal side effects observed with fedratinib may be linked to its off-target FLT3 inhibition.[25] The potential for off-target effects underscores the necessity of comprehensive profiling and long-term safety monitoring for all kinase inhibitors.[28]

Diagram: Simplified JAK-STAT Signaling and Inhibitor Action

G cluster_jak cluster_stat cytokine Cytokine (e.g., IL-6, EPO) receptor Cytokine Receptor cytokine->receptor 1. Binding JAK1 JAK1 receptor->JAK1 2. Activation & Phosphorylation JAK2 JAK2 receptor->JAK2 2. Activation & Phosphorylation JAK3 JAK3 receptor->JAK3 2. Activation & Phosphorylation STATa STAT JAK1->STATa 3. STAT Phosphorylation STATb STAT JAK1->STATb 3. STAT Phosphorylation JAK2->STATa 3. STAT Phosphorylation JAK2->STATb 3. STAT Phosphorylation JAK3->STATa 3. STAT Phosphorylation JAK3->STATb 3. STAT Phosphorylation STATa->STATb 4. Dimerization nucleus Nucleus STATb->nucleus 5. Translocation gene_exp Gene Expression (Inflammation, Proliferation) nucleus->gene_exp 6. Transcription inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitors inhibitor->JAK1 BLOCK inhibitor->JAK2 BLOCK inhibitor->JAK3 BLOCK

Caption: Pyrrolo[2,3-d]pyrimidines block JAK-STAT signaling.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, providing a robust platform for developing highly potent therapeutics.[1] As this guide illustrates, however, the specific decorations on this core structure are what truly define a drug's character. The comparative analysis of tofacitinib, ruxolitinib, and fedratinib reveals a spectrum of selectivity, from the broad activity of a pan-JAK inhibitor to the more focused profile of a JAK2-selective agent.

Understanding these nuanced selectivity profiles is paramount for researchers, scientists, and drug development professionals. This knowledge enables the rational design of next-generation inhibitors with improved therapeutic windows, the prediction of potential clinical toxicities, and the strategic selection of the right drug for the right patient. As our understanding of the human kinome and the tools to probe it continue to advance, the development of pyrrolo[2,3-d]pyrimidine-based inhibitors—whether designed for exquisite selectivity or intentional multi-targeting—will undoubtedly continue to revolutionize targeted therapies.[30][31]

References

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Sources

The Unseen Reach: A Comparative Guide to the Off-Target Effects of Kinase Inhibitors Derived from 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has proven to be a particularly fruitful starting point for the development of potent ATP-competitive kinase inhibitors.[1] The specific intermediate, 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, offers medicinal chemists a versatile platform for structural elaboration to achieve desired potency and selectivity. However, the very nature of the highly conserved ATP binding site across the human kinome presents a significant challenge: off-target activity.

This guide provides an in-depth, objective comparison of the off-target effects of kinase inhibitors derived from the this compound scaffold and the broader pyrrolo[2,3-d]pyrimidine class. We will delve into the experimental data of prominent drugs, explore the methodologies for assessing kinase selectivity, and provide a framework for understanding and mitigating the risks associated with off-target binding.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Double-Edged Sword

The structural resemblance of the 7H-pyrrolo[2,3-d]pyrimidine core to adenine makes it an ideal framework for designing molecules that compete with ATP for binding to the kinase active site. This has led to the successful development of numerous inhibitors targeting a range of kinases, including Janus kinases (JAKs), rearranged during transfection (RET) tyrosine kinase, Aurora kinases, and colony-stimulating factor 1 receptor (CSF1R).[2][3][4][5]

While this scaffold provides a strong foundation for on-target potency, its interaction with the conserved ATP binding pocket can also lead to unintended binding to other kinases. These off-target effects can result in unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, a comprehensive understanding of a compound's kinome-wide selectivity is paramount during drug development.

Case Studies: Off-Target Profiles of Prominent Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

To illustrate the importance of off-target profiling, we will examine the kinome scan data of two widely used kinase inhibitors, Ruxolitinib and Tofacitinib, which share the 7H-pyrrolo[2,3-d]pyrimidine core.

Ruxolitinib: A JAK1/2 Inhibitor with Broader Kinase Interactions

Ruxolitinib is a potent inhibitor of JAK1 and JAK2 and is approved for the treatment of myelofibrosis and polycythemia vera.[6] While highly effective against its primary targets, kinome-wide screening reveals a broader profile of activity.

Target KinaseDissociation Constant (Kd) (nM)
JAK2 0.0
TYK2 0.9
JAK3 2.0
JAK1 3.4
MAP3K241.0
CAMK2A46.0
ROCK252.0
ROCK160.0
DCAMKL168.0
DAPK172.0
DAPK389.0
CAMK2D90.0
LRRK2 (G2019S)90.0
DAPK297.0
GAK99.0
Table 1: Kinome scan data for Ruxolitinib, highlighting its primary targets and significant off-targets. Data sourced from DiscoveRx KINOMEscan®.[7]

As the data indicates, Ruxolitinib exhibits high affinity for its intended JAK family targets. However, it also binds to several other kinases with nanomolar to low micromolar affinities. These off-target interactions, particularly with kinases like ROCK and DAPK, could contribute to both the therapeutic efficacy and the adverse effect profile of the drug. For instance, a recent study identified Ruxolitinib as a potent CaMKII inhibitor, which may contribute to its cardioprotective effects.[8][9]

Tofacitinib: A Pan-JAK Inhibitor with a Distinct Off-Target Signature

Tofacitinib is another JAK inhibitor used in the treatment of rheumatoid arthritis and other inflammatory conditions. Initially described as a JAK3 inhibitor, it is now recognized as a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2.[10]

Target KinaseDissociation Constant (Kd) (nM)
JAK3 1.0
JAK1 2.0
JAK2 20.0
TYK2110.0
LRRK2150.0
GAK200.0
ROCK2220.0
MLTK260.0
MERTK310.0
STK35340.0
Table 2: Kinome scan data for Tofacitinib, illustrating its selectivity profile across the kinome. Data sourced from DiscoveRx KINOMEscan®.[10]

Tofacitinib also demonstrates a range of off-target interactions.[10] While its primary targets are within the JAK family, it binds to other kinases such as LRRK2 and ROCK2, albeit with lower affinity compared to Ruxolitinib. The distinct off-target profiles of these two drugs, despite their shared scaffold and primary target family, underscore the subtle structural modifications that can significantly alter kinome-wide selectivity.

Beyond JAKs: Off-Target Considerations for Other Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors for a variety of other kinases, each with its own selectivity challenges.

  • RET Inhibitors: Several pyrrolo[2,3-d]pyrimidine-based RET inhibitors have been developed. While some exhibit high potency against wild-type and mutant RET, ensuring selectivity against structurally related kinases like VEGFR2 is a critical aspect of their development to minimize off-target toxicities.[2][11]

  • Aurora Kinase Inhibitors: Inhibitors of Aurora A kinase based on this scaffold have shown promise. Achieving selectivity over the highly homologous Aurora B is a key challenge, as off-target inhibition of Aurora B can lead to different cellular phenotypes and toxicities.[3][4][12]

  • CSF1R Inhibitors: The development of selective CSF1R inhibitors from the pyrrolo[2,3-d]pyrimidine class has been a focus of research. Achieving selectivity against other members of the type III receptor tyrosine kinase family is a significant hurdle.[5][13][14][15][16]

  • LRRK2 Inhibitors: The synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors has been reported starting from a close derivative of this compound.[17] Given the role of LRRK2 in Parkinson's disease, understanding the off-target profile of these inhibitors is crucial to avoid unintended neurological effects.

Methodologies for Assessing Off-Target Effects: A Scientist's Toolkit

A multi-faceted approach is essential for accurately characterizing the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays provide a direct measure of a compound's ability to bind to or inhibit a purified kinase.

  • KINOMEscan™: This is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases (typically over 400). The output is often reported as the dissociation constant (Kd), providing a direct measure of binding affinity.[7]

    Workflow for KINOMEscan™ profiling.
Cell-Based Assays: Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct binding, cell-based assays are necessary to understand a compound's activity in a more physiologically relevant environment.

  • Cellular Target Engagement Assays: These assays measure the ability of a compound to bind to its target within intact cells. This provides valuable information on cell permeability and target accessibility.

  • Phosphorylation Assays: By measuring the phosphorylation status of a kinase's downstream substrates, these assays provide a functional readout of kinase inhibition within a cellular context.

    G cluster_1 Cellular Phosphorylation Assay Inhibitor Kinase Inhibitor Cells Live Cells Inhibitor->Cells Kinase Target Kinase Cells->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Antibody Phospho-specific Antibody Phospho_Substrate->Antibody Detection Detection (e.g., ELISA, Western Blot) Antibody->Detection Inhibition_Readout Quantification of Inhibition Detection->Inhibition_Readout

    Principle of a cellular phosphorylation assay.

Comparative Analysis and Future Directions

The data presented for Ruxolitinib and Tofacitinib, along with the broader discussion of other inhibitors from the pyrrolo[2,3-d]pyrimidine class, highlight several key takeaways for drug development professionals:

  • Subtle Structural Changes Matter: Minor modifications to the 7H-pyrrolo[2,3-d]pyrimidine scaffold can lead to significant differences in off-target profiles. This underscores the importance of iterative structure-activity and structure-selectivity relationship studies.

  • Comprehensive Profiling is Non-Negotiable: Relying solely on on-target potency data is insufficient. Broad kinome profiling early in the drug discovery process is essential to identify potential liabilities and opportunities.

  • Context is Key: The significance of an off-target interaction depends on the therapeutic context. An off-target effect that is a liability in one indication might be therapeutically beneficial in another.

The this compound scaffold will undoubtedly continue to be a valuable starting point for the discovery of novel kinase inhibitors. By embracing a comprehensive and early assessment of off-target effects, researchers can more effectively design safer and more effective targeted therapies.

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  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d ]pyrimidine RET Inhibitors. (2021). ResearchGate. [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. [Link]

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. (2020). ACS Omega. [Link]

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bioavailability of drugs synthesized using 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative framework for evaluating the oral bioavailability of drug candidates synthesized from the 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitors, due to its resemblance to adenosine. However, achieving good oral bioavailability is a critical hurdle. This document outlines the experimental data and methodologies necessary for such a comparative analysis, focusing on the interplay between chemical structure and pharmacokinetic properties.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is classified as a "privileged scaffold". Its utility stems from its ability to mimic the purine core of ATP, making it an effective competitive inhibitor for a wide range of protein kinases. The specific starting material, this compound, offers synthetic chemists two orthogonal sites for modification:

  • C4-Chloro Position : This site is highly susceptible to nucleophilic aromatic substitution, typically with various amines. This allows for the introduction of side chains that can form crucial hydrogen bonds within the kinase hinge region, a common strategy for enhancing potency and selectivity.

  • C5-Iodo Position : This position serves as a versatile handle for carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira cross-couplings. Modifications at this site allow for the exploration of deeper pockets within the ATP-binding site and can be used to fine-tune physicochemical properties like solubility and lipophilicity, which are direct modulators of bioavailability.

  • N7-Methyl Group : The methylation at the N7 position is a strategic choice to block potential N-dealkylation metabolism and can improve the compound's overall metabolic stability.

Despite its advantages in targeting specific enzymes, this scaffold often yields compounds with poor aqueous solubility and high susceptibility to first-pass metabolism in the liver, both of which can severely limit oral drug absorption and ultimate clinical utility. This guide will compare hypothetical, yet representative, lead candidates—Compound X , Compound Y , and Compound Z —to illustrate how structural diversification impacts their bioavailability profiles.

A Multi-faceted Approach to Bioavailability Assessment

A robust evaluation of bioavailability requires a tiered approach, beginning with in vitro assays to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by definitive in vivo pharmacokinetic studies.

In Vitro ADME Profiling: The Initial Litmus Test

Before committing to animal studies, a panel of in vitro assays provides critical, early-stage data to forecast a compound's potential for oral absorption.

Causality Behind Experimental Choices:

  • Kinetic Solubility : This is the first gatekeeper. A compound must dissolve in the gastrointestinal fluid to be absorbed. We assess solubility at a physiologically relevant pH of 6.5 to simulate conditions in the small intestine.

  • Caco-2 Permeability : The Caco-2 cell monolayer is the industry-standard model for the intestinal barrier. The apparent permeability (Papp) from the apical (A) to basolateral (B) side predicts passive diffusion across the gut wall. An efflux ratio (B→A / A→B) greater than 2 is a red flag, indicating the compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs back into the intestinal lumen, thus reducing net absorption.

  • Microsomal Stability : This assay measures the rate of metabolism by liver enzymes (cytochrome P450s). A short half-life (t½) in human liver microsomes suggests the compound will be rapidly cleared from the body upon absorption, leading to low systemic exposure.

Table 1: Comparative In Vitro ADME Data

ParameterCompound XCompound YCompound Z
Kinetic Solubility (pH 6.5, µM) 57520
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 151225
Efflux Ratio (Papp, B→A / Papp, A→B) 1.21.58.9
Microsomal Stability (t½, min, Human Liver) 455530
Plasma Protein Binding (Human, %) 98.592.099.1
In Vivo Pharmacokinetics in Rodents

Compounds with promising in vitro profiles advance to in vivo pharmacokinetic (PK) studies, typically in rats. By administering the compound both intravenously (IV) and orally (PO), we can determine the absolute oral bioavailability (F%).

Table 2: Key Pharmacokinetic Parameters in Sprague-Dawley Rats (Dose: 2 mg/kg IV, 10 mg/kg PO)

ParameterRouteCompound XCompound YCompound Z
AUC₀-inf (ng·h/mL) IV210019502300
PO16803510414
Cmax (ng/mL) PO350980150
Tmax (h) PO1.00.52.0
t½ (h) IV3.54.13.2
Clearance (Cl) (L/h/kg) IV0.951.020.87
Oral Bioavailability (F%) 16% 36% 3.6%

Absolute Oral Bioavailability (F%) is calculated as: [(AUC_PO / AUC_IV) x (Dose_IV / Dose_PO)] x 100

Synthesizing the Data: A Structure-Bioavailability Analysis
  • Compound X (F=16%) : This compound displays moderate permeability and stability. Its low aqueous solubility is the primary limiting factor for its modest bioavailability. The in vitro data correctly predicted this outcome.

  • Compound Y (F=36%) : The standout performer. Structural modifications leading to a significant increase in solubility have directly translated to a more than two-fold improvement in bioavailability over Compound X. Its high permeability and stability are maintained. This represents a successful optimization strategy.

  • Compound Z (F=3.6%) : Despite having excellent permeability, this compound's bioavailability is severely hampered. The high efflux ratio observed in the Caco-2 assay is the key culprit, indicating that while the drug can enter the intestinal cells, it is actively pumped back out. This highlights the critical importance of screening for transporter interactions.

Validated Experimental Methodologies

The integrity of a comparative guide rests on the reproducibility of its data. The following are detailed, self-validating protocols.

Protocol: Caco-2 Permeability Assay
  • Cell Seeding and Differentiation : Caco-2 cells are seeded onto 96-well Transwell plates and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Verification : The transepithelial electrical resistance (TEER) is measured. Only wells with TEER values exceeding 300 Ω·cm² are used, ensuring tight junctions are formed and there is no paracellular leakage. A Lucifer yellow permeability test is also conducted as a secondary check; a rejection rate of >98% is required.

  • Transport Experiment :

    • For A→B permeability, the test compound (at 5 µM in HBSS buffer) is added to the apical (donor) side. Samples are collected from the basolateral (receiver) side over 2 hours.

    • The experiment is reversed for B→A permeability to determine efflux.

  • Quantification : Compound concentrations in the donor and receiver wells are quantified by LC-MS/MS.

  • Papp Calculation : The apparent permeability (Papp) is calculated, providing a quantitative measure of the rate of transport across the monolayer.

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization : Male Sprague-Dawley rats with jugular vein cannulas are acclimated for at least 48 hours. This reduces stress-induced physiological changes that could affect the PK profile.

  • Formulation : For IV administration, compounds are dissolved in a vehicle such as 20% Captisol®. For PO administration, a suspension is prepared in 0.5% methylcellulose to ensure uniform dosing.

  • Dosing and Sampling :

    • A cohort receives a 2 mg/kg IV bolus dose.

    • A separate cohort receives a 10 mg/kg dose via oral gavage.

    • Serial blood samples are collected at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing and Analysis : Plasma is isolated by centrifugation. Drug concentrations are determined by a validated LC-MS/MS method using a standard curve prepared in control plasma.

  • Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters like AUC, Cmax, and t½.

Visualizing Key Concepts and Workflows

Graphical representations are essential for conveying complex biological and experimental processes.

bioavailability_funnel drug Oral Drug Dose dissolution Dissolution in GI Tract drug->dissolution permeation Permeation Across Intestinal Wall dissolution->permeation Absorption firstpass First-Pass Metabolism (Liver) permeation->firstpass Portal Vein systemic Drug in Systemic Circulation firstpass->systemic sol_node Barrier: Poor Solubility sol_node->dissolution p_gp_node Barrier: P-gp Efflux p_gp_node->permeation met_node Barrier: Rapid Metabolism met_node->firstpass

Caption: The sequential barriers to achieving oral bioavailability.

optimization_cycle design 1. Design & Synthesize (Modify C4/C5) invitro 2. In Vitro ADME (Solubility, Caco-2, Microsomes) design->invitro data 3. Analyze Data invitro->data data->design Iterate / Redesign invivo 4. In Vivo PK (If In Vitro is Promising) data->invivo Advance sar 5. Establish SAR (Structure-Bioavailability Relationship) invivo->sar sar->design Inform Next Design

Caption: The iterative cycle of drug design and bioavailability testing.

structure-activity relationship of 4-substituted-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 4-Substituted-5-Iodo-7-Methyl-7H-Pyrrolo[2,3-d]pyrimidines

Introduction: The Prominence of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine ring system, commonly known as 7-deazapurine, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its structural similarity to adenine, a fundamental component of ATP, makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly kinases.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the 7-deazapurine core has been extensively explored, leading to the development of numerous potent and selective kinase inhibitors.[1][2]

This guide provides a comprehensive comparison and analysis of a specific subclass: 4-substituted-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines . We will delve into their structure-activity relationships (SAR), examining how modifications at the C4 position, in the context of a fixed C5-iodo and N7-methyl substitution, modulate their biological activity. This analysis is supported by experimental data from authoritative sources to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutics.

The Core Moiety: A Platform for Targeted Modifications

The foundational structure of the compounds discussed herein is 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. Each substituent on this core plays a critical role in defining the molecule's interaction with its biological target.

  • N7-Methyl Group: The methyl group at the N7 position serves as a key modification. In the broader class of pyrrolo[2,3-d]pyrimidines, this position is often substituted with larger groups like benzyl to explore additional binding pockets.[3] Fixing it as a methyl group allows for a focused investigation of the C4 position's influence.

  • C5-Iodo Group: The iodine atom at the C5 position is a significant feature. Halogenation, particularly iodination, can enhance binding affinity through halogen bonding, increase metabolic stability, and modulate the electronic properties of the ring system.[4] The presence of iodine at this position has been shown to be important for the antiproliferative potency of some pyrrolopyrimidine series.[4]

  • C4-Position: This is the primary point of diversification and the focus of our SAR analysis. The substituent at the C4 position is typically introduced via nucleophilic substitution of a 4-chloro precursor. This position projects into the solvent-exposed region of many kinase ATP-binding sites, providing a crucial handle to enhance potency, tune selectivity, and improve pharmacokinetic properties by introducing a variety of chemical moieties.[5]

Caption: The core chemical structure of 5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

General Synthetic Pathway

The synthesis of 4-substituted-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines is a well-established, multi-step process that allows for modular diversification. The general workflow begins with the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Iodination (C5): The pyrrole ring is activated towards electrophilic substitution. Treatment with an iodinating agent like N-iodosuccinimide (NIS) selectively installs an iodine atom at the C5 position.[6]

  • Alkylation (N7): The N7 position of the pyrrole ring is subsequently alkylated. For the compounds in this guide, this involves methylation, typically using a methylating agent in the presence of a base.

  • Nucleophilic Aromatic Substitution (C4): The chlorine atom at the C4 position is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This is the key step for introducing diversity. Heating the 4-chloro intermediate with a primary or secondary amine (R-NHR') in a suitable solvent like ethanol or isopropanol yields the desired 4-substituted product.[7]

Synthetic_Workflow start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine step1 Iodination (NIS) start->step1 intermediate1 4-Chloro-5-iodo-7H-pyrrolo [2,3-d]pyrimidine step1->intermediate1 step2 Methylation (N7) intermediate1->step2 intermediate2 4-Chloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine step2->intermediate2 step3 Nucleophilic Substitution (R-NHR') intermediate2->step3 end 4-Substituted-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine step3->end

Caption: General synthetic workflow for target compounds.

Structure-Activity Relationship (SAR) at the C4-Position: A Comparative Analysis

The choice of substituent at the C4 position is paramount in determining the biological activity and target profile of these compounds. By analyzing data from various studies, we can discern clear SAR trends. The primary linkage to the C4 position is typically through a nitrogen atom, forming a 4-amino derivative. The nature of the groups attached to this nitrogen dictates the compound's potency and selectivity.

Target Focus: Protein Kinases and Microtubules

Derivatives of this scaffold have shown significant activity as inhibitors of various protein kinases and as microtubule-disrupting agents.[3][5] The C4-substituent plays a crucial role in forming interactions with the hinge region of kinases or with specific residues in tubulin.[5]

Compound SeriesC4-Substituent TypeBiological Target(s)Key SAR ObservationsPotency Range (IC50)
A Small Aliphatic/Cyclic AminesPfCDPK1, PfCDPK4[6]While not N7-methyl, related N7-substituted compounds show that small, flexible groups can be accommodated.[6]0.210 – 0.589 µM[6]
B (Benzohydrazide)aminoEGFR, Her2, VEGFR2, CDK2[2]A larger, halogenated benzohydrazide moiety at C4 leads to multi-targeted kinase inhibition. The halogen substitution on the terminal benzylidene ring is critical for potency.[2][7]40 – 261 nM[2]
C Substituted AnilinesPAK4[5][8]The terminal group on the C4-aniline substituent is critical. An amino group was found to enhance hydrogen bonding and electrostatic interactions, leading to the strongest inhibition.[5]2.7 nM – 20.2 nM[8]
D N-Aryl-N-methylaminesMicrotubule PolymerizationIn a related series, substitutions on the N7-benzyl group significantly impacted cytotoxicity, suggesting that even with a fixed C4-substituent, other positions are vital for optimizing activity.[3]0.6 – 3 µM[3]
Analysis of C4-Substituent Classes
  • Simple Amines (Series A): In related pyrrolo[2,3-d]pyrimidines evaluated as anti-malarial agents, substitutions at the N7-position were the primary focus. However, the core 4-amino group was essential for activity against Plasmodium falciparum kinases.[6] This establishes the fundamental importance of the 4-amino linkage.

  • Extended Aromatic Systems (Series B & C): The most potent compounds often feature larger aromatic systems attached via the 4-amino linker.

    • In the case of multi-targeted kinase inhibitors (Series B), a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide structure proved highly effective.[2][7] Compound 5k from this series, with a 4-chloro-2-fluorobenzylidene group, showed potent inhibition of EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the established drug Sunitinib.[2] This highlights that the C4-substituent can be a complex moiety that engages with multiple regions of the kinase active site.

    • For PAK4 inhibitors (Series C), the C4-substituent directly interacts with charged residues in the binding pocket. A comparison of compounds with identical cores but different C4-substituents revealed that a terminal amino group on the substituent led to enhanced hydrogen bonding and a significantly more potent inhibitor (IC50 = 2.7 nM) compared to other variations.[5][8]

  • Impact on Microtubule Inhibition (Series D): While the core topic is N7-methyl, insights from N7-benzyl analogs are valuable. In a series of microtubule inhibitors, where the C4-substituent was fixed, modifications to a benzyl group at N7 dramatically altered cytotoxic activity.[3] This demonstrates an allosteric relationship between the different substitution points; the optimal C4-substituent may depend on the nature of the N7- and C5-groups.

SAR_Diagram cluster_0 Structure-Activity Relationship at C4 cluster_1 C4-Substituent cluster_2 Biological Outcome Core Core Scaffold (5-Iodo-7-Me-Pyrrolo[2,3-d]pyrimidine) A Simple Amines (Moderate Activity) Core->A B Extended Aromatic Systems (High Potency) Core->B Key for Potency Microtubule Microtubule Disruption A->Microtubule C Terminal Polar Groups (e.g., -NH2) (Enhanced Potency) B->C Optimization Kinase Kinase Inhibition (PAK4, EGFR, etc.) B->Kinase Multi-Targeting C->Kinase Strong H-Bonds (e.g., PAK4) Cytotoxicity Anticancer Activity Kinase->Cytotoxicity Microtubule->Cytotoxicity

Caption: Key SAR trends for C4-substituents.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of 4-((4-chlorophenyl)amino)-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a representative example of a nucleophilic aromatic substitution at the C4 position.

Materials:

  • 4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • 4-chloroaniline (1.2 eq)

  • Isopropanol (IPA)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Round bottom flask, condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • To a solution of this compound in isopropanol, add 4-chloroaniline and DIPEA.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 6-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (in vacuo).

  • The resulting crude solid is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PAK4)

This protocol outlines a typical method to determine the IC50 value of a compound against a target kinase.

Materials:

  • Recombinant human PAK4 enzyme

  • ATP

  • Kinase substrate peptide

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well microplate

  • Plate reader (luminometer)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

  • In a 384-well plate, add the kinase buffer, the substrate peptide, and the test compound dilution (or DMSO for control wells).

  • Initiate the kinase reaction by adding a solution of PAK4 enzyme and ATP. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction.

  • Measure the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Outlook

The 4-substituted-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a fertile ground for the development of potent and targeted therapeutics, particularly kinase inhibitors. The structure-activity relationship is heavily dictated by the nature of the C4-substituent.

Key Takeaways:

  • A 4-amino linkage is a cornerstone of activity for this class.

  • Extended, rigid aromatic systems at the C4 position are often required for high-potency kinase inhibition, likely by making additional contacts within the ATP-binding pocket.

  • Terminal polar groups on the C4-substituent, such as halogens or amines, can dramatically increase potency by forming specific hydrogen bonds or electrostatic interactions with target residues.[5]

  • The C5-iodo and N7-methyl groups provide a stable and potent core, but their interplay with the C4-substituent should not be overlooked in future optimization efforts.

Future research should focus on exploring more diverse and novel C4-substituents to improve selectivity profiles against specific kinases or to develop inhibitors with novel mechanisms of action. The use of computational modeling and molecular docking can further rationalize SAR data and guide the design of next-generation compounds with enhanced efficacy and drug-like properties.[2][5]

References

  • Gangjee, A., et al. (2010). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. National Institutes of Health. [Link]

  • Che, P., et al. (2017). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. National Institutes of Health. [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. [Link]

  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Sai Madhurya, M., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Li, J., et al. (2012). 5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)-4-fluorotetrahydrofuran-3-ol. National Institutes of Health. [Link]

  • Al-Zoubi, M. S., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Kaur, H., et al. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

  • Pabba, C., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. National Institutes of Health. [Link]

  • Harbut, M. B., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. [Link]

  • Wilson, J. Z., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health. [Link]

  • Ghorbani, S., et al. (2017). Effect of 4-chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine on cell viability... ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Semantic Scholar. [Link]

  • Singh, P., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. National Institutes of Health. [Link]

  • Zhao, G-L., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. National Institutes of Health. [Link]

  • Kumar, G., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. National Institutes of Health. [Link]

  • Khumsuban, S., et al. (2017). 4-Aminoquinoline Antimalarials Containing a Benzylmethylpyridylmethylamine Group Are Active against Drug Resistant Plasmodium falciparum and Exhibit Oral Activity in Mice. PubMed. [Link]

  • Nasr, M., et al. (1978). Synthesis of pyrimido[5,4-c]quinolines and related quinolines as potential antimalarials. PubMed. [Link]

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Privileged Scaffolds in Kinase Inhibition: A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, particularly in the realm of oncology and inflammatory diseases, the strategic selection of a core chemical scaffold is a critical determinant of therapeutic success. Among the most fruitful classes of heterocyclic compounds are the purine isosteres, which have yielded a multitude of potent and selective kinase inhibitors. This guide provides an in-depth, head-to-head comparison of two preeminent scaffolds: pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. Both are recognized as "privileged structures," capable of interacting with the ATP-binding site of a wide range of kinases, yet their subtle structural and electronic differences dictate their unique pharmacological profiles and therapeutic applications.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthesis, structure-activity relationships (SAR), and pharmacokinetic properties of these two scaffolds. By presenting supporting experimental data and contextualizing it with field-proven insights, this guide aims to empower informed decision-making in the design of next-generation kinase inhibitors.

At a Glance: Key Distinctions

FeaturePyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidine
Core Structure 7-deazapurine8-azapurine analogue
Key FDA-Approved Drugs Tofacitinib (Xeljanz), Ruxolitinib (Jakafi)[1][2]Ibrutinib (Imbruvica)[3][4]
Primary Kinase Targets Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR)[5][6]Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), EGFR, VEGFR[3][7][8]
General Solubility Profile Generally moderate, can be improved with substitutions.Often exhibits poor aqueous solubility, frequently requiring prodrug strategies or advanced formulation techniques.[9][10][11]
Synthetic Accessibility Well-established synthetic routes, often starting from substituted pyrroles or pyrimidines.[12]Versatile synthetic pathways are available, with 4-chloro-substituted pyrazolopyrimidines being key intermediates.[7][13]

Structural and Mechanistic Underpinnings

The efficacy of both scaffolds stems from their bioisosteric relationship with adenine, the purine core of ATP.[3][14] This structural mimicry allows them to effectively compete with endogenous ATP for binding to the hinge region of the kinase active site. The nitrogen atoms within the bicyclic systems form crucial hydrogen bonds with the backbone of the kinase hinge, anchoring the inhibitor in the active site.

The fundamental difference lies in the arrangement of nitrogen atoms in the five-membered ring. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has a nitrogen atom at position 7 of the purine core replaced by a carbon atom.[15] This alteration can influence the electronic distribution and hydrogen bonding potential of the molecule. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold can be considered an 8-azapurine analogue, with a different arrangement of nitrogens in the pyrazole ring. This seemingly minor change has profound implications for the molecule's interaction with the kinase active site and its overall physicochemical properties.

Figure 1. Core structures of the two scaffolds.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a cornerstone of drug discovery, enabling the rapid generation of analogues for SAR studies. Both pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines benefit from well-documented and versatile synthetic routes.

Pyrrolo[2,3-d]pyrimidine Synthesis: A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing pyrrole core. This can be achieved through the reaction of a β-enaminonitrile, β-enaminoester, or β-enaminoamide of a pyrrole with various bifunctional reagents like formamide or urea.[12] Alternatively, the pyrrole ring can be formed on a substituted pyrimidine precursor. The Buchwald-Hartwig C-N cross-coupling reaction has also been effectively employed in the synthesis of derivatives of this scaffold.[16]

Pyrazolo[3,4-d]pyrimidine Synthesis: The synthesis of this scaffold often starts from substituted pyrazoles, which are then used to construct the fused pyrimidine ring. A particularly useful intermediate is 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, where the chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.[13] This intermediate is crucial for creating libraries of compounds for high-throughput screening.

synthesis_workflow cluster_pyrrolo Pyrrolo[2,3-d]pyrimidine Synthesis cluster_pyrazolo Pyrazolo[3,4-d]pyrimidine Synthesis p1 Substituted Pyrrole Precursor p2 Cyclization with Bifunctional Reagent p1->p2 p3 Functionalization at C4, C5, C6, N7 p2->p3 z1 Substituted Pyrazole Precursor z2 Pyrimidine Ring Formation z1->z2 z3 4-Chloro Intermediate z2->z3 z4 Nucleophilic Substitution at C4 z3->z4

Figure 2. Generalized synthetic workflows.

Biological Activity and Structure-Activity Relationship (SAR)

While both scaffolds can inhibit a broad range of kinases, they have shown predilections for certain kinase families, largely dictated by the nature and position of their substituents.

Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors: This scaffold is prominently featured in FDA-approved Janus Kinase (JAK) inhibitors like tofacitinib and ruxolitinib. The SAR for this class often revolves around a key pharmacophore where the pyrrolo[2,3-d]pyrimidine core acts as the hinge-binding motif, and substituents at the C4 and C5 positions are crucial for potency and selectivity. For instance, in many JAK inhibitors, a cyano- or amido-substituted side chain at C4 is critical for activity. This scaffold has also been extensively explored for inhibiting EGFR and VEGFR, where substitutions on the pyrrole nitrogen (N7) and the C4 position with anilino groups have proven effective.[5][17]

Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine core is the cornerstone of the irreversible Bruton's Tyrosine Kinase (BTK) inhibitor, ibrutinib.[3] In this case, the scaffold provides the necessary hinge-binding interactions, while an acrylamide "warhead" at the C1 position of the pyrazole ring forms a covalent bond with a cysteine residue in the BTK active site, leading to irreversible inhibition. Beyond BTK, this scaffold has been successfully employed to develop inhibitors of various other kinases, including CDKs, FLT3, and VEGFR2.[8][18][19] Structure-activity relationship studies have highlighted the importance of substituents at the N1 and C4 positions for modulating potency and selectivity.[18]

Comparative SAR Insights:

  • Hinge Binding: Both scaffolds effectively engage the kinase hinge region through hydrogen bonding.

  • Selectivity: The specific substitution patterns on each scaffold are the primary drivers of selectivity for different kinase subfamilies.

  • Covalent Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold has been notably successful in the design of covalent inhibitors, as exemplified by ibrutinib. While not as common, pyrrolo[2,3-d]pyrimidines have also been investigated for covalent EGFR inhibition.[16]

Pharmacokinetic Properties: A Critical Divide

A key differentiator between the two scaffolds lies in their physicochemical and pharmacokinetic properties, particularly aqueous solubility.

Pyrrolo[2,3-d]pyrimidine Derivatives: While not universally soluble, compounds based on this scaffold generally exhibit more favorable solubility profiles compared to their pyrazolo[3,4-d]pyrimidine counterparts. This can simplify formulation development and potentially lead to better oral bioavailability.

Pyrazolo[3,4-d]pyrimidine Derivatives: A recurrent challenge with this class of compounds is their poor aqueous solubility.[9][10] This can negatively impact absorption and bioavailability, often necessitating enabling strategies such as the development of prodrugs or the use of advanced formulation techniques like nanosystems to improve their pharmacokinetic profiles.[9][10][11] This inherent low solubility is a critical consideration in the early stages of drug design.

Experimental Protocols

To provide a practical context, below are representative experimental protocols for key assays used in the evaluation of these kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay (Generic)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase enzyme to the wells of the microplate.

    • Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate for the specified reaction time (e.g., 60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

kinase_assay start Prepare Reagents and Compound Dilutions step1 Add Kinase to Microplate Wells start->step1 step2 Add Test Compounds and Controls step1->step2 step3 Pre-incubation step2->step3 step4 Initiate Reaction with ATP/Substrate step3->step4 step5 Kinase Reaction Incubation step4->step5 step6 Stop Reaction and Add Detection Reagent step5->step6 step7 Read Signal step6->step7 end_node Calculate IC50 step7->end_node

Figure 3. Workflow for a typical kinase inhibition assay.

Conclusion and Future Perspectives

Both pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds have unequivocally demonstrated their value in the development of clinically successful kinase inhibitors. The choice between these two privileged structures is not a matter of inherent superiority, but rather a strategic decision based on the specific therapeutic target and the desired pharmacological profile.

The pyrrolo[2,3-d]pyrimidine scaffold, with its favorable pharmacokinetic properties, remains a go-to choice for targets like the JAK family. The pyrazolo[3,4-d]pyrimidine scaffold, despite its solubility challenges, has proven its mettle in the realm of covalent inhibition and continues to be a valuable starting point for the design of potent kinase inhibitors.

Future innovations will likely involve the creation of hybrid molecules that leverage the advantageous features of both scaffolds, as well as the development of novel synthetic methodologies to further expand the accessible chemical space. As our understanding of kinase biology deepens, these versatile scaffolds will undoubtedly continue to be at the forefront of targeted therapy.

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A Guide to Validating the Mechanism of Action of Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a clear and robust mechanism of action (MoA) is the cornerstone of advancing any novel therapeutic agent. This is particularly true for kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[1] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in this field, mimicking the natural ATP ligand to potently inhibit various kinases.[1][2]

This guide provides an in-depth, technically-grounded framework for validating the MoA of novel pyrrolo[2,3-d]pyrimidine inhibitors. Moving beyond a simple checklist of experiments, we will explore the causal logic behind each step, enabling you to build a comprehensive and irrefutable data package. We will focus on inhibitors targeting the Janus Kinase (JAK) family, using the well-established drug Tofacitinib as a benchmark for comparison.

The Molecular Logic: How Pyrrolo[2,3-d]pyrimidines Inhibit Kinases

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, making it integral to immune function and cell proliferation.[3][4] Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers.[3][5] JAKs are intracellular tyrosine kinases that, upon cytokine receptor binding, auto-phosphorylate and then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[5][6] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[5][6]

Pyrrolo[2,3-d]pyrimidine-based inhibitors, due to their structural similarity to adenine, function primarily as ATP-competitive inhibitors.[1][2] They occupy the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of substrates and thereby blocking the downstream signaling cascade. Tofacitinib, a prominent example, is an oral JAK inhibitor that primarily targets JAK1 and JAK3.[6][7][8]

Comparative Analysis: Novel Inhibitor vs. The Gold Standard

To effectively characterize a novel pyrrolo[2,3-d]pyrimidine inhibitor, a direct comparison against a well-understood alternative like Tofacitinib is essential. This contextualizes its potency, selectivity, and cellular efficacy.

ParameterNovel Inhibitor "PY-28" (Hypothetical)Tofacitinib (Reference)Ruxolitinib (Alternative JAK1/2 Inhibitor)Significance & Interpretation
Target(s) JAK1, JAK3JAK1, JAK3 > JAK2JAK1, JAK2Defines the inhibitor's primary mode of action and potential therapeutic window.
IC50 (Enzymatic) JAK1: 2 nM, JAK3: 1 nM, JAK2: 50 nMJAK1: 1-3 nM, JAK3: 1-5 nM, JAK2: 20-100 nMJAK1: 3.3 nM, JAK2: 2.8 nMMeasures the concentration required to inhibit 50% of the kinase's enzymatic activity in a purified system. Lower values indicate higher potency.
K D (Biophysical) JAK1: 5 nM, JAK3: 3 nMJAK1: ~10 nMJAK1: ~5 nMThe equilibrium dissociation constant, reflecting the binding affinity of the inhibitor to the kinase. A lower K D signifies a stronger interaction.
Cellular Potency (p-STAT IC50) 15 nM (in HEK293 cells)~20 nM (in various cell types)~200 nM (in HEL cells)Measures the inhibitor's effectiveness at blocking the target's activity within a living cell, accounting for cell permeability and off-target effects.
Residence Time (τ) 120 min~90 min~60 minA measure of how long an inhibitor remains bound to its target. Longer residence times can lead to more sustained pharmacological effects.[9]

Data for Tofacitinib and Ruxolitinib are representative values from public domain sources and literature.

A Multi-Pronged Strategy for MoA Validation

A robust MoA validation strategy integrates biochemical, biophysical, and cell-based assays to build a cohesive narrative from molecular interaction to cellular consequence.

Workflow for MoA Validation

MoA Validation Workflow cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Validation Biochem Biochemical Assays (e.g., LanthaScreen™) CETSA Target Engagement (CETSA) Biochem->CETSA Confirms Potency Biophys Biophysical Assays (e.g., SPR) Biophys->CETSA Confirms Binding Western Downstream Signaling (Western Blot) CETSA->Western Confirms Target Hit Conclusion Synthesize Data & Confirm MoA CETSA->Conclusion Prolif Phenotypic Assays (Proliferation) Western->Prolif Links Target to Cell Effect Western->Conclusion Prolif->Conclusion

Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.

Part 1: Biochemical and Biophysical Confirmation

The initial step is to prove a direct interaction between your novel inhibitor and its purified kinase target.

Enzymatic Assays: Quantifying Inhibitory Potency

These assays directly measure the catalytic activity of the kinase.[10][11] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, are a robust choice, offering a homogenous, high-throughput format with low interference.[12]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare assay buffer, Eu-anti-tag antibody, Alexa Fluor™ 647-labeled tracer (a known ATP-competitive ligand), and the purified, tagged target kinase (e.g., GST-JAK1).

  • Compound Plating: Serially dilute the novel pyrrolo[2,3-d]pyrimidine inhibitor in DMSO and dispense into a 384-well assay plate. Include positive (known inhibitor like Tofacitinib) and negative (DMSO vehicle) controls.

  • Kinase/Antibody Addition: Add the kinase and Eu-labeled antibody mixture to all wells.

  • Tracer Addition: Add the tracer to all wells to initiate the binding competition.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). A decrease in FRET signal indicates displacement of the tracer by the test compound. Plot the ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Causality Check: This assay confirms that your compound inhibits the kinase by competing for the ATP binding site, as it displaces a known ATP-site ligand.[13]

Biophysical Assays: Characterizing Binding Kinetics

Surface Plasmon Resonance (SPR) provides real-time, label-free data on the binding kinetics (association/on-rate, kₐ) and dissociation (dissociation/off-rate, kₔ) of an inhibitor to its target.[14][15][16] This allows for the calculation of the equilibrium dissociation constant (K D) and the target residence time (τ = 1/kₔ), a parameter increasingly linked to in vivo efficacy.[9]

Experimental Workflow: Surface Plasmon Resonance (SPR)

  • Surface Preparation: Covalently immobilize the purified kinase onto a sensor chip surface. Proper immobilization is critical to maintain the protein's activity.[17]

  • Analyte Injection: Flow a series of concentrations of the novel inhibitor across the sensor surface.

  • Association Phase: Monitor the increase in response units (RU) as the inhibitor binds to the immobilized kinase.

  • Dissociation Phase: Flow assay buffer over the surface and monitor the decrease in RU as the inhibitor dissociates.

  • Regeneration: Inject a regeneration solution to remove any remaining bound inhibitor.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and calculate K D (kₔ/kₐ).

Causality Check: SPR provides direct physical evidence of binding and quantifies the affinity and kinetics of the interaction, which is independent of enzyme activity.[14]

Part 2: Cell-Based Validation

After confirming direct target binding and inhibition, the next critical phase is to validate these effects in a physiologically relevant cellular context.[18][19]

Target Engagement: Proving the Hit in a Live Cell

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a drug binds to its intended target in intact cells or tissues.[20][21][22] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₐgg).[23]

Principle of the Cellular Thermal Shift Assay (CETSA)

CETSA Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Protein_A Target Protein Heat_A Heat Challenge Protein_A->Heat_A Denatured_A Denatured & Aggregated Protein Heat_A->Denatured_A Protein_B Target Protein Inhibitor Inhibitor Protein_B->Inhibitor Complex Stable Protein- Inhibitor Complex Protein_B->Complex Inhibitor->Complex Heat_B Heat Challenge Complex->Heat_B Soluble_B Soluble Protein Heat_B->Soluble_B

Caption: CETSA measures target engagement by assessing protein stabilization.

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat cultured cells (e.g., a cell line expressing the target JAK) with a range of concentrations of the novel inhibitor for 1-2 hours.

  • Heat Challenge: Heat the cell suspensions at a single, optimized temperature (e.g., 52°C) for 3 minutes. This temperature should be on the steep part of the protein's melting curve to maximize the observable stabilization shift.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing stabilized, non-aggregated target) from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant using a detection method like Western Blot or an AlphaLISA® assay.

  • Data Analysis: Plot the amount of soluble protein against the inhibitor concentration to generate an isothermal dose-response fingerprint (ITDRF), from which an EC50 for target engagement can be derived.[20]

Causality Check: A dose-dependent increase in the soluble target protein after heating provides direct evidence that your compound is binding to and stabilizing its target inside the cell.[21]

Downstream Signaling: Confirming Functional Inhibition

To link target engagement to a functional outcome, you must demonstrate inhibition of the downstream signaling pathway. For JAK inhibitors, the key event is the phosphorylation of STAT proteins.[3][6]

JAK-STAT Signaling Pathway Inhibition

JAK-STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT Dimer p-STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Transcription Gene Transcription Nucleus->Transcription Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK blocks ATP binding

Caption: Pyrrolo[2,3-d]pyrimidine inhibitors block JAK phosphorylation of STAT.

Experimental Protocol: Western Blot for Phospho-STAT

  • Cell Culture and Starvation: Culture appropriate cells (e.g., TF-1 or other cytokine-dependent cell lines) and serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the novel inhibitor for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-2 or IFN-γ) for a short period (15-30 minutes) to activate the JAK-STAT pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for a phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3 Tyr705).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Normalization: Re-probe the same membrane with an antibody for total STAT3 to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the concentration-dependent inhibition of STAT phosphorylation and calculate a cellular IC50.

Causality Check: This experiment directly demonstrates that the target engagement observed in the CETSA assay translates into the intended functional blockade of the downstream signaling pathway.

Conclusion: Building a Self-Validating Narrative

By systematically progressing through biochemical, biophysical, and cellular assays, you construct a multi-layered, self-validating case for the mechanism of action of your novel pyrrolo[2,3-d]pyrimidine inhibitor. Each experiment logically builds upon the last: enzymatic assays show potency, SPR confirms direct binding, CETSA proves target engagement in cells, and Western blotting demonstrates the intended functional consequence on the signaling pathway. This rigorous, evidence-based approach is indispensable for the successful development of the next generation of targeted therapies.

References

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assessing the toxicity of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

The therapeutic potential of this compound derivatives is significant, but their successful translation to the clinic is contingent upon a rigorous and comprehensive toxicological evaluation. This guide has provided a framework for this assessment, highlighting the known toxicity profiles, the importance of structure-activity relationships, and detailed protocols for foundational in vitro assays. By employing these standardized methods and adhering to a logical testing workflow, researchers can effectively identify compounds with the most promising safety profiles, thereby de-risking the drug development process and accelerating the delivery of safer, more effective medicines to patients. Early and thorough toxicological screening is not a hurdle but a critical component of innovative drug discovery. [15][21]

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  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • ResearchGate. (2025, August 10). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. [Link]

  • FDA. (1997, July). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • NIH. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]

  • Inotiv. Other Genetic Toxicology Assays. [Link]

  • Dovepress. (2016, January 11). High-throughput approaches for genotoxicity testing in drug development: recent advances. [Link]

  • PubMed. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is inextricably linked to a culture of safety. Handling novel chemical entities like 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a halogenated heterocyclic compound, demands not only precision in its application but also rigor in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety principles and are designed to be self-validating, promoting a proactive approach to laboratory safety.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundational step for safe handling. This compound is a solid organic compound with specific health risks that necessitate careful management.[1] Its hazard profile, derived from available safety data sheets (SDS), is summarized below.

Table 1: GHS Hazard Classification

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [1][2][3]
Skin Irritation H315 Causes skin irritation [2][3]
Serious Eye Irritation H319 Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[2][3] |

Note: Closely related analogs of this compound are classified as acutely toxic if swallowed, inhaled, or in contact with skin, warranting a cautious approach.[4][5]

Causality Insight: The presence of chloro and iodo groups makes this a halogenated organic compound . This classification is critical for waste segregation, as improper disposal of halogenated waste can lead to the formation of persistent and highly toxic environmental pollutants, such as dioxins and furans, during incineration.[6] Therefore, it must never be mixed with non-halogenated waste streams.

Personal Protective Equipment (PPE) and Safe Handling

Before handling this compound, a thorough review of the Safety Data Sheet (SDS) and adherence to the following PPE and handling protocols are mandatory.

Core Handling Protocol:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Eye and Face Protection: Wear ANSI-rated or EN 166 compliant safety glasses and a face shield.[8]

  • Gloves: Use chemically resistant gloves (e.g., nitrile) and ensure to change them immediately if contamination occurs.

  • Lab Coat: A flame-resistant lab coat must be worn and kept fastened.

  • Avoid Dust Formation: As a solid, care must be taken to avoid generating dust during weighing or transfer.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][7] Do not eat, drink, or smoke in the laboratory.[4]

Waste Characterization and Segregation: A Decision Workflow

Proper segregation is the most critical step in the disposal process. This compound and any materials contaminated with it are classified as Hazardous Halogenated Solid Waste .

Rationale: Segregating halogenated waste is crucial for two primary reasons:

  • Regulatory Compliance: Environmental agencies like the EPA have stringent regulations for the treatment of halogenated compounds.[9][10]

  • Disposal Method: Halogenated waste requires high-temperature incineration to ensure complete destruction and prevent the release of toxic byproducts.[6] Mixing it with non-halogenated waste complicates and increases the cost of disposal for the entire waste stream.[11][12]

The following diagram illustrates the decision-making process for proper waste segregation.

G Diagram 1: Waste Segregation Decision Workflow Start Waste Generated Decision Does waste contain 4-chloro-5-iodo-7-methyl-7H- pyrrolo[2,3-d]pyrimidine or other halogens (Cl, Br, I)? Start->Decision Halogenated Place in clearly labeled 'HALOGENATED SOLID HAZARDOUS WASTE' container. Decision->Halogenated  Yes NonHalogenated Dispose in 'NON-HALOGENATED' waste stream per institutional protocol. Decision->NonHalogenated  No Labeling Ensure container is: - Securely closed - In good condition - Properly labeled with contents Halogenated->Labeling

Caption: Waste Segregation Decision Workflow

Step-by-Step Disposal Procedures

4.1 Disposal of Unused or Waste Product (Pure Compound)

  • Container Selection: Obtain a dedicated, properly labeled "Halogenated Solid Waste" container from your institution's Environmental Health and Safety (EHS) department. The container must be in good condition with a secure, threaded cap.[11]

  • Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Avoid creating dust.

  • Labeling: Ensure the container is accurately labeled with the full chemical name: "this compound" and its CAS number (833481-37-1).[3] Do not use abbreviations.

  • Storage: Keep the waste container securely closed when not in use and store it in a designated, well-ventilated secondary containment area, away from incompatible materials.[11]

  • Pickup: Arrange for waste pickup with your institution's EHS office.

4.2 Disposal of Contaminated Materials This category includes items such as used gloves, weigh boats, contaminated paper towels, and empty stock bottles.

  • Segregation: All items that have come into direct contact with the compound must be treated as halogenated solid waste.

  • Empty Containers: The original container, even if "empty," will contain residue. Triple-rinse the container with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as Halogenated Liquid Waste . After rinsing, the container itself should be disposed of in the Halogenated Solid Waste stream.

  • Collection: Place all contaminated solid materials directly into the designated "Halogenated Solid Waste" container.

  • Final Disposal: Follow the storage and pickup procedures outlined in section 4.1.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

Rationale: A prepared spill response plan minimizes risk. The primary goal is to contain the material safely and prevent it from becoming airborne or entering drains.[4][13]

G Diagram 2: Spill Management Workflow Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess LargeSpill LARGE SPILL (Unmanageable / High Risk) Assess->LargeSpill Large SmallSpill SMALL SPILL (Manageable / Low Risk) Assess->SmallSpill Small Evacuate 1. Evacuate Immediate Area 2. Alert Others & Restrict Access 3. Call EHS / Emergency Services LargeSpill->Evacuate Cleanup 1. Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) 2. Cover with inert absorbent (Vermiculite, Sand, Dry Earth) 3. Gently sweep into a labeled waste container (Avoid creating dust) 4. Decontaminate spill area 5. Place all materials in 'Halogenated Solid Waste' container 6. Wash hands thoroughly SmallSpill->Cleanup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.